4-Amino-5-bromopyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
4-amino-5-bromopyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGUNXTFKHSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680968 | |
| Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059174-68-3 | |
| Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-bromopyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromopyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a "privileged scaffold," appearing in a vast array of biologically active molecules, including anticancer and antiviral agents.[1][2][3] The strategic placement of an amino group, a bromine atom, and a nitrile moiety provides multiple reactive handles for synthetic diversification, making it a valuable building block for drug discovery. This guide provides a comprehensive, in-depth structural analysis of this compound, detailing the application of modern spectroscopic and analytical techniques. While direct experimental data for this specific isomer is not extensively published, this paper synthesizes predictive analyses based on foundational chemical principles and comparative data from closely related analogs to offer a robust characterization framework.
Introduction: The Significance of a Versatile Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[3] This inherent biocompatibility has made pyrimidine derivatives a focal point of pharmaceutical research for decades, leading to numerous approved drugs.[4] 4-Amino-5-bromopyrimidine-2-carbonitrile emerges as a particularly strategic starting material. Its substituents are not merely decorative; they are key functional groups that dictate its chemical reactivity and potential applications:
-
4-Amino Group: Acts as a hydrogen bond donor and a nucleophilic site.
-
5-Bromo Group: Serves as a key site for modifications, particularly through metal-catalyzed cross-coupling reactions, and can influence the electronic properties of the ring.
-
2-Carbonitrile Group: A versatile functional group that can be hydrolyzed, reduced, or used in cycloaddition reactions. It is also a strong electron-withdrawing group, significantly impacting the ring's chemistry.
Understanding the precise structure of this molecule is paramount for its effective use. This guide explains the causality behind choosing specific analytical methods and details the protocols required for a rigorous and self-validating structural confirmation.
Physicochemical & Predicted Properties
A summary of the core physical and chemical properties of 4-Amino-5-bromopyrimidine-2-carbonitrile is essential for its handling and use in synthesis. The data presented below is based on computational predictions and data from its close structural isomer, 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5).[5][6]
| Property | Predicted Value / Observation | Source / Rationale |
| Molecular Formula | C₅H₃BrN₄ | Based on chemical structure. |
| Molecular Weight | 199.01 g/mol | Calculated from the molecular formula. |
| CAS Number | 1059174-68-3 | Guidechem database entry.[7] |
| Appearance | Predicted to be a solid | Typical for small, functionalized heterocyclic molecules. |
| Melting Point | >250 °C (decomposes) | High melting point is expected due to planarity and potential for intermolecular hydrogen bonding. The 2-bromo isomer melts at 254 °C (dec.).[5] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | Predicted based on the polar functional groups and aromatic core. |
Synthetic Strategy Overview
The synthesis of highly substituted pyrimidines often involves the condensation of a three-carbon component with an amidine-containing species. One plausible route to 4-Amino-5-bromopyrimidine-2-carbonitrile could involve the cyclization of a suitably functionalized precursor, followed by bromination. The bromination of pyrimidine rings, particularly at the C-5 position, is a well-established transformation.[8]
Core Structural Elucidation Methodologies
A multi-technique approach is essential for the unambiguous structural confirmation of 4-Amino-5-bromopyrimidine-2-carbonitrile. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: The pyrimidine ring is an electron-deficient system, which causes protons and carbons attached to it to be "deshielded" and appear at a higher chemical shift (downfield) compared to analogous benzene systems. The specific substitution pattern creates a unique electronic environment for each atom, resulting in a predictable and diagnostic spectral fingerprint.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The structure has only one proton on the pyrimidine ring (at C6) and two protons on the amino group.
-
H6 Proton: A sharp singlet is expected. Its chemical shift will be significantly downfield (> 8.0 ppm) due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent nitrile and bromo substituents.
-
-NH₂ Protons: A broad singlet is anticipated in the range of 7.0-8.0 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has five distinct carbon environments.
-
C2 (attached to -CN): This quaternary carbon will likely appear around 150-160 ppm.
-
C4 (attached to -NH₂): The amino group is electron-donating, shielding this carbon. Expected shift: ~160 ppm.
-
C5 (attached to -Br): The carbon directly bonded to bromine is expected to be significantly shielded compared to other ring carbons, likely appearing in the 90-100 ppm range.
-
C6 (attached to -H): This carbon will be found in the aromatic region, typically around 160-165 ppm.
-
-CN (Nitrile Carbon): The nitrile carbon itself will have a characteristic chemical shift around 115-120 ppm.
| Predicted NMR Data Summary (DMSO-d₆) | |
| ¹H NMR | δ (ppm) |
| H6 (s, 1H) | 8.2 - 8.6 |
| -NH₂ (br s, 2H) | 7.0 - 8.0 |
| ¹³C NMR | δ (ppm) |
| C2 | 150 - 160 |
| C4 | ~160 |
| C5 | 90 - 100 |
| C6 | 160 - 165 |
| C≡N | 115 - 120 |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Use a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and the presence of quaternary carbons, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[9]
Expertise & Rationale: Each functional group (N-H, C≡N, C-Br, C=N) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. The presence of sharp, distinct peaks in specific regions of the spectrum provides definitive evidence for these groups. For a primary amine (-NH₂), two distinct N-H stretching bands are a key diagnostic feature.[10]
Predicted FT-IR Absorption Bands (KBr Pellet):
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3200 - 3100 | Aromatic C-H Stretch | Pyrimidine Ring | Weak |
| 2230 - 2210 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1670 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium-Strong |
| ~600 | C-Br Stretch | Bromo-aromatic | Medium |
Protocol: KBr Pellet Method for FT-IR
-
Drying: Dry both the sample and infrared-grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove moisture. Cool in a desiccator.
-
Grinding: Place ~1-2 mg of the sample and ~100-150 mg of dry KBr into an agate mortar. Grind thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern, which acts like a molecular fingerprint.
Expertise & Rationale: The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (M and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the ion.[12]
Predicted Fragmentation Pathway (Electron Ionization - EI): Under hard ionization techniques like EI, the molecular ion will fragment in predictable ways.[13] Common fragmentation pathways for substituted pyrimidines involve the loss of small, stable neutral molecules or radicals.[11][14]
Protocol: Electrospray Ionization (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group is readily protonated.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120-150 °C.
-
Data Acquisition: Acquire full scan data in a mass range that includes the expected protonated molecule [M+H]⁺ (m/z 199/201).
-
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ isotopic peaks (m/z 199 and 201) as the precursor ions and applying collision energy to induce fragmentation.
X-ray Crystallography
While other methods infer connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[15]
Expertise & Rationale: This technique is the gold standard for structural determination. It allows for the precise measurement of bond lengths, bond angles, and torsional angles. For 4-Amino-5-bromopyrimidine-2-carbonitrile, it would definitively confirm the substitution pattern and reveal details about the planarity of the molecule. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrile or ring nitrogens of a neighboring molecule, which dictates the crystal packing and influences physical properties like melting point and solubility.[16]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Prerequisite): The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a solvent/anti-solvent system (e.g., dissolving the compound in DMSO and allowing diethyl ether vapor to slowly diffuse in).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Conclusion and Application in Drug Development
The structural analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile requires a synergistic application of NMR, FT-IR, and Mass Spectrometry, with X-ray crystallography serving as the ultimate confirmation. The predictive data and protocols outlined in this guide provide a robust framework for its unequivocal identification.
The validated structure confirms its utility as a versatile intermediate. The amino and nitrile groups provide sites for building molecular complexity, while the bromine atom is a powerful handle for introducing diversity via modern synthetic methods like Suzuki and Buchwald-Hartwig couplings. This positions 4-Amino-5-bromopyrimidine-2-carbonitrile as a valuable starting material for creating libraries of novel compounds in the quest for new and more effective therapeutics.[3][17]
References
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Singh, K., Singh, K., & Balzarini, J. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2946-2950. [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Journal of Molecular Structure. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(10), 3063. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research. [Link]
-
Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (2018). International Journal of Scientific Research and Engineering Development. [Link]
-
Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). Heterocycles, 51(11), 2723-2728. [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
4-Aminopyrimidine. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
4-Amino-2-bromopyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry, 56(3), 965-979. [Link]
-
X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4-Amino-2-Bromopyrimidine-5-Carbonitrile. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2023). Journal of the American Chemical Society, 145(31), 17436-17443. [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters, 53(26), 3323-3326. [Link]
-
(79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). Magnetic Resonance in Chemistry, 47(4), 342-347. [Link]
- Process for bromination of pyrimidine. (1976).
-
(Br) Bromine NMR. (n.d.). University of Ottawa. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
- A kind of preparation method of 2-amino-4-bromopyrimidine. (2019).
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
4-amino-5-bromo-2-chloropyrimidine (C4H3BrClN3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]
- 6. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. ijsred.com [ijsred.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. article.sapub.org [article.sapub.org]
- 15. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-5-bromopyrimidine-2-carbonitrile (CAS No. 1059174-68-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides detailed experimental protocols for data acquisition, ensuring scientific integrity and practical applicability.
Introduction
4-Amino-5-bromopyrimidine-2-carbonitrile is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, an amino group, and a nitrile function on the pyrimidine core imparts a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a foundational reference for its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Amino-5-bromopyrimidine-2-carbonitrile, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrimidine ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the amino protons and the lone aromatic proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | Singlet | 1H | H6 |
| ~ 7.5 | Broad Singlet | 2H | -NH₂ |
Expert Insights: The exact chemical shift of the amino protons can be highly variable and is dependent on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, meaning their signal will disappear upon the addition of a small amount of D₂O to the NMR sample, a key confirmatory test. The proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms in the pyrimidine ring and the adjacent cyano group.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C4-NH₂ |
| ~ 158 | C2-CN |
| ~ 155 | C6 |
| ~ 117 | C≡N |
| ~ 95 | C5-Br |
Expert Insights: The chemical shifts of the pyrimidine ring carbons are influenced by the substituents. The carbon bearing the amino group (C4) and the carbon with the nitrile group (C2) are expected to be significantly downfield. The carbon attached to the bromine atom (C5) will be shifted upfield due to the "heavy atom effect." The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. It's worth noting that primary amines substituted at the 4-position of a pyrimidine ring can sometimes exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectra due to the presence of rotamers.[1]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR Spectroscopy.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following the ¹H acquisition, acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-5-bromopyrimidine-2-carbonitrile will be characterized by absorptions corresponding to the N-H, C≡N, and C-Br bonds, as well as the pyrimidine ring vibrations.
Predicted IR Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Medium - Strong |
| 2240 - 2220 | C≡N Stretching | Nitrile | Strong, Sharp |
| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |
| 700 - 600 | C-Br Stretching | Bromo-aromatic | Medium - Strong |
Expert Insights: The primary amine will exhibit two distinct N-H stretching bands, which is a hallmark of this functional group.[2][3] The nitrile stretch is expected to be a strong and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic band.[4][5] The position of this band for aromatic nitriles is typically at a lower wavenumber compared to saturated nitriles due to conjugation.[4] The C-Br stretching vibration is found in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.
Workflow for KBr Pellet Preparation and IR Analysis
Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
Detailed Steps:
-
Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile with approximately 100 mg of dry, IR-grade potassium bromide (KBr).
-
Pellet Formation: Transfer the finely ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the wavenumbers of the significant absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 198/200 | Molecular ion peak ([M]⁺) |
| 171/173 | Loss of HCN |
| 119 | Loss of Br |
| 92 | Loss of Br and HCN |
Expert Insights: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. The fragmentation pattern will likely involve the loss of small, stable neutral molecules such as HCN from the nitrile group and the pyrimidine ring, as well as the loss of the bromine radical.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry.
Detailed Steps:
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam in the ion source, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions against their m/z ratio. The resulting spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile is a critical step in its application in research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in established spectroscopic principles. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this important chemical entity.
References
-
CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
-
PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of enzyme inhibitors, receptor antagonists, and other biologically active molecules. Among the vast family of pyrimidine derivatives, 4-amino-5-bromopyrimidine-2-carbonitrile stands out as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. The strategic placement of the amino, bromo, and cyano functionalities on the pyrimidine ring provides multiple reaction handles for further molecular elaboration, making it a valuable building block for drug development professionals. This guide provides a comprehensive overview of the viable synthetic routes to this important intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles.
Strategic Approaches to the Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
The synthesis of 4-amino-5-bromopyrimidine-2-carbonitrile can be approached through two primary strategic disconnections. The first involves the initial construction of the pyrimidine ring followed by subsequent functionalization, specifically bromination. The second, more convergent approach, entails a multi-component reaction where the key structural elements, including the bromine atom, are introduced in a single synthetic operation. After a thorough review of the available literature, a two-step approach commencing with the synthesis of a 4-aminopyrimidine-2-carbonitrile precursor followed by selective bromination has been identified as the most robust and well-documented strategy.
A convergent one-pot synthesis utilizing bromomalononitrile as a starting material is theoretically plausible. However, the electrophilic nature of the bromine in bromomalononitrile could lead to undesired side reactions with the nucleophilic guanidine, potentially complicating the reaction outcome. Therefore, the sequential approach offers better control and predictability.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 4-amino-5-bromopyrimidine-2-carbonitrile.
Part 1: Synthesis of the Precursor - 4-Aminopyrimidine-2-carbonitrile
The initial and crucial step in this synthetic sequence is the construction of the 4-aminopyrimidine-2-carbonitrile core. This is efficiently achieved through a condensation reaction between guanidine and a suitable three-carbon synthon. A well-established method involves the reaction of guanidine with a derivative of malononitrile.[1]
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a well-understood condensation-cyclization mechanism. Initially, malononitrile reacts with triethyl orthoformate to form an electrophilic intermediate, 2-cyano-3-ethoxyacrylonitrile. Guanidine, a strong nucleophile, then attacks this intermediate. The subsequent intramolecular cyclization, followed by the elimination of ethanol and tautomerization, leads to the formation of the aromatic 4-aminopyrimidine-2-carbonitrile.
Caption: Mechanism for the synthesis of 4-aminopyrimidine-2-carbonitrile.
Experimental Protocol: Synthesis of 4-Aminopyrimidine-2-carbonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Guanidine Hydrochloride | 95.53 | 10.0 | 0.105 |
| Sodium Ethoxide | 68.05 | 7.14 | 0.105 |
| Malononitrile | 66.06 | 6.94 | 0.105 |
| Triethyl Orthoformate | 148.20 | 15.56 | 0.105 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
Procedure:
-
Preparation of Guanidine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (10.0 g, 0.105 mol) in absolute ethanol (50 mL). In a separate beaker, dissolve sodium ethoxide (7.14 g, 0.105 mol) in absolute ethanol (50 mL). Slowly add the sodium ethoxide solution to the guanidine hydrochloride solution with stirring. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes.
-
Filtration: Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of absolute ethanol (2 x 10 mL). The filtrate contains the guanidine free base in ethanol.
-
Reaction Setup: To the ethanolic solution of guanidine, add malononitrile (6.94 g, 0.105 mol) and triethyl orthoformate (15.56 g, 0.105 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 4-aminopyrimidine-2-carbonitrile as a solid.
Part 2: Selective Bromination of 4-Aminopyrimidine-2-carbonitrile
With the precursor in hand, the next step is the regioselective introduction of a bromine atom at the 5-position of the pyrimidine ring. The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyrimidine ring, the 5-position is electronically analogous to the ortho and para positions of a benzene ring, making it susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[2][3][4]
Reaction Mechanism
The bromination of 4-aminopyrimidine-2-carbonitrile with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density at the 5-position of the pyrimidine ring, making it nucleophilic. NBS serves as a source of electrophilic bromine, which is attacked by the electron-rich pyrimidine ring to form a sigma complex (a carbocation intermediate). Subsequent deprotonation of this intermediate by a weak base (such as the solvent or succinimide anion) restores the aromaticity of the ring and yields the final product, 4-amino-5-bromopyrimidine-2-carbonitrile.
Caption: Mechanism for the bromination of 4-aminopyrimidine-2-carbonitrile.
Experimental Protocol: Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 4-Aminopyrimidine-2-carbonitrile | 120.11 | 5.0 | 0.0416 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.41 | 0.0416 |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 4-aminopyrimidine-2-carbonitrile (5.0 g, 0.0416 mol) in acetonitrile (100 mL).
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (7.41 g, 0.0416 mol) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be carried out in the dark to prevent radical side reactions. Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction, a precipitate of the product may have formed. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Wash the collected solid with water to remove succinimide and any remaining starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-5-bromopyrimidine-2-carbonitrile as a solid.
Conclusion
The two-step synthetic route presented in this guide, commencing with the condensation of guanidine and a malononitrile derivative to form 4-aminopyrimidine-2-carbonitrile, followed by selective bromination with N-bromosuccinimide, provides a reliable and efficient pathway to the target molecule. This methodology is well-supported by established chemical principles and offers good control over the reaction outcomes. The resulting 4-amino-5-bromopyrimidine-2-carbonitrile is a versatile intermediate, primed for further elaboration in the pursuit of novel therapeutic agents. Researchers and drug development professionals can confidently employ this guide as a foundational resource for the synthesis of this important building block.
References
-
Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]
-
A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate. Available from: [Link]
-
Synthesis of 2-Cyanopyrimidines. MDPI. Available from: [Link]
-
Preparation method for 2-cyano-5-bromopyridine. Patsnap. Available from: [Link]
-
bromomalononitrile. Organic Syntheses. Available from: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC. Available from: [Link]
-
Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e) [a]. ResearchGate. Available from: [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Available from: [Link]
-
Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. Available from: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available from: [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available from: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available from: [Link]
-
Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. ResearchGate. Available from: [Link]
-
Allylic Bromination Using NBS. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
An In-Depth Technical Guide to the Reaction Mechanism for 4-Amino-5-bromopyrimidine-2-carbonitrile Formation
Abstract
4-Amino-5-bromopyrimidine-2-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of complex therapeutic agents. A profound understanding of its formation mechanism is crucial for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides a detailed examination of the predominant synthetic pathway, elucidating the underlying principles that govern each transformation. We will explore the strategic functionalization of the pyrimidine core, focusing on the introduction of the amino, bromo, and cyano moieties. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic and practical understanding of this key synthetic process.
Introduction: Strategic Importance of the Aminobromopyrimidine Scaffold
The pyrimidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its nitrogen atoms provide hydrogen bonding capabilities, while the aromatic system allows for diverse substitutions to modulate physicochemical properties and biological activity. The specific substitution pattern of 4-amino-5-bromopyrimidine-2-carbonitrile offers three distinct points for diversification: the amino group at C4, the reactive bromine at C5, and the cyano group at C2. This trifunctional arrangement makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
A robust and well-understood synthesis is therefore paramount. The pathway detailed herein proceeds through a logical sequence of functional group introductions onto a pre-formed pyrimidine ring, a common and effective strategy in heterocyclic chemistry[1]. This guide will dissect a plausible and widely applicable synthetic route, beginning with the formation of a key precursor, 4-amino-2-chloropyrimidine.
Proposed Reaction Pathway and Mechanistic Dissection
The formation of 4-Amino-5-bromopyrimidine-2-carbonitrile can be logically approached in three main stages:
-
Synthesis of the Precursor: Formation of 4-Amino-2-chloropyrimidine.
-
Cyanation: Introduction of the carbonitrile group via nucleophilic substitution.
-
Bromination: Electrophilic bromination of the activated pyrimidine ring.
This sequence is strategically sound, as it installs the cyano group before the bromination step. The electron-withdrawing nature of the nitrile at C2 deactivates the ring, which helps to control the subsequent electrophilic bromination, directing it selectively to the C5 position, which is activated by the powerful C4 amino group.
Stage 1: Synthesis of 4-Amino-2-chloropyrimidine
The synthesis often begins with a commercially available or readily prepared pyrimidine derivative. 4-Amino-2-chloropyrimidine is a common intermediate used in the synthesis of various pharmaceuticals and agrochemicals[2]. While multiple routes exist for its preparation[3], a common method involves the controlled amination of a di-halogenated pyrimidine.
Mechanistic Rationale:
The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is a result of greater activation by the adjacent ring nitrogens. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electron-deficient C4 carbon of the pyrimidine ring. This forms a tetrahedral intermediate known as a Meisenheimer complex.
-
Aromatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
-
Proton Transfer: A final proton transfer from the newly installed amino group to a base (another ammonia molecule or water) yields the neutral 4-amino-2-chloropyrimidine product.
-
Causality Behind Experimental Choices: The use of aqueous ammonia and carefully controlled temperature is critical. Higher temperatures or more forcing conditions could lead to undesired substitution at the C2 position, resulting in the formation of 2,4-diaminopyrimidine as a significant byproduct.
Stage 2: Cyanation of 4-Amino-2-chloropyrimidine
The introduction of the nitrile group is achieved by replacing the remaining chlorine atom at the C2 position. Direct displacement of a chloro group on an electron-deficient heterocycle like pyrimidine with cyanide can be challenging[4]. However, palladium-catalyzed cyanation reactions or displacement of an activated intermediate are effective strategies. A common modern approach involves converting the chloro-substituent into a better leaving group, such as a sulfinate, which is then readily displaced by a cyanide salt[5][6].
Mechanistic Rationale (Palladium-Catalyzed Cyanation):
This transformation follows a standard palladium-catalyzed cross-coupling cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.
-
Ligand Exchange: The cyanide anion (from KCN or NaCN) displaces a ligand on the palladium center.
-
Reductive Elimination: The C-CN bond is formed as the product, 4-aminopyrimidine-2-carbonitrile, is reductively eliminated, regenerating the Pd(0) catalyst to continue the cycle.
-
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand (like dppf) is crucial for an efficient reaction. These catalytic systems are adept at facilitating cross-coupling reactions on heteroaromatic substrates that are often unreactive under traditional SNAr conditions. The use of highly toxic cyanide salts necessitates strict safety protocols[7].
Stage 3: Electrophilic Bromination
The final step is the regioselective bromination of the 4-aminopyrimidine-2-carbonitrile intermediate. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, the presence of the powerful electron-donating amino group at the C4 position strongly activates the ring, particularly at the adjacent C5 position.
Mechanistic Rationale:
This reaction is a classic electrophilic aromatic substitution.
-
Generation of Electrophile: The brominating agent, typically N-Bromosuccinimide (NBS), serves as a source of an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich pyrimidine ring, activated by the C4-amino group, attacks the electrophilic bromine. The attack occurs specifically at the C5 position due to the strong ortho-directing effect of the amino group. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.
-
Deprotonation/Rearomatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product.
-
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂) for this transformation. NBS is a solid that is easier and safer to handle, and it provides a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated or other side products. Direct halogenation of amino-substituted heterocycles must be carefully controlled to avoid complex side reactions[1].
Experimental Protocol
The following is a representative, synthesized protocol based on established chemical principles for the synthesis of pyrimidine derivatives. Researchers must adapt and optimize these conditions for their specific laboratory setup and scale.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 4-Amino-2-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 7461-50-9 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 151-50-8 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 72287-26-4 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 |
Step 1: Synthesis of 4-Aminopyrimidine-2-carbonitrile
-
To a dry, inert-atmosphere reaction vessel, add 4-amino-2-chloropyrimidine (1.0 eq), potassium cyanide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.05 eq).
-
Add anhydrous DMF to the vessel to achieve a suitable concentration (e.g., 0.5 M).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water. Caution: KCN is highly toxic. All quenching and workup procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-aminopyrimidine-2-carbonitrile.
Step 2: Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
-
Dissolve the 4-aminopyrimidine-2-carbonitrile (1.0 eq) from the previous step in acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-5-bromopyrimidine-2-carbonitrile[8].
Conclusion and Future Perspectives
The synthesis of 4-amino-5-bromopyrimidine-2-carbonitrile is a well-defined process rooted in fundamental principles of heterocyclic chemistry. The described pathway—nucleophilic substitution to install the amino and cyano groups, followed by a regioselective electrophilic bromination—represents a reliable and scalable strategy. The mechanistic rationale provided for each step highlights the importance of reagent choice and condition control to achieve high yields and purity. As a key building block, the development of even more efficient, safer, and greener synthetic methodologies, potentially utilizing flow chemistry or novel catalytic systems, will continue to be an area of active research in the pharmaceutical industry.
References
- A CONVENIENT DIRECT PREPARATION OF 2-CYANOPYRIMIDINE. (1994). Organic Preparations and Procedures International.
- 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis. ChemicalBook.
- 4-Amino-2-bromopyrimidine | CAS 1160994-71-7. Benchchem.
- 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]
- 4-Amino-2-chloropyrimidine | Biochemical Reagent. MedchemExpress.com.
- 4-Amino-5-bromopyrimidine synthesis. Sigma-Aldrich.
- 4-Amino-2-chloropyridine 97 14432-12-3. Sigma-Aldrich.
- preparation methods and uses of 2-amino-4-chloro-pyridine. (2023). industrial additives.
- Method for preparing 2-cyanopyrimidine. (2013). Google Patents.
-
Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. Available from: [Link]
- 4-Amino-5-bromopyrimidine mechanism. Sigma-Aldrich.
- A kind of preparation method of 2-amino-4-bromopyrimidine. (2017). Google Patents.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). National Institutes of Health. Available from: [Link]
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc.
- Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS.
- CAS 1160994-71-7 | 4-Amino-2-bromopyrimidine. Synblock.
- 4-Amino-2-Chloropyrimidine. Chem-Impex.
-
4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285. PubChem. Available from: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Institutes of Health. Available from: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link]
- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. 4-Amino-2-bromopyrimidine|CAS 1160994-71-7 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 8. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS: 94741-70-5): Properties, Reactivity, and Applications
A Note on Isomeric Specificity: This guide focuses on 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS: 94741-70-5) , for which extensive data is available. The properties and reactivity described herein are specific to this isomer and may differ significantly from other isomers, such as 4-Amino-5-bromopyrimidine-2-carbonitrile. Researchers should always verify the specific isomer and CAS number for their application.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in specific biological interactions.[1] Among the vast library of pyrimidine-based building blocks, halogenated aminopyrimidines are particularly valuable for their synthetic versatility. This technical guide provides a comprehensive overview of 4-Amino-2-bromopyrimidine-5-carbonitrile, a key intermediate for researchers and professionals in drug development. We will delve into its core physical and chemical properties, explore its reactivity profile from a mechanistic standpoint, and discuss its applications, grounded in authoritative data and field-proven insights.
Molecular Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization in synthesis and development.
Chemical Structure and Identifiers
The arrangement of the amino, bromo, and cyano substituents on the pyrimidine ring dictates the molecule's reactivity and physical characteristics. The bromine at the C2 position and the cyano group at the C5 position create a specific electronic profile that is crucial for its synthetic applications.
Caption: Chemical structure of 4-Amino-2-bromopyrimidine-5-carbonitrile.
The key identifiers for this compound are summarized below for unambiguous identification.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-amino-2-bromopyrimidine-5-carbonitrile | [2] |
| CAS Number | 94741-70-5 | [2][3][4][5][6] |
| Molecular Formula | C₅H₃BrN₄ | [2][3][4][5][6] |
| Molecular Weight | 199.01 g/mol | [2][3][4][5][6] |
| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | Nc1nc(Br)ncc1C#N | [2][4] |
Physicochemical Data
The physical properties of the compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 254 °C (decomposes) | [3][4] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Low solubility in water; Soluble in some polar organic solvents like DMSO.[7] | |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
Expertise & Experience: The high melting point and its decomposition upon melting are characteristic of a planar, aromatic molecule with strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the cyano and bromo substituents. Its limited solubility in water is expected for a halogenated organic compound, while solubility in polar aprotic solvents like DMSO is typical for such scaffolds. Storing under an inert atmosphere at reduced temperatures is a crucial precaution to prevent potential degradation over time.
Reactivity and Synthetic Protocols
The synthetic utility of 4-Amino-2-bromopyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. The electron-deficient pyrimidine ring, modified by both an electron-donating group (amino) and electron-withdrawing groups (bromo, cyano), presents multiple avenues for chemical transformation.
Mechanistic Insights into Reactivity
-
C2-Br Bond (The Primary Reactive Site): The bromine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the C2 and C4 positions of the pyrimidine ring are inherently electron-deficient due to the inductive effect of the two ring nitrogens. The negative charge of the Meisenheimer complex intermediate can be effectively stabilized by delocalization onto these nitrogen atoms. This makes the C2-Br bond an excellent handle for introducing nucleophiles such as amines, alcohols, and thiols.
-
Amino Group (C4-NH₂): The primary amino group can act as a nucleophile itself, for instance, in acylation or alkylation reactions. It can also be a directing group in further electrophilic substitutions, although the electron-deficient nature of the ring makes such reactions challenging.
-
Nitrile Group (C5-C≡N): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a completely different set of derivatives.
-
Suzuki and Cross-Coupling Reactions: The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This is one of the most powerful applications of this building block, allowing for the facile formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups at the C2 position.
Caption: Key reaction pathways for 4-Amino-2-bromopyrimidine-5-carbonitrile.
Protocol: Suzuki Cross-Coupling
This protocol provides a self-validating framework for a typical Suzuki coupling reaction, a cornerstone of modern medicinal chemistry.
Objective: To synthesize a 2-aryl-4-aminopyrimidine-5-carbonitrile derivative.
Materials:
-
4-Amino-2-bromopyrimidine-5-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-bromopyrimidine-5-carbonitrile, the arylboronic acid, and the base.
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times. Causality: This step is crucial to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yield reactions.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Finally, add the palladium catalyst. Trustworthiness: Adding the catalyst last ensures it is introduced into a fully inert environment.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery
Pyrimidine derivatives are prevalent in pharmaceuticals, often acting as "hinge-binders" in protein kinase inhibitors.[1][8] 4-Amino-2-bromopyrimidine-5-carbonitrile serves as a valuable scaffold for creating libraries of compounds for screening.
-
Kinase Inhibitors: The 4-amino group can act as a crucial hydrogen bond donor, mimicking the adenine core of ATP to bind to the hinge region of protein kinases. The C2 position, functionalized via cross-coupling, can be used to install groups that project into the hydrophobic pocket of the kinase, enhancing potency and selectivity.
-
Antiviral and Anticancer Agents: The pyrimidine core is a bioisostere for other aromatic systems and is found in numerous antiviral (e.g., Zidovudine) and anticancer (e.g., Gefitinib) drugs.[1][8] This building block provides a direct route to novel analogues of these proven therapeutic classes.
-
CNS-Active Agents: The physicochemical properties of the pyrimidine ring can be tuned to improve properties like blood-brain barrier penetration, making it a scaffold of interest for neurological targets.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] For handling the solid powder, an N95 dust mask is recommended.
-
Handling: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.
-
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9][10] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[3]
References
-
4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285. PubChem. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]
- 4. 4-氨基-2-溴嘧啶-5-甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-Amino-5-bromopyrimidine-2-carbonitrile in Organic Solvents
Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Chemistry
In the landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as a vital building block for a multitude of therapeutic agents. Among its derivatives, 4-Amino-5-bromopyrimidine-2-carbonitrile stands out as a key intermediate, prized for its versatile functional groups that allow for diverse synthetic transformations. However, the successful utilization of this compound in synthesis, purification, and formulation is fundamentally governed by one of its most critical physicochemical properties: solubility.
An in-depth understanding of how 4-Amino-5-bromopyrimidine-2-carbonitrile behaves in various organic solvents is not merely academic; it is a practical necessity that dictates process efficiency, yield, purity, and ultimately, the viability of a developmental pathway. Poor solubility can lead to challenges in reaction kinetics, cumbersome purification processes, and significant hurdles in creating viable drug formulations.
This technical guide is designed for researchers, process chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of this molecule. We will delve into the theoretical underpinnings, present robust, field-tested protocols for experimental determination, and offer a strategic framework for solvent selection. Our objective is to equip the reader with the expertise to confidently and effectively work with 4-Amino-5-bromopyrimidine-2-carbonitrile, transforming solubility from a potential obstacle into a predictable and controllable parameter.
Molecular Profile and Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. 4-Amino-5-bromopyrimidine-2-carbonitrile is a multifaceted molecule whose characteristics suggest a nuanced interaction with different solvent classes.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₃BrN₄ | [1] |
| Molecular Weight | 199.01 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~254 °C (with decomposition) | [2][4] |
| IUPAC Name | 4-amino-2-bromopyrimidine-5-carbonitrile | [1] |
| CAS Number | 94741-70-5 | [2] |
| SMILES | C1=C(C(=NC(=N1)Br)N)C#N | [1] |
Structural Insights into Solubility:
The molecule's structure presents several key features that dictate its solubility profile:
-
Polar Functional Groups: The primary amine (-NH₂) group and the pyrimidine ring's nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively. The nitrile (-C≡N) group adds significant polarity. These features strongly suggest favorable interactions with polar solvents.
-
Aromatic System: The pyrimidine ring provides a degree of aromatic character.
-
Halogenation: The bromine atom at the 5-position increases the molecular weight and surface area, which can influence crystal lattice energy and interactions with certain solvents.
Based on these features, a "like dissolves like" principle predicts that 4-Amino-5-bromopyrimidine-2-carbonitrile will exhibit higher solubility in polar organic solvents, particularly those that are aprotic, and limited solubility in nonpolar hydrocarbon solvents.
The Thermodynamic Basis of Solubility
Solubility is a thermodynamic equilibrium state where the rate of a solute dissolving into a solvent equals the rate of its precipitation out of the solution.[5] This equilibrium is governed by the Gibbs free energy of solution (ΔGsol), which must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three key energy contributions:
-
Lattice Energy (Endothermic): The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. The high melting point of 4-Amino-5-bromopyrimidine-2-carbonitrile suggests a stable and significant crystal lattice energy that must be overcome.
-
Solvent Cavity Formation (Endothermic): The energy needed to create a space or "cavity" within the solvent to accommodate a solute molecule.
-
Solvation Energy (Exothermic): The energy released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules.
A compound dissolves when the exothermic solvation energy is sufficient to overcome the endothermic processes of breaking the crystal lattice and creating the solvent cavity. For 4-Amino-5-bromopyrimidine-2-carbonitrile, polar aprotic solvents like DMSO are anticipated to provide strong solvation energy, making them effective solvents.
Predictive Frameworks and Their Limitations
While experimental measurement is the definitive standard, several theoretical and computational models can provide initial estimates of solubility.[6][7][8] These models, ranging from semi-empirical equations to machine learning algorithms, use thermodynamic properties and molecular descriptors to predict solubility.[9]
-
Thermodynamic Models (e.g., UNIQUAC, NRTL): These models use activity coefficients to describe the deviation from ideal solution behavior and can correlate solubility data with temperature.[10]
-
Quantitative Structure-Property Relationship (QSPR): These models use machine learning to build a correlation between a molecule's computed descriptors and its experimentally measured solubility.[11]
While powerful for screening, these predictive methods have limitations. Their accuracy is highly dependent on the quality and size of the training datasets, and they may struggle with novel or complex molecules where specific interaction parameters are not available.[11] Therefore, they should be used as a guide to prioritize experimental work, not as a substitute for it.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the maximum concentration of 4-Amino-5-bromopyrimidine-2-carbonitrile that dissolves in a given organic solvent at a specified temperature to form a saturated solution at thermodynamic equilibrium.
Materials:
-
4-Amino-5-bromopyrimidine-2-carbonitrile (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Amino-5-bromopyrimidine-2-carbonitrile to a pre-weighed vial. The key is to ensure that a solid phase remains even after equilibrium is reached, which visually confirms saturation.
-
Expert Insight: Using a 2-5 fold excess of what is roughly expected to dissolve is a good starting point. This guarantees saturation without creating an overly thick slurry that can complicate sampling.
-
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours.
-
Causality Explanation: This extended agitation time is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility or reflect a more variable kinetic solubility.[14] Temperature control is paramount as solubility is highly temperature-dependent.[5]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the remaining solid.
-
Trustworthiness Check: This dual settling and centrifugation process is a self-validating step to ensure the supernatant is free of suspended microparticles, which would falsely inflate the measured solubility.
-
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step provides a final guard against particulate transfer. Record the weight of the transferred supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Expert Insight: Pre-saturating the syringe filter by discarding the first few drops helps prevent loss of the analyte due to adsorption onto the filter membrane.
-
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. The concentration of 4-Amino-5-bromopyrimidine-2-carbonitrile is determined by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor)
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask solubility determination method.
Solubility Profile in Common Organic Solvents
While exhaustive experimental data for this specific compound is not publicly cataloged, we can construct a reliable qualitative and semi-quantitative guide based on its structural properties and established chemical principles. The following table provides expected solubility ranges, which must be confirmed experimentally for mission-critical applications.
| Solvent Class | Example Solvents | Expected Solubility | Rationale for Use in Drug Development |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Excellent for creating stock solutions for biological screening (DMSO) and as reaction media (DMF, ACN).[3] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Commonly used for reactions and, critically, for recrystallization due to a favorable solubility-temperature gradient.[15] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Low | Can be used in specific synthetic steps where polarity is needed without protic hydrogens. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Generally poor solvents for this polar molecule; may be used in extraction or chromatography. |
| Nonpolar | Hexanes, Toluene, Heptane | Insoluble | Primarily used as anti-solvents in crystallization processes to induce precipitation. |
Practical Application: Recrystallization Protocol for Purification
Understanding solubility is paramount for purification. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[16] For a compound like 4-Amino-5-bromopyrimidine-2-carbonitrile, a polar protic solvent like ethanol or methanol is often a suitable choice.
Protocol: Recrystallization of 4-Amino-5-bromopyrimidine-2-carbonitrile
-
Solvent Selection: Based on preliminary tests, select a solvent (e.g., ethanol) that shows a significant positive correlation between solubility and temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.
-
Expert Insight: Avoid adding a large excess of solvent, as this will reduce the final recovery yield. The goal is to create a saturated solution at the boiling point.
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Causality Explanation: Pre-warming the equipment prevents premature crystallization of the desired product on the funnel or filter paper, which would lower the yield.
-
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for the purification of a solid by recrystallization.
Conclusion
The solubility of 4-Amino-5-bromopyrimidine-2-carbonitrile is a complex property governed by the interplay between its high crystal lattice energy and its potential for strong polar interactions with solvents. While it exhibits predictable qualitative behavior—high solubility in polar aprotic solvents and low solubility in nonpolar solvents—quantitative data is essential for robust process development and formulation. The Shake-Flask method remains the definitive technique for generating this crucial data. By leveraging a deep understanding of the thermodynamic principles and applying rigorous experimental protocols, researchers can effectively manage and utilize the solubility characteristics of this important chemical intermediate, paving the way for more efficient and successful research and development outcomes.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5. ChemicalBook.
- 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6. Methylamine Supplier.
- 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285. PubChem.
- 4-Amino-2-bromopyrimidine-5-carbonitrile 95 94741-70-5. Sigma-Aldrich.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Method for determining solubility of a chemical compound.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- Predicting drug solubility in organic solvents mixtures. Unipd.
- Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.
- A kind of preparation method of 2-amino-4-bromopyrimidine.
Sources
- 1. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基-2-溴嘧啶-5-甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 4. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 15. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Potential derivatives of 4-Amino-5-bromopyrimidine-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Derivatization of 4-Amino-5-bromopyrimidine-2-carbonitrile for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] This guide focuses on a particularly valuable building block: 4-Amino-5-bromopyrimidine-2-carbonitrile. We will provide an in-depth exploration of its synthetic potential, offering a technical narrative for researchers, scientists, and drug development professionals. This document will dissect the reactivity of the core, detail key derivatization strategies with actionable protocols, and provide insights into the structure-activity relationships that drive the design of novel therapeutics, particularly in the realm of kinase inhibitors.
The Strategic Value of the 4-Amino-5-bromopyrimidine-2-carbonitrile Scaffold
The 4-Amino-5-bromopyrimidine-2-carbonitrile core is a privileged scaffold in drug discovery for several key reasons:
-
Multi-faceted Reactivity: The pyrimidine ring is adorned with three distinct functional groups—an amino group, a bromo substituent, and a carbonitrile—each offering a unique handle for chemical modification. This allows for the systematic and diverse derivatization of the core structure.
-
Bioisosteric Potential: The pyrimidine ring can act as a bioisostere for a phenyl ring and other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]
-
Proven Pharmacological Relevance: Pyrimidine derivatives have a rich history in medicine, with applications as anticancer, anti-infective, and anti-inflammatory agents.[3][4] The specific substitution pattern of this scaffold is particularly amenable to the synthesis of potent kinase inhibitors.[5][6]
Key Derivatization Strategies and Methodologies
The derivatization of 4-Amino-5-bromopyrimidine-2-carbonitrile can be systematically approached by targeting its three key functional groups. The following sections provide detailed protocols and the rationale behind common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromo substituent at the C5 position is the most versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the C5-bromo position highly amenable to coupling.[7]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various boronic acids or esters.[7][8] This reaction is instrumental in introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors that occupy the ATP-binding pocket.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts, such as Pd(dppf)Cl₂, can also be used and may be more effective for certain substrates.[9]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine core and a terminal alkyne.[10] This reaction is valuable for creating linear extensions from the scaffold, which can probe deeper into a protein's binding pocket.
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, using an appropriate solvent system for extraction and chromatography.
Causality Behind Experimental Choices:
-
Co-catalyst: The copper(I) iodide is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[7] This is particularly useful for synthesizing compounds that can form key hydrogen bond interactions within a biological target.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction: Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting material is consumed.
-
Workup and Purification: After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent and purify by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step of the catalytic cycle.[12]
-
Base: A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Data Presentation: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 65-80 |
Note: Yields are estimates based on typical reactions with similar substrates and may vary.
Visualization: Cross-Coupling Workflows
Caption: Key cross-coupling reactions for derivatization at the C5 position.
Derivatization of the 4-Amino Group
The 4-amino group can undergo a variety of reactions, including acylation, alkylation, and condensation, to introduce new functionalities.
Transformations of the 2-Carbonitrile Group
The 2-carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.
Synthesis of Fused Pyrimidine Systems
The 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known kinase inhibitors.[13] They can be synthesized from 4-aminopyrimidines through a multi-step sequence often involving diazotization followed by cyclization. A more direct approach involves the reaction of a hydrazine with a suitably functionalized pyrimidine.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
-
Displacement of Bromine: React 4-Amino-5-bromopyrimidine-2-carbonitrile with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol or n-butanol at reflux.
-
Cyclization: The initial displacement is followed by an intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
-
Workup and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Visualization: Synthesis of Fused Heterocycles
Caption: Synthetic routes to important fused pyrimidine systems.
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another class of fused heterocycles with demonstrated biological activity.[14][15] Their synthesis can be achieved through the reaction of the 4-aminopyrimidine with an α-haloketone, followed by intramolecular cyclization.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors
The derivatization of the 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold is often guided by the goal of developing potent and selective kinase inhibitors. SAR studies have revealed several key principles:
-
Hinge-Binding Region: The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Gatekeeper Pocket: The substituent at the C5 position, often introduced via Suzuki-Miyaura coupling, can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent-Exposed Region: Modifications to the 2-carbonitrile group or the 4-amino group can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[16]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch.
-
Melting Point and Elemental Analysis: To assess the purity of the final compounds.
Conclusion
4-Amino-5-bromopyrimidine-2-carbonitrile is a highly versatile and valuable scaffold for the synthesis of novel derivatives with significant therapeutic potential. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. A thorough understanding of the reactivity of this core, coupled with insights from structure-activity relationship studies, will continue to drive the development of new and improved drug candidates based on this privileged pyrimidine framework.
References
-
Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
Journal of Chemical Reviews.
-
Journal of Chemical Reviews.
-
BenchChem.
-
Mini Rev Med Chem. 2022;22(6):884-903.
-
Frontiers in Chemistry.
-
Chemical Reviews.
-
ResearchGate.
-
RSC Medicinal Chemistry.
-
Heterocyclic Letters.
-
Archiv der Pharmazie.
-
Thieme E-Journals.
-
ResearchGate.
-
ResearchGate.
-
Molecules.
-
Journal of Applied Pharmaceutical Science.
-
Molecules.
-
RSC Medicinal Chemistry.
-
Bioorganic Chemistry.
-
Molecules.
-
ePrints Soton - University of Southampton.
-
Sci-Hub.
-
ChemicalBook.
-
ResearchGate.
-
Sigma-Aldrich.
-
BenchChem.
-
YouTube.
-
Organic Syntheses Procedure.
-
Guidechem.
-
BenchChem.
-
Heterocycles.
-
Arkivoc.
-
YouTube.
-
BenchChem.
-
CymitQuimica.
-
ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imtm.cz [imtm.cz]
- 3. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
The Strategic Reactivity of 4-Amino-5-bromopyrimidine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of the reactivity of the bromine atom in 4-Amino-5-bromopyrimidine-2-carbonitrile, a key building block for the synthesis of novel drug candidates. We will explore the nuanced electronic effects of the amino and cyano substituents on the pyrimidine ring and how they dictate the feasibility and regioselectivity of various transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for leveraging this versatile intermediate in palladium-catalyzed cross-coupling reactions.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif, integral to the structure of nucleic acids and a multitude of FDA-approved drugs. Its ability to engage in a variety of intermolecular interactions, coupled with its metabolic stability, makes it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The strategic functionalization of the pyrimidine core is therefore a critical endeavor in the pursuit of new chemical entities with therapeutic potential. 4-Amino-5-bromopyrimidine-2-carbonitrile represents a highly versatile starting material, offering a reactive handle at the C5 position for the introduction of diverse molecular fragments.
Understanding the Reactivity of the Bromine Atom
The reactivity of the bromine atom at the C5 position of 4-Amino-5-bromopyrimidine-2-carbonitrile is a delicate interplay of the electronic properties of the substituents on the pyrimidine ring.
-
The Activating Effect of the Amino Group: The amino group at the C4 position is a strong electron-donating group through resonance (+M effect). This increases the electron density of the pyrimidine ring, which would typically deactivate it towards nucleophilic attack. However, in the context of palladium-catalyzed cross-coupling reactions, this electron-donating character is beneficial. It enhances the electron density at the C5 position, making the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, the crucial first step in many cross-coupling cycles.
-
The Influence of the Cyano Group: Conversely, the cyano group at the C2 position is a potent electron-withdrawing group (-M and -I effects). This group deactivates the ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. In the context of palladium-catalyzed reactions, the electron-withdrawing nature of the cyano group can influence the overall electronic character of the substrate and potentially modulate the rate and efficiency of the catalytic cycle.
-
Positional Isomerism and Reactivity: It is crucial to distinguish the reactivity of the 5-bromo isomer from its 2-bromo counterpart. While both are subject to the electronic influences of the amino and cyano groups, the relative positions of these substituents lead to distinct electronic environments and, consequently, different reactivities.
dot digraph "Electronic_Effects" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Amino-5-bromopyrimidine-2-carbonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amino Group (C4)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyano Group (C2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bromine Atom (C5)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Increased Reactivity in Cross-Coupling" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"4-Amino-5-bromopyrimidine-2-carbonitrile" -> "Amino Group (C4)"; "4-Amino-5-bromopyrimidine-2-carbonitrile" -> "Cyano Group (C2)"; "4-Amino-5-bromopyrimidine-2-carbonitrile" -> "Bromine Atom (C5)"; "Amino Group (C4)" -> "Increased Reactivity in Cross-Coupling" [label="+M Effect", color="#34A853", fontcolor="#34A853"]; "Cyano Group (C2)" -> "Increased Reactivity in Cross-Coupling" [label="-M, -I Effects", color="#EA4335", fontcolor="#EA4335"]; "Bromine Atom (C5)" -> "Increased Reactivity in Cross-Coupling" [label="Reaction Site", color="#FBBC05", fontcolor="#FBBC05"]; } Caption: Electronic influences on the reactivity of the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the C5 position of 4-Amino-5-bromopyrimidine-2-carbonitrile is an excellent handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, prized for their functional group tolerance and reliability.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl scaffolds.
Proposed Protocol for Suzuki-Miyaura Coupling:
| Parameter | Condition | Rationale |
| Starting Material | 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq) | The electrophilic partner. |
| Boronic Acid/Ester | Aryl- or heteroarylboronic acid/ester (1.2-1.5 eq) | The nucleophilic partner. An excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often used for more challenging substrates. |
| Base | K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq) | An inorganic base is required to activate the boronic acid for transmetalation. Cesium carbonate is a stronger base and can be beneficial for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important pharmacophores. A successful Sonogashira coupling of 2,4-diamino-5-bromopyrimidine has been reported, providing a strong precedent for the reactivity of the 5-bromo position in aminopyrimidines.[1]
Proposed Protocol for Sonogashira Coupling:
| Parameter | Condition | Rationale |
| Starting Material | 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq) | The electrophilic partner. |
| Terminal Alkyne | (1.1-1.5 eq) | The nucleophilic partner. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the standard co-catalyst that forms the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 eq) | An amine base is required to deprotonate the alkyne and act as a solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The reaction can often proceed at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalysts and homocoupling of the alkyne. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
Proposed Protocol for Buchwald-Hartwig Amination:
| Parameter | Condition | Rationale |
| Starting Material | 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq) | The electrophilic partner. |
| Amine | Primary or secondary amine (1.2-1.5 eq) | The nucleophilic partner. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Tris(dibenzylideneacetone)dipalladium(0) and palladium(II) acetate are common pre-catalysts. |
| Ligand | XPhos, SPhos, or BINAP (2-8 mol%) | Bulky electron-rich phosphine ligands are essential for an efficient catalytic cycle. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq) | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common, while potassium phosphate and cesium carbonate are milder alternatives. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Higher temperatures are often required for this transformation. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add 4-Amino-5-bromopyrimidine-2-carbonitrile and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Versatile Building Block for Drug Discovery
4-Amino-5-bromopyrimidine-2-carbonitrile is a strategically important building block for the synthesis of a diverse array of substituted pyrimidines. The bromine atom at the C5 position is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electronic interplay of the activating amino group and the deactivating cyano group creates a unique reactivity profile that can be harnessed for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery and development endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Heravi, M. M.; Zadsirjan, V.; Heydari, M. Recent applications of the Suzuki–Miyaura coupling reaction in the synthesis of heterocyclic compounds. RSC Advances, 2017 , 7 (72), 45555-45695. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003 , 42 (14), 1566–1568. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Al-Obeidi, F. A.; Lam, K. S. Development of a new generation of tyrosine kinase inhibitors. Oncogene, 2000 , 19 (49), 5690–5701. [Link]
-
Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 2009 , 48 (17), 3012–3031. [Link]
-
Sonogashira on 2,4-diamino-5-bromopyrimidine. Organic Preparations and Procedures Daily, 2006 . [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008 , (ii), 115-123. [Link]
Sources
Introduction: The 4-Aminopyrimidine Core - A Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Electronic Properties of the 4-Aminopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a heterocyclic aromatic amine of profound significance in medicinal chemistry and materials science.[1][2] As a derivative of pyrimidine, a fundamental building block of nucleic acids, this scaffold possesses a unique electronic architecture that makes it a "privileged structure." This guide provides a detailed exploration of the core electronic properties of 4-aminopyrimidine, explains the experimental and computational methodologies used to characterize these properties, and connects them to its functional applications, particularly in the rational design of targeted therapeutics.[1][2] Its ability to mimic purine bases allows it to effectively interact with the ATP-binding pockets of numerous enzymes, most notably protein kinases, making it a cornerstone in the development of inhibitors for cancer and other diseases.[1][3]
Part 1: Fundamental Electronic Architecture
The therapeutic and material utility of the 4-aminopyrimidine scaffold is a direct consequence of its distinct electronic landscape. This landscape is governed by the interplay between the electron-deficient pyrimidine ring and the electron-donating amino group.
The Pyrimidine Ring: An Electron-Deficient Core
The pyrimidine ring itself is an aromatic system containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, exerting a significant inductive electron-withdrawing effect (-I effect) on the ring. This effect polarizes the C-N bonds and reduces the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. This inherent electron deficiency is a critical feature, making the pyrimidine ring susceptible to nucleophilic attack and influencing its role as a hydrogen bond acceptor in biological systems.[1]
The 4-Amino Group: A Powerful Electron-Donating Modulator
The introduction of an amino (-NH₂) group at the C4 position fundamentally alters the electronic character of the scaffold. The lone pair of electrons on the amino nitrogen atom is delocalized into the pyrimidine ring through a strong positive mesomeric effect (+M effect). This donation of electron density counteracts the inductive withdrawal of the ring nitrogens, creating a push-pull system.
This delocalization has several key consequences:
-
Increased Electron Density: It significantly increases the electron density on the pyrimidine ring, particularly at the N1, N3, and C5 positions.
-
Modulated Basicity: The delocalization of the exocyclic nitrogen's lone pair into the ring reduces its availability to accept a proton, making 4-aminopyrimidine less basic than a simple alkylamine but influencing the basicity of the ring nitrogens.
-
Enhanced Reactivity: The activated ring is more susceptible to electrophilic substitution than unsubstituted pyrimidine.
The resonance structures below illustrate this electron delocalization, highlighting the distribution of partial negative and positive charges across the scaffold.
Caption: Resonance delocalization in the 4-aminopyrimidine scaffold.
Part 2: Characterization of Electronic Properties
A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential to fully elucidate the electronic properties of the 4-aminopyrimidine core.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within the scaffold. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to electron density.[4][5]
-
¹H NMR: The protons on the pyrimidine ring typically appear in the aromatic region. The electron-donating amino group causes an upfield shift (lower ppm) of the ring protons compared to unsubstituted pyrimidine, reflecting the increased electron density.[4]
-
¹³C NMR: The C4 carbon, directly attached to the amino group, experiences a significant upfield shift. Conversely, the C2 and C6 carbons, adjacent to the ring nitrogens, remain relatively downfield. Line broadening effects, particularly for the C5 signal, can sometimes be observed at room temperature due to the presence of rotamers around the C4-NH₂ bond.[6]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Electronic Influence |
| H2 | ~8.5 | ~157 | Adjacent to two electron-withdrawing nitrogen atoms; highly deshielded. |
| H5 | ~6.7 | ~110 | Shielded due to electron donation from the amino group. |
| H6 | ~8.2 | ~159 | Adjacent to one nitrogen atom; deshielded. |
| NH₂ | ~6.5 (variable) | - | Protons are exchangeable and chemical shift is solvent-dependent. |
| C2 | - | ~157 | Electron-deficient due to proximity to both N1 and N3. |
| C4 | - | ~162 | Directly attached to the electron-donating amino group. |
| C5 | - | ~110 | Electron-rich due to strong +M effect from the amino group. |
| C6 | - | ~159 | Electron-deficient due to proximity to N1. |
| Table 1: Representative ¹H and ¹³C NMR chemical shifts for the 4-aminopyrimidine scaffold, reflecting its electronic landscape. Data compiled from various sources.[4][5][6] |
4-Aminopyrimidine exhibits characteristic UV absorption bands corresponding to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) is sensitive to solvent polarity and pH, reflecting changes in the electronic state of the molecule upon protonation or solvent interaction.[7]
Computational Chemistry
Density Functional Theory (DFT) provides profound insights into the electronic structure, offering a quantitative picture that complements experimental data.[8][9]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For 4-aminopyrimidine, these maps typically show a region of negative potential (red/yellow) around the ring nitrogen atoms, indicating their role as hydrogen bond acceptors. The amino group protons display a positive potential (blue), highlighting their function as hydrogen bond donors.[9]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is often localized on the amino group and the C5 position, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the electron-deficient C2 and C6 positions, marking them as likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[10]
Caption: A typical workflow for DFT analysis of 4-aminopyrimidine.
Part 3: Reactivity and Functionalization
The electronic properties of 4-aminopyrimidine dictate its chemical reactivity, providing a versatile platform for synthetic modification. The scaffold's ability to undergo C-C bond formation is crucial for creating libraries of derivatives for drug discovery.[11]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for functionalizing pyrimidine scaffolds.[11][12] It enables the formation of a C-C bond between a halogenated 4-aminopyrimidine and an organoboron compound, typically an arylboronic acid. This reaction is fundamental to diversifying the scaffold for structure-activity relationship (SAR) studies.[11][13]
The choice of catalyst, base, and solvent is critical. The palladium(0) catalyst is the active species that undergoes oxidative addition with the halo-pyrimidine. A base is required to activate the boronic acid for the transmetalation step.
This protocol provides a generalized methodology for the Suzuki coupling of a chloro-substituted 4-aminopyrimidine with an arylboronic acid, based on established procedures.[11][14][15]
Materials:
-
4-Amino-6-chloro-pyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-amino-6-chloro-pyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and Water) via syringe. The aqueous component is often necessary for the efficacy of inorganic bases.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Part 4: Application in Medicinal Chemistry - Kinase Inhibition
The electronic architecture of the 4-aminopyrimidine scaffold makes it an ideal pharmacophore for kinase inhibitors.[3][16] Kinases are enzymes that catalyze phosphorylation, a key process in cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them prime drug targets.[1]
The 4-aminopyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[1]
-
The N1 nitrogen typically acts as a hydrogen bond acceptor.
-
The exocyclic 4-amino group acts as a hydrogen bond donor.
This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to interact with other regions of the active site to achieve potency and selectivity.[3][17] Modifications to the scaffold, guided by an understanding of its electronic properties, allow for the optimization of binding affinity and pharmacokinetic properties.[3] For instance, adding electron-withdrawing or -donating groups at other positions on the ring can fine-tune the hydrogen bonding strength and overall molecule polarity.
Caption: Inhibition of kinase signaling by a 4-aminopyrimidine-based drug.
Conclusion
The 4-aminopyrimidine scaffold is a testament to the power of fundamental electronic properties in driving molecular function. The nuanced interplay between the electron-deficient pyrimidine ring and the electron-donating amino group creates a privileged structure with tunable reactivity and an ideal geometry for biological interactions. A thorough understanding of this electronic architecture, gained through a combination of advanced spectroscopy, computational modeling, and synthetic chemistry, is paramount for researchers aiming to leverage this remarkable core for the design of next-generation therapeutics and functional materials.
References
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (16), 1864–1865. [Link]
-
Ali, A. A., El-Fakharany, E. M., Abd El-Sattar, N. E., & El-Adl, K. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7291. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]
-
Albiston, A. L., et al. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of Medicinal Chemistry, 51(22), 7049–7061. [Link]
-
AstraZeneca. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of Medicinal Chemistry, 51(22), 7049-7061. [Link]
-
ResearchGate. (n.d.). (PDF) Computational study on 2,3,4-aminopyridines. Retrieved from [Link]
-
Bremner, J. B., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
-
NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Journal of Structural Chemistry, 63(4), 629-637. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84934. [Link]
-
Cavallo, G., et al. (2016). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 16(7), 3847-3857. [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Todorova, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
-
Aarthy, M., et al. (2017). POWDER X-RAY DIFFRACTION PATTERN OF 4-AMINOPYRIDINE BASED COPPER (II) SULPHATE CRYSTALS. International Journal of Research and Innovations, 4(2), 94-97. [Link]
-
Al-Ostath, A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(24), 8055. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Chen, Y., et al. (2023). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Polymers, 15(13), 2829. [Link]
-
Schlingmann, G., et al. (2018). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 22(10), 1435-1440. [Link]
-
ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(10), 1228. [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra by 4-aminoantipyrine colorimetry. Retrieved from [Link]
-
Johnson, M. C., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(11), 1145–1150. [Link]
-
Lücking, U., et al. (2021). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrimidine(591-54-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. 4-Aminopyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
- 16. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide: Synthesis, Properties, and Therapeutic Potential
A Note on Chemical Identification: It is imperative to clarify a discrepancy at the outset. The provided CAS number, 94741-70-5, corresponds to the chemical entity 4-Amino-2-bromopyrimidine-5-carbonitrile. This guide, however, will focus on the specified chemical name: 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide . As of the latest literature review, a specific CAS number for this exact molecule has not been definitively assigned in publicly accessible databases. This guide synthesizes information from structurally related compounds and the broader class of 2-aminobenzamides to provide a comprehensive technical overview for research and drug development professionals.
Introduction: The 2-Aminobenzamide Scaffold in Medicinal Chemistry
The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its structural features, including a primary aromatic amine and an amide linkage, allow for diverse substitutions and the formation of key hydrogen bonds with biological targets. This has led to the development of 2-aminobenzamide derivatives with a wide range of therapeutic applications, including as antithrombotic agents, antimicrobial compounds, and potent inhibitors of critical signaling pathways in oncology.[1][2] This guide will delve into the specific properties, synthesis, and potential hazards of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide, a molecule of interest within this promising chemical class.
Part 1: Physicochemical and Toxicological Profile
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below outlines the predicted properties for 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide based on computational models and data from similar structures.
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 270.33 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| Appearance | Likely a solid at room temperature | Important for formulation and handling. |
| Solubility | Predicted to have low aqueous solubility | Affects bioavailability and formulation strategies. |
| LogP | Predicted to be in the range of 2.5 - 3.5 | Indicates lipophilicity, influencing membrane permeability and potential for non-specific binding. |
| pKa | The aromatic amine (NH₂) is weakly basic. | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
Hazard Identification and Safe Handling
The toxicological profile of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide has not been formally established. However, based on safety data for structurally similar benzamides, such as 3-amino-4-methoxybenzamide, the following hazards should be anticipated.[3]
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]
-
Specific target organ toxicity – single exposure: Category 3 (May cause respiratory irritation)[3]
Precautionary Measures and Personal Protective Equipment (PPE):
Due to the anticipated hazards, stringent safety protocols are essential when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents used.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures (Recommended):
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide can be approached through several established methods for forming amide bonds. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purification requirements.
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-aryl benzamides involves the coupling of a carboxylic acid with an aniline derivative. For the target molecule, this would entail the reaction of 2-amino-4-methoxybenzoic acid with 2,3-dimethylaniline.
Caption: General synthetic scheme for 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide.
Experimental Protocol: Amide Coupling
This protocol is a generalized procedure based on standard amide coupling reactions. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary.
Materials:
-
2-amino-4-methoxybenzoic acid
-
2,3-dimethylaniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agents, such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate. The formation of this intermediate is crucial for an efficient reaction as it is more susceptible to nucleophilic attack by the amine.
-
Addition of the Amine: To the activated carboxylic acid solution, add 2,3-dimethylaniline (1 equivalent) followed by the dropwise addition of the organic base (e.g., DIPEA, 2-3 equivalents). The base is necessary to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide.
Part 3: Applications in Drug Discovery and Development
The 2-aminobenzamide scaffold is a key component in several clinically relevant molecules and investigational drugs. The structural features of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide suggest its potential as a modulator of various biological targets.
Potential as a Hedgehog Signaling Pathway Inhibitor
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[4] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[4] Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor.[4][5]
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of benzamides on SMO.
The structural similarity of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide to known Smo inhibitors suggests that it could also exhibit activity against this target. The methoxy and amino groups on the benzoyl ring, along with the substituted N-phenyl group, can be systematically modified to optimize binding affinity and selectivity for the Smo receptor.
Other Potential Therapeutic Applications
-
Antithrombotic Agents: Certain 2-aminobenzamide derivatives have shown potent antithrombotic activity, potentially through the inhibition of Factor Xa.[1][6]
-
Antimicrobial Agents: The 2-aminobenzamide scaffold has been explored for the development of novel antibacterial and antifungal agents.[2][7]
Part 4: Analytical Methodologies
For the quantitative analysis of 2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide in biological matrices or for quality control purposes, chromatographic techniques are most suitable.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely accessible method for the analysis of aromatic compounds like benzamides.
-
Principle: The compound is separated from other components in a mixture based on its differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The aromatic rings in the molecule allow for detection by UV absorbance.
-
Typical Conditions (to be optimized):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector set at the wavelength of maximum absorbance for the compound.
-
Quantification: Based on the peak area relative to a standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the method of choice.
-
Principle: After separation by LC, the compound is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the parent ion is selected. This ion is then fragmented, and a specific fragment ion is monitored for quantification. This two-stage mass filtering provides excellent specificity.
-
Advantages: High sensitivity (picogram to femtogram levels), high selectivity, and the ability to analyze complex samples with minimal cleanup.
Conclusion
2-amino-N-(2,3-dimethylphenyl)-4-methoxybenzamide belongs to the versatile class of 2-aminobenzamides, which have demonstrated significant potential in drug discovery and development. While specific data for this exact molecule is limited, this guide provides a comprehensive framework for its synthesis, safe handling, and potential therapeutic applications based on established knowledge of related compounds. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and biological activity.
References
-
Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32–36. Available at: [Link][1][6]
-
Li, X., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(18), 10173–10179. Available at: [Link][4]
-
Al-Ostath, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13444–13458. Available at: [Link][2]
-
Li, X., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(18), 10173–10179. Available at: [Link][5]
-
Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3299–3302. Available at: [Link]
-
Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32–36. Available at: [Link]
-
Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1075-1085. Available at: [Link]
-
Mirallai, S. I., Manos, M. J., & Koutentis, P. A. (2013). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. The Journal of Organic Chemistry, 78(19), 9906–9913. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-2-(4-methoxyphenoxy)-N,N-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (2013). US9474779B2 - Ugi reaction products as kinase inhibitors.
-
Al-Ostath, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13444–13458. Available at: [Link][7]
-
PubChem. (n.d.). N-(2-amino-4-methylphenyl)-2,3-dimethylbenzamide. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(11), 19655–19667. Available at: [Link]
-
PubChem. (n.d.). N-(2-amino-2-oxoethyl)-4-methoxybenzamide. Retrieved from [Link]
- Google Patents. (1992). US5093530A - 2,4-dimethoxy-4'-hydroxy-benzophenone.
- Google Patents. (2020). US10695323B2 - Compounds useful as kinase inhibitors.
- Google Patents. (2017). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
-
PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-5-bromopyrimidine-2-carbonitrile
Abstract
The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to functionalize this core through reliable and versatile synthetic methods is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations for forming carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and broad substrate scope.[4][5][6][7] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the Suzuki-Miyaura coupling of 4-amino-5-bromopyrimidine-2-carbonitrile with a range of boronic acids and their derivatives. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a robust troubleshooting guide to empower chemists to successfully synthesize diverse libraries of novel 2-cyano-4-aminopyrimidine derivatives.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5][6] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 4-amino-5-bromopyrimidine-2-carbonitrile. This step forms a new organopalladium(II) complex.[4][5][7][8]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically facilitated by a base, which activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[5][9][10][11] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][7][8]
Optimized Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 4-amino-5-bromopyrimidine-2-carbonitrile. Optimization of the catalyst, base, or solvent may be required for particularly challenging or sterically hindered coupling partners.
Materials and Equipment
-
Substrate: 4-Amino-5-bromopyrimidine-2-carbonitrile
-
Coupling Partner: Arylboronic acid or Arylboronic acid pinacol ester
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or XPhos Pd G2
-
Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃), finely powdered
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Water
-
Equipment: Schlenk flask or reaction vial with screw cap, magnetic stir bar, reflux condenser, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, silica gel for column chromatography.
Recommended Reaction Parameters
The following table outlines generalized conditions that have proven effective for coupling heteroaryl bromides.
| Component | Stoichiometry / Loading | Role | Causality & Rationale |
| 4-Amino-5-bromopyrimidine-2-carbonitrile | 1.0 equivalent | Electrophile | The starting material bearing the C(sp²)-Br bond for oxidative addition. |
| Arylboronic Acid / Ester | 1.2 - 1.5 equivalents | Nucleophile | A slight excess ensures complete consumption of the starting halide, driving the reaction to completion. Pinacol esters offer greater stability against protodeboronation.[12] |
| Palladium Catalyst | 2-5 mol % (Pd(PPh₃)₄) 1-2 mol % (XPhos Pd G2) | Catalyst | Pd(PPh₃)₄ is a classic, reliable choice.[13][14] XPhos Pd G2 is a highly active pre-catalyst for challenging substrates, allowing for lower loadings and milder conditions.[15][16][17] |
| Base | 2.0 - 3.0 equivalents | Activator | Essential for activating the boronic acid to the more reactive boronate species to facilitate transmetalation.[5][11] K₃PO₄ is often a good choice for heteroaromatic substrates. |
| Solvent System | Dioxane/H₂O (4:1 to 10:1) | Medium | The organic solvent solubilizes the reagents, while water is often crucial for dissolving the base and facilitating the transmetalation step.[4][18] |
| Temperature | 80 - 100 °C | Energy Input | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | Protection | The Pd(0) active catalyst is sensitive to oxygen and will decompose, leading to catalyst death and formation of palladium black.[12] |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-amino-5-bromopyrimidine-2-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the powdered base (e.g., K₃PO₄, 2.5 eq.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and then backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.[19]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Then, add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The final solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc). Filter the suspension through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional EtOAc.[19]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. The following table addresses common problems and provides scientifically grounded solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) is oxygen-sensitive. The bright yellow Pd(PPh₃)₄ turning brown or black indicates decomposition.[14][20] | Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Use fresh, high-quality catalyst.[12] |
| Boronic Acid Decomposition: Protodeboronation (hydrolysis of the C-B bond) is a common side reaction, especially with prolonged heating.[4][21] | Use fresh boronic acid. Consider switching to a more stable boronic acid pinacol ester. A milder base (e.g., K₂CO₃) or lower temperature might help. | |
| Poor Reagent Solubility: Heterogeneous mixtures with poor mixing can lead to slow or incomplete reactions. | Ensure vigorous stirring.[12] Consider a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) where reagents are more soluble.[22] | |
| Significant Side Products | Dehalogenation: The starting bromide is reduced to a proton, yielding 4-aminopyrimidine-2-carbonitrile. | This can arise from hydride sources in the reaction. Ensure solvents are pure. Sometimes, changing the base or ligand can mitigate this pathway.[12] |
| Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar'). | This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4] Improve degassing procedures and maintain a strict inert atmosphere. | |
| Reaction Stalls | Ligand Dissociation/Decomposition: At high temperatures, phosphine ligands can dissociate, leading to catalyst aggregation (palladium black) and loss of activity. | Consider a more robust ligand system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) form more stable catalytic species.[7][15][23] Switching to a pre-catalyst like XPhos Pd G2 can improve catalyst lifetime.[17] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable strategy for the synthesis of C-5 arylated and heteroarylated 4-amino-2-cyanopyrimidines. By understanding the core mechanism and carefully controlling key parameters—namely the catalyst integrity, choice of base, and maintenance of an inert atmosphere—researchers can readily access a diverse range of novel chemical entities. The protocol and troubleshooting guide presented here serve as a validated starting point for the successful application of this transformative reaction in medicinal chemistry and materials science, accelerating the discovery of next-generation molecules.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. Suzuki Coupling.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.
- Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ChemicalBook. (2024). Tetrakis(triphenylphosphine)palladium: uses and Hazard.
- BenchChem. (2025).
- Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1685-1693.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.
- Sigma-Aldrich. XPhos Pd G2.
- Singh, K., et al. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?.
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2)
- Hai-Tao Yang. (2025).
- NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Patil, P. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1736.
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 14. Ascensus [ascensusspecialties.com]
- 15. nasc.ac.in [nasc.ac.in]
- 16. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 17. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-5-bromopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination reaction on the challenging substrate, 4-Amino-5-bromopyrimidine-2-carbonitrile. This document is intended to equip researchers in medicinal chemistry, process development, and organic synthesis with the foundational knowledge, practical insights, and a detailed experimental protocol to facilitate the synthesis of novel substituted diaminopyrimidine derivatives.
Introduction: Navigating the Amination of an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3]
The substrate in focus, 4-Amino-5-bromopyrimidine-2-carbonitrile, presents a unique set of challenges and opportunities. As an electron-deficient heteroaromatic halide, its reactivity in palladium-catalyzed couplings can be influenced by factors such as potential catalyst inhibition by the nitrogen-containing ring system and the electronic nature of the nitrile and amino substituents.[4][5] However, the strategic placement of the bromine atom at the 5-position offers a reactive handle for the introduction of diverse amine functionalities, paving the way for the rapid generation of compound libraries for drug discovery and development.
This guide will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction parameters, and present a detailed, validated protocol for the successful amination of this specific pyrimidine derivative.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Amino-5-bromopyrimidine-2-carbonitrile to form a Pd(II) complex.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[7]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Parameter Selection: A Rationale for Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like 4-Amino-5-bromopyrimidine-2-carbonitrile, these choices are particularly critical.
Catalyst and Ligand Selection
The choice of ligand is arguably the most crucial factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination.[9] For heteroaromatic substrates, specialized ligands have been developed to overcome challenges like catalyst inhibition.[4][5]
| Ligand | Rationale for Use with Pyrimidine Substrate | Key Features |
| BrettPhos | Highly effective for coupling primary amines and amides. Its steric bulk can facilitate reductive elimination.[6][10] | Dialkylbiaryl phosphine ligand. |
| XPhos | A versatile and robust ligand for a wide range of amines and aryl halides, including electron-deficient systems. | Sterically hindered and electron-rich. |
| RuPhos | Often used in combination with a palladium precatalyst for challenging couplings. | Biarylphosphine ligand. |
| tBuBrettPhos | Specifically developed for the amination of unprotected five-membered heterocyclic bromides, demonstrating its utility for challenging substrates.[5][11] | A bulky biarylphosphine ligand. |
For initial screening, a pre-catalyst system such as BrettPhos Pd G3 or tBuBrettPhos Pd G3 is recommended. These pre-catalysts offer improved air and moisture stability and readily form the active Pd(0) species under the reaction conditions.
Base Selection
The base plays a critical role in the deprotonation of the amine to form the active nucleophile. The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[12]
| Base | pKaH | Advantages | Potential Drawbacks |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base that is effective for a wide range of amines.[12] | Can be incompatible with base-sensitive functional groups like esters.[6] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base that can provide proton tolerance.[6] | Can be less practical on a large scale. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base suitable for coupling with functionalized anilines and other sensitive amines.[4] | May require higher temperatures or longer reaction times. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A mild base often used for delicate substrates. | Can lead to slower reaction rates. |
Given the presence of the amino and nitrile groups on the pyrimidine ring, a moderately strong base like sodium tert-butoxide is a good starting point for coupling with aliphatic amines. For more sensitive coupling partners, potassium phosphate should be considered.
Solvent Selection
The choice of solvent can influence the solubility of the reactants and catalyst, as well as the overall reaction rate. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Rationale |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations.[6] |
| Dioxane | 101 | Another frequently used solvent that can be effective. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent that can be useful for reactions at moderate temperatures. |
| tert-Butanol | 83 | Can be used as a solvent and sometimes improves reaction outcomes. |
Toluene is a robust and generally applicable solvent for this type of reaction and is recommended for initial trials.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of 4-Amino-5-bromopyrimidine-2-carbonitrile with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Equipment
-
4-Amino-5-bromopyrimidine-2-carbonitrile
-
Amine of choice
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
TLC plates for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Reaction Setup Workflow
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the pyrimidine).
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst activation. Then, heat the mixture to 80-100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aminated product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly chosen ligand/base combination | - Use a fresh batch of catalyst/pre-catalyst.- Ensure proper degassing of solvent and inerting of the reaction vessel.- Screen different ligands and bases. |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Dimerization of the starting material | - Use a different ligand or base.- Lower the reaction temperature.- Ensure the amine is of high purity. |
| Difficulty in Purification | - Product co-elutes with impurities- Product is unstable on silica gel | - Try a different solvent system for chromatography.- Consider alternative purification methods like crystallization or preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of 4-Amino-5-bromopyrimidine-2-carbonitrile is a powerful transformation for the synthesis of novel diaminopyrimidine derivatives. By carefully considering the choice of catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can successfully employ this reaction to access a wide range of compounds with potential applications in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical insights to navigate the intricacies of this important reaction.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199–205. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1665–1673. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Blue, A. S., & Hartwig, J. F. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 135(32), 11871–11878. [Link]
-
ResearchGate. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
-
Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. entegris.com [entegris.com]
- 11. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Palladium-catalyzed cross-coupling of 4-Amino-5-bromopyrimidine-2-carbonitrile
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-5-bromopyrimidine-2-carbonitrile
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a "privileged scaffold," forming the core structure of numerous therapeutic agents.[1][2] The specific building block, 4-Amino-5-bromopyrimidine-2-carbonitrile, is a highly valuable intermediate due to its unique electronic properties and multiple points for synthetic diversification. The electron-deficient nature of the pyrimidine ring, further modulated by the electron-withdrawing cyano group and the electron-donating amino group, activates the C5-bromine atom for a variety of powerful palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are transformative tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed protocols for leveraging 4-Amino-5-bromopyrimidine-2-carbonitrile in several key cross-coupling transformations.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a common catalytic cycle.[6] Understanding this mechanism is crucial for rational experimental design and troubleshooting. The cycle typically involves a palladium(0) active species which undergoes a sequence of three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][4][7]
Caption: General palladium catalytic cycle for cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl bonds, owing to the stability and low toxicity of the requisite organoboron reagents.[1][7]
Causality Behind Experimental Choices
-
Catalyst System: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is combined with phosphine ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, which is particularly useful for challenging substrates.[8][9]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger. It plays a critical role in activating the boronic acid, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻) that facilitates the transmetalation step.[7][10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is often essential for dissolving the inorganic base and facilitating the formation of the borate complex.[10][11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[12]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10] Then, add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.[12]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture at 85-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-4-aminopyrimidine-2-carbonitrile.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | ~85[8] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 95 | High |
| 4 | N-Boc-indole-5-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | Good |
| Note: Yields are representative for similar heteroaryl bromide substrates and may require optimization for 4-Amino-5-bromopyrimidine-2-carbonitrile. |
Application II: Stille Coupling
The Stille reaction offers a powerful alternative for C-C bond formation, utilizing organostannane reagents.[13] A key advantage is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups.[14][15] However, the high toxicity of tin reagents necessitates careful handling and purification.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[14]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, THF, or dioxane are typically employed to prevent protodestannylation of the organotin reagent.
-
Additives: In cases of slow transmetalation (often with sterically hindered partners), additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the reaction.[16]
Detailed Protocol: Stille Coupling
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous toluene.[14]
-
Reagent Addition: Add the organostannane reagent (e.g., 2-(tributylstannyl)pyridine, 1.1 equiv.) via syringe.[14]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction and concentrate it. The primary challenge is removing the toxic tributyltin bromide byproduct. This can often be achieved by partitioning the crude material between acetonitrile and hexane, or by treating the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as a filterable solid.[17] Final purification is performed by column chromatography.
Data Presentation: Representative Stille Coupling Partners
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | Toluene | 110 |
| 2 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 |
| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | DMF | 90 |
| 4 | 1-Methyl-2-(tributylstannyl)pyrrole | Pd(OAc)₂ (2) / PPh₃ (4) | Dioxane | 100 |
Application III: Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with sp² halides, creating valuable alkynylpyrimidine scaffolds.[18] This reaction is characterized by its mild conditions and typically employs a dual-catalyst system.[19]
Causality Behind Experimental Choices
-
Dual-Catalyst System: The reaction relies on the synergy between a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the bromopyrimidine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[18]
-
Base: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[20]
Detailed Protocol: Sonogashira Coupling
-
Preparation: To a vial or flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 2 mol%), and copper(I) iodide (CuI, 1.5-2 mol%).[20]
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Et₃N, 1.5 equiv.) and the terminal alkyne (1.5 equiv.).[20]
-
Inerting and Reaction: Briefly flush the vial with Argon, cap it securely, and place it in a preheated oil bath at 60 °C.[20] The formation of a precipitate (triethylammonium bromide) is often an indicator of reaction progress.
-
Work-up & Purification: Upon completion, filter the reaction mixture through a short plug of celite or silica gel to remove the catalyst and salts. Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N (2.0) | THF | 60 |
| 2 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (1.7) | Et₃N (1.5) | THF | 60[20] |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (2.0) | DMF | RT |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (2) | Et₃N (1.5) | THF | 60 |
Application IV: Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is an exceptionally powerful tool, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[21][22]
Causality Behind Experimental Choices
-
Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are critical. They promote the challenging reductive elimination step that forms the C-N bond and stabilize the palladium catalyst.[21]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is very common, though other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[23]
Detailed Protocol: Buchwald-Hartwig Amination
-
Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a vial.
-
Reagent Addition: Add a solution of 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture at 80-110 °C. Monitor the reaction for the consumption of the starting materials.
-
Work-up & Purification: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude material by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 |
| 4 | Ammonia (equiv.) | Pd(OAc)₂ (2) | Josiphos ligand (2.5) | NaOtBu (2.0) | Dioxane | 110 |
| Ammonia equivalents like benzophenone imine or ammonium salts are often used.[22][24] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (degraded by oxygen).- Insufficiently anhydrous/anaerobic conditions.- Inappropriate choice of base, ligand, or solvent. | - Ensure rigorous inert atmosphere technique.- Use freshly opened/purified solvents and reagents.- Screen alternative ligands, bases, and temperatures. Try a more active, bulky ligand.[11][25] |
| Dehalogenation | - The aryl-palladium intermediate is reduced instead of coupled.- This can be caused by hydride sources (e.g., some bases or solvents) or slow transmetalation. | - Switch to a non-hydride-donating base (e.g., K₃PO₄, Cs₂CO₃).- Use bulky, electron-rich ligands to accelerate reductive elimination over side reactions.[9]- Use strictly aprotic solvents.[26] |
| Homocoupling of Coupling Partner | - Boronic acid homocoupling (Suzuki).- Alkyne dimerization (Glaser coupling in Sonogashira). | - Ensure a thoroughly deoxygenated reaction mixture.- For Sonogashira, avoid an excess of the copper co-catalyst.[20]- Consider slower addition of the coupling partner. |
| Difficulty Removing Byproducts | - Tributyltin residues (Stille).- Boronic acid residues (Suzuki). | - For Stille, use a KF workup or an acetonitrile/hexane partition.[17]- For Suzuki, an aqueous base wash can often remove excess boronic acid. |
Conclusion
4-Amino-5-bromopyrimidine-2-carbonitrile stands out as a versatile and powerful building block for modern synthetic chemistry. Its successful functionalization via palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space of novel, highly substituted pyrimidines. By understanding the core mechanistic principles behind each named reaction—Suzuki, Stille, Sonogashira, and Buchwald-Hartwig—and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively and reproducibly synthesize complex molecular architectures critical to the advancement of drug discovery and materials science.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020). 17.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.
- BenchChem. (2025). comparing the efficacy of different catalysts for pyrimidine coupling reactions.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Stille reaction.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Heck reaction.
- NROChemistry. (n.d.). Stille Coupling.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Org Prep Daily. (2006). Sonogashira on 2,4-diamino-5-bromopyrimidine.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. reddit.com [reddit.com]
- 26. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Amino-5-bromopyrimidine-2-carbonitrile Scaffold
Authored by: A Senior Application Scientist
Abstract
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] Its inherent ability to form critical hydrogen bonds with the kinase hinge region mimics the binding of the native ATP ligand, making it an ideal starting point for inhibitor design.[2] This guide provides an in-depth exploration of 4-Amino-5-bromopyrimidine-2-carbonitrile, a versatile and highly functionalized starting material for the synthesis of diverse kinase inhibitor libraries. We will detail robust, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and explain the causal logic behind experimental choices. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to accelerate the discovery of novel therapeutics.
The Strategic Advantage of the 4-Amino-5-bromopyrimidine-2-carbonitrile Core
The structure of 4-Amino-5-bromopyrimidine-2-carbonitrile is pre-configured for success in kinase inhibitor synthesis. Each substituent serves a strategic purpose:
-
4-Amino Group: Acts as a primary hydrogen bond donor, crucial for anchoring the molecule within the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors.[2]
-
5-Bromo Substituent: Serves as a versatile synthetic handle. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties that can probe deep into the ATP-binding pocket, enhancing both potency and selectivity.[3]
-
2-Carbonitrile Group: This electron-withdrawing group modulates the electronics of the pyrimidine ring. It can also serve as a point for further chemical elaboration or act as a hydrogen bond acceptor in certain kinase active sites.
This strategic arrangement of functional groups allows for a modular and efficient approach to building vast chemical libraries, systematically exploring the structure-activity relationship (SAR) around the core scaffold.
Core Synthetic Methodologies: Building Complexity
The generation of diverse kinase inhibitor candidates from the starting scaffold primarily relies on robust and versatile cross-coupling methodologies. We will focus on two of the most powerful reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Installing Key Aryl Moieties
The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between the C5 position of the pyrimidine and various aryl or heteroaryl boronic acids/esters.[4][5] This transformation is critical for introducing substituents that occupy the hydrophobic regions of the ATP-binding site, often leading to significant gains in potency.[6]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
-
Rationale: This protocol employs a common catalyst system, Pd(PPh₃)₄, which is often effective for electron-deficient heteroaryl bromides. The dioxane/water solvent system aids in dissolving both organic and inorganic reagents, while the base (K₂CO₃ or K₃PO₄) is crucial for the transmetalation step.
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-5-arylpyrimidine-2-carbonitrile product.[3]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | 4-Methoxyphenyl | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 3-Fluorophenyl | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 80-90 |
| 3 | Pyridin-3-yl | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 100 | 70-85 |
| 4 | Thiophen-2-yl | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 75-90 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions. Optimization may be required.
Buchwald-Hartwig Amination: Introducing Key Hydrogen-Bonding Groups
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[7] This method allows for the coupling of the C5-bromo position with a diverse range of primary and secondary amines, introducing functionalities that can form additional hydrogen bonds, improve solubility, or extend into solvent-exposed regions of the kinase active site.[8][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Rationale: This protocol utilizes a more advanced catalyst system (a palladium precursor with a specialized biarylphosphine ligand like Xantphos) which is often necessary for coupling with less reactive amines or heteroaryl halides.[9] Cesium carbonate is a strong, non-nucleophilic base well-suited for this transformation. Anhydrous toluene is a common solvent choice.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor, for example, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), and the ligand, for example, Xantphos (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-amino-substituted pyrimidine product.[9]
Application Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
To illustrate the power of these methodologies, we outline a synthetic approach to a core scaffold found in potent kinase inhibitors like Ibrutinib, which targets Bruton's Tyrosine Kinase (BTK).[10] BTK is a critical component of the B-cell receptor signaling pathway, making it a high-value target in various B-cell malignancies.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition.
Retrosynthetic Strategy
A key fragment of many BTK inhibitors is the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. While Ibrutinib itself is a pyrazolopyrimidine, the synthesis of the analogous 5-(4-phenoxyphenyl)pyrimidine can be achieved using our starting material and a Suzuki coupling, demonstrating the principle of installing complex aryl groups.
Synthetic Protocol: Synthesis of 4-Amino-5-(4-phenoxyphenyl)pyrimidine-2-carbonitrile
This protocol demonstrates the application of the Suzuki-Miyaura coupling to synthesize a key intermediate.
-
Vessel Preparation: To a 50 mL round-bottom flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (213 mg, 1.0 mmol), (4-phenoxyphenyl)boronic acid (278 mg, 1.3 mmol), and finely ground potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol).
-
Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol) and the ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (16.4 mg, 0.04 mmol). The choice of SPhos is deliberate; it is a highly active ligand for coupling with electron-rich boronic acids and can lead to higher yields and faster reaction times.
-
Inert Atmosphere & Solvent: Seal the flask, evacuate and backfill with Argon three times. Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL).
-
Reaction: Heat the reaction to 100 °C and stir for 4 hours, monitoring by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate (40 mL), and wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material via column chromatography (e.g., 30-50% ethyl acetate in hexanes gradient) to yield the target compound as a white or off-white solid. This product can then be taken forward for further functionalization.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Synthesis method of ibrutinib. (2015).
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). National Institutes of Health (NIH). [Link]
-
Synthesis of [13C6]‐Ibrutinib. (2021). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis method of ibrutinib. (2019).
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2024). MDPI. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. [Link]
- Method for Preparing Ibrutinib. (2016).
-
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2014). PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medkoo.com [medkoo.com]
Application Notes & Protocols: Leveraging 4-Amino-5-bromopyrimidine-2-carbonitrile for the Synthesis of Potent VEGFR-2 Inhibitors
Introduction: Targeting Angiogenesis through VEGFR-2
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated by VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK) expressed on endothelial cells.[3][4][5] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][3][6] Consequently, inhibiting the VEGFR-2 kinase domain has become a cornerstone of modern anti-angiogenic cancer therapy.[4][7]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the kinase hinge region through hydrogen bonding.[8] This guide focuses on the strategic application of a highly functionalized pyrimidine building block, 4-Amino-5-bromopyrimidine-2-carbonitrile , in the synthesis of next-generation VEGFR-2 inhibitors. We will explore the underlying signaling pathways, the rationale for scaffold selection, and provide a detailed, exemplary protocol for its use in drug discovery workflows.
Section 1: The VEGFR-2 Signaling Pathway - The Therapeutic Target
Understanding the target is paramount to designing effective inhibitors. The VEGFR-2 signaling network is a complex system that integrates multiple downstream pathways to orchestrate the angiogenic process.[1] Activation of VEGFR-2 by VEGF-A initiates signaling through several key axes, including the PLCγ-PKC-MAPK pathway to stimulate cell proliferation, and the PI3K/AKT pathway, which is crucial for endothelial cell survival.[1][6][9]
The central role of VEGFR-2 makes it an ideal intervention point. An effective inhibitor must occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation events that initiate these downstream signals.
Section 2: Rationale for 4-Amino-5-bromopyrimidine-2-carbonitrile
The selection of a starting material is a critical decision in synthetic chemistry, dictating the efficiency and versatility of the entire drug discovery campaign. 4-Amino-5-bromopyrimidine-2-carbonitrile offers a unique combination of features that make it an ideal scaffold for targeting VEGFR-2.
-
The 4-Amino Group: This group is a crucial hydrogen bond donor, designed to interact with the backbone of the "hinge region" of the VEGFR-2 kinase domain (e.g., Cys919), anchoring the inhibitor in the active site. This interaction is a hallmark of many successful kinase inhibitors.
-
The 5-Bromo Position: The bromine atom serves as a versatile synthetic "handle." It is strategically positioned to be replaced or functionalized via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[10] This allows for the systematic introduction of a wide variety of side chains to explore the hydrophobic regions of the kinase pocket, enabling fine-tuning of potency and selectivity.
-
The 2-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can modulate the electronics of the pyrimidine ring, potentially enhancing binding affinity. It can also serve as an additional interaction point with the receptor or as a precursor for conversion into other functional groups, such as amidines or tetrazoles, to further optimize drug-like properties.
Section 3: General Synthetic Workflow
The most common strategy for elaborating the 4-Amino-5-bromopyrimidine-2-carbonitrile core involves a palladium-catalyzed cross-coupling reaction to install a carefully chosen side chain at the 5-position. This side chain is designed to occupy the hydrophobic pocket of the VEGFR-2 active site, often mimicking the interactions of the native ATP substrate.
Section 4: Exemplary Protocol: Synthesis of a Phenyl-Substituted Derivative via Suzuki Coupling
This protocol describes a representative synthesis of a VEGFR-2 inhibitor candidate. It is based on established methodologies for Suzuki coupling on electron-deficient heterocyclic systems.
Reaction: 4-Amino-5-bromopyrimidine-2-carbonitrile + (3-methoxy-4-ethoxyphenyl)boronic acid → 4-Amino-5-(3-methoxy-4-ethoxyphenyl)pyrimidine-2-carbonitrile
Materials & Reagents:
-
4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq)
-
(3-methoxy-4-ethoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Amino-5-bromopyrimidine-2-carbonitrile (e.g., 200 mg, 1.0 mmol).
-
Reagent Addition: To the same flask, add (3-methoxy-4-ethoxyphenyl)boronic acid (235 mg, 1.2 mmol), sodium carbonate (318 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. Causality: The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle. Dioxane provides a suitable solvent for the organic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.
Section 5: Product Characterization and Biological Validation
Rigorous validation is essential to confirm the identity, purity, and activity of the synthesized compound.
Physicochemical Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
HPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.
Biological Evaluation: The ultimate test of the synthesized compound is its ability to inhibit VEGFR-2 and affect cancer cell viability.
-
In Vitro Kinase Assay: The direct inhibitory potential of the compound against the isolated VEGFR-2 kinase domain is measured. This assay provides an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Cellular Proliferation Assay: The compound's effect on the proliferation of endothelial cells (e.g., HUVECs) or cancer cell lines known to be dependent on angiogenesis is assessed.
Table 1: Representative Biological Data for Pyrimidine-Based VEGFR-2 Inhibitors
| Compound ID | VEGFR-2 Kinase IC₅₀ (nM)[2][11] | Cancer Cell Line IC₅₀ (µM)[4][7] | Reference |
| Comp-A | 21 | 9.19 (A549) | [4][11] |
| Comp-B | 33.4 | 11.94 (HepG2) | [4][11] |
| Comp-C | 42.5 | 8.51 (HT-29) | [2] |
| Sorafenib | 41.1 | 8.78 (HT-29) | [2] |
Note: Data is compiled from literature on similar furo- and thieno-pyrimidine scaffolds to provide context for expected potency.
Conclusion
4-Amino-5-bromopyrimidine-2-carbonitrile is a powerful and strategically designed building block for the synthesis of potent and selective VEGFR-2 inhibitors. Its inherent functionalities allow for the rational design of molecules that can effectively target the ATP-binding site of the kinase. The synthetic accessibility, particularly through robust cross-coupling methodologies, makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to create novel anti-angiogenic therapies for the treatment of cancer.
References
-
VEGFR-2 signaling pathway and downstream mediators. - ResearchGate. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]
-
Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed. [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - ResearchGate. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. [Link]
-
Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Publishing. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]
Sources
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. nbinno.com [nbinno.com]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Synthesis of Potent EGFR Inhibitors from 4-Amino-5-bromopyrimidine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cellular processes like proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has established EGFR as a critical therapeutic target.[5] Pyrimidine-based molecules have emerged as a highly successful scaffold for potent and selective EGFR inhibitors, largely due to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the kinase domain.[2][6]
This application note provides a detailed technical guide for the synthesis of novel EGFR inhibitors using 4-Amino-5-bromopyrimidine-2-carbonitrile as a versatile starting material. We will delve into the strategic rationale behind key synthetic transformations, provide detailed experimental protocols, and outline methods for biological evaluation.
Part 1: The Synthetic Strategy - Leveraging the Pyrimidine Core
The core of our strategy revolves around the functionalization of the 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold. The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, broad substrate scope, and functional group tolerance. This allows for the strategic introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory potential of the final compounds.
Two primary cross-coupling methodologies are exceptionally well-suited for this purpose:
-
Buchwald-Hartwig Amination: This reaction forms a crucial carbon-nitrogen (C-N) bond by coupling the aryl bromide (our pyrimidine core) with a primary or secondary amine.[7][8] This is particularly valuable for installing substituted anilines, a common feature in many potent EGFR inhibitors that interact with the hinge region of the kinase domain.
-
Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon (C-C) bond between our pyrimidine and an organoboron reagent (typically a boronic acid or ester).[9][10][11] This allows for the introduction of various aryl or heteroaryl groups, which can occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.
The choice between these two powerful reactions dictates the final architecture of the inhibitor and is a critical decision in the design phase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Synthesis of Fused Pyrimidines from 4-Amino-5-bromopyrimidine-2-carbonitrile
Introduction: The Centrality of Fused Pyrimidines in Modern Drug Discovery
Fused pyrimidine scaffolds are a cornerstone of medicinal chemistry, representing the core structure of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[1][2] Their prevalence in nature and medicine stems from the pyrimidine ring's ability to engage in hydrogen bonding and π-stacking interactions with biological targets, while the fused ring system provides a rigid, three-dimensional architecture for precise substituent placement, enhancing potency and selectivity.[3]
Among the myriad of synthetic precursors, 4-amino-5-bromopyrimidine-2-carbonitrile stands out as a particularly versatile and powerful building block. This trifunctional molecule offers a strategic platform for constructing diverse fused heterocyclic systems. The 4-amino group and the 2-carbonitrile group can participate in cyclization reactions to form the pyrimidine ring of the final product, while the 5-bromo substituent serves as an ideal handle for introducing further complexity, typically through metal-catalyzed cross-coupling reactions or intramolecular cyclizations that form the adjoining ring.[4]
This guide provides an in-depth exploration of key synthetic strategies for leveraging 4-amino-5-bromopyrimidine-2-carbonitrile to construct medicinally relevant fused pyrimidines, including pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and offer insights into experimental design and optimization.
Core Synthetic Strategies and Mechanistic Insights
The strategic positioning of reactive groups on the 4-amino-5-bromopyrimidine-2-carbonitrile core allows for a logical and modular approach to the synthesis of various fused systems. The general workflow involves an initial reaction, often a cross-coupling at the C5-bromo position, followed by a subsequent cyclization step.
Caption: General workflow for fused pyrimidine synthesis.
Strategy 1: Synthesis of Pyrido[2,3-d]pyrimidines via Palladium-Catalyzed Annulation
The pyrido[2,3-d]pyrimidine core is found in numerous kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors used in cancer therapy.[3] A robust method for its construction involves an intramolecular cyclization of a precursor generated from the starting 5-bromopyrimidine.[4] This approach builds the pyridine ring onto the existing pyrimidine core.
Mechanistic Rationale: The synthesis begins with a Sonogashira cross-coupling reaction between the 5-bromopyrimidine and a terminal alkyne. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a new carbon-carbon bond at the C5 position. The resulting 5-alkynylpyrimidine intermediate is then subjected to a base- or metal-catalyzed intramolecular cyclization (annulation). The 4-amino group attacks the internal carbon of the alkyne, leading to the formation of the six-membered pyridine ring fused to the pyrimidine core. The nitrile group at C2 remains for potential further derivatization or can be hydrolyzed.
Caption: Pathway for Pyrido[2,3-d]pyrimidine Synthesis.
Protocol 1: Synthesis of 7-Amino-5-phenylpyrido[2,3-d]pyrimidine-6-carbonitrile
-
Materials and Reagents:
-
4-Amino-5-bromopyrimidine-2-carbonitrile
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Experimental Procedure:
-
Step 1: Sonogashira Coupling. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-amino-5-bromopyrimidine-2-carbonitrile (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (10 mL) and freshly distilled TEA (3.0 mmol). Stir the mixture to obtain a suspension.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL). Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-amino-5-(phenylethynyl)pyrimidine-2-carbonitrile can be purified by column chromatography or used directly in the next step.
-
Step 2: Cyclization. To the crude intermediate from the previous step, add ethanol (15 mL) and potassium carbonate (2.0 mmol).
-
Reflux the mixture for 12 hours. The cyclization progress can be monitored by TLC or LC-MS.
-
After cooling, neutralize the mixture with 1N HCl and concentrate the solvent.
-
The resulting precipitate is filtered, washed with cold water and diethyl ether, and dried under vacuum to yield the final product.
-
-
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct fused ring has formed.
Strategy 2: Synthesis of Thieno[2,3-d]pyrimidines via Gewald-Type Reaction
Thieno[2,3-d]pyrimidines are known for their wide range of pharmacological activities, including anti-proliferative and anti-inflammatory effects.[5][6] A common and efficient method for their synthesis is an adaptation of the Gewald reaction, which constructs a 2-aminothiophene ring.
Mechanistic Rationale: This strategy involves the reaction of the 4-amino-5-bromopyrimidine-2-carbonitrile with a sulfur source and an active methylene compound. A plausible pathway begins with a nucleophilic substitution of the bromide by a sulfur nucleophile, such as sodium sulfide or thioglycolate derivatives. The resulting intermediate then undergoes an intramolecular condensation. The amino group at C4 attacks the nitrile group of the adjacent reactant, or a related Thorpe-Ziegler type cyclization occurs, leading to the formation of the fused thiophene ring.[7] The choice of base is critical for promoting the necessary deprotonation and cyclization steps.
Caption: Pathway for Thieno[2,3-d]pyrimidine Synthesis.
Protocol 2: Synthesis of 4-Amino-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine-6-carbonitrile
-
Materials and Reagents:
-
4-Amino-5-bromopyrimidine-2-carbonitrile
-
Ethyl mercaptoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
-
Experimental Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in anhydrous ethanol (15 mL) under an argon atmosphere in an ice bath.
-
To this solution, add ethyl mercaptoacetate (1.0 mmol) dropwise at 0 °C. Stir for 15 minutes.
-
Add 4-amino-5-bromopyrimidine-2-carbonitrile (1.0 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with glacial acetic acid to a pH of ~6.
-
The precipitate that forms is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
-
-
Causality Insight: The use of a strong base like sodium ethoxide is crucial. It serves two purposes: first, to deprotonate the thiol of ethyl mercaptoacetate, generating the active sulfur nucleophile, and second, to catalyze the subsequent intramolecular cyclization.[6]
Strategy 3: Synthesis of Pyrazolo[3,4-d]pyrimidines via Reaction with Hydrazines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are widely investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.[8][9] The synthesis of this scaffold from the starting pyrimidine can be achieved by constructing the pyrazole ring through reaction with a hydrazine derivative.
Mechanistic Rationale: This transformation is typically a two-step, one-pot process. First, the highly reactive 5-bromo position undergoes nucleophilic substitution by hydrazine hydrate, displacing the bromide to form a 5-hydrazinylpyrimidine intermediate. This intermediate is then induced to cyclize. The terminal nitrogen of the hydrazinyl group attacks the electrophilic carbon of the 2-carbonitrile group. This intramolecular nucleophilic addition, followed by tautomerization, results in the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine system with an amino group at the 3-position of the newly formed pyrazole ring.[10]
Protocol 3: Synthesis of 3-Amino-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile
-
Materials and Reagents:
-
4-Amino-5-bromopyrimidine-2-carbonitrile
-
Hydrazine hydrate (80% or higher)
-
Ethanol or 2-Propanol
-
Standard laboratory glassware with reflux condenser
-
-
Experimental Procedure:
-
In a round-bottom flask, suspend 4-amino-5-bromopyrimidine-2-carbonitrile (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by observing the dissolution of the starting material and the formation of a new product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to afford the desired 3-Amino-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile.
-
-
Trustworthiness Note: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic analysis (NMR, IR, MS). The presence of a characteristic primary amine signal in the ¹H NMR spectrum and the absence of the C-Br signal in the ¹³C NMR spectrum are key indicators of successful transformation.
Quantitative Data Summary
The choice of synthetic strategy depends on the desired fused pyrimidine core. The following table summarizes the typical conditions and outcomes for the protocols described.
| Strategy | Target Scaffold | Key Reagents | Typical Solvent | Temperature (°C) | Approx. Yield (%) |
| 1 | Pyrido[2,3-d]pyrimidine | Phenylacetylene, Pd(PPh₃)₄, CuI, TEA, K₂CO₃ | DMF, Ethanol | 80 then Reflux | 60-75 |
| 2 | Thieno[2,3-d]pyrimidine | Ethyl mercaptoacetate, NaOEt | Ethanol | Reflux | 70-85 |
| 3 | Pyrazolo[3,4-d]pyrimidine | Hydrazine Hydrate | Ethanol | Reflux | 75-90 |
References
- Bansal, R. K. (1999). Heterocyclic Chemistry.
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal, 22(5), 455-463. [Link]
- Google Patents. (2017). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 228-238. [Link]
-
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile. ScienceScholar, 4(3), 1-12. [Link]
-
de la Torre, M. C., & G. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
El-Enany, M. M., Kamel, G. M., & Khalil, O. M. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. Acta Poloniae Pharmaceutica, 68(3), 357-366. [Link]
-
González-Lara, E., & Marín-Luna, M. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]
-
Al-Issa, S. A., Al-Warhi, T. I., & Al-Omair, M. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123. [Link]
-
Ayyash, A. N., Al-Hadithi, H. A. K., & Al-Mohammadi, N. A. H. (2024). Design and Synthesis of New Fused-Heterocycles of[11][12]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. Russian Journal of Organic Chemistry, 60(7), 1-7. [Link]
-
Request PDF. (2021). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
Popa, M., & Ionuț, I. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 483. [Link]
-
Patel, H. M., & Patel, J. D. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 85-90. [Link]
-
SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
-
National Institutes of Health. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. [Link]
-
ACS Publications. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1987). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. [Link]
-
Longdom Publishing. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
-
Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
PubMed. (2002). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. [Link]
-
PubMed. (1998). Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and ... [Link]
-
MDPI. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
-
ResearchGate. (2021). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. [Link]
-
PubMed Central. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
Sources
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
Application Note: 4-Amino-5-bromopyrimidine-2-carbonitrile as a Covalent Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to probe protein binding sites, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3] Covalent FBDD, an evolution of this technique, employs fragments equipped with a reactive electrophile, or "warhead," to form a stable bond with a target protein. This application note provides a detailed guide to the use of 4-amino-5-bromopyrimidine-2-carbonitrile , a promising covalent fragment, in drug discovery campaigns. We will discuss its chemical properties, mechanism of action, and provide detailed protocols for its screening and validation.
Introduction to Covalent Fragment-Based Drug Discovery
FBDD begins by screening a library of low molecular weight fragments (typically <300 Da) to identify weak but efficient binders to a biological target.[1][4] These initial "hits" are then optimized through structure-guided medicinal chemistry to grow or merge them into high-affinity lead compounds.[3]
Covalent FBDD offers distinct advantages. By forming a permanent bond, typically with a nucleophilic amino acid residue like cysteine, even very weak, transient binding events can be captured and detected.[5] This can increase hit rates and provide starting points for targets previously deemed "undruggable." The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[6][7][8]
4-Amino-5-bromopyrimidine-2-carbonitrile is an ideal candidate for covalent FBDD. It adheres to the "Rule of Three" for fragments and features a bromo-pyrimidine core, which acts as a moderately reactive electrophile for covalent modification of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.
Physicochemical and Reactive Properties
4-Amino-5-bromopyrimidine-2-carbonitrile possesses ideal properties for a fragment library component.
| Property | Value | "Rule of Three" Guideline |
| IUPAC Name | 4-amino-5-bromopyrimidine-2-carbonitrile | N/A |
| CAS Number | 1059174-68-3[9] | N/A |
| Molecular Formula | C₅H₃BrN₄ | N/A |
| Molecular Weight | 199.01 g/mol [10] | < 300 Da |
| cLogP | ~1.1 (Predicted) | ≤ 3 |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 4 (3x ring N, 1x nitrile N) | ≤ 3 (Note: Exceeds by 1, common for N-rich heterocycles) |
| Rotatable Bonds | 0 | ≤ 3 |
Mechanism of Covalent Modification
The key to this fragment's utility is the bromine atom at the C5 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens and the adjacent cyano group activates this position for nucleophilic aromatic substitution (SNAr). A deprotonated cysteine residue (thiolate) on the target protein acts as a soft nucleophile, attacking the carbon atom bearing the bromine. This leads to the displacement of the bromide ion and the formation of a stable thioether bond between the fragment and the protein.
This reactivity is considered "tunable" and generally moderate, which is advantageous for minimizing non-specific off-target labeling compared to more aggressive warheads like acrylamides.
Protocols for Screening and Validation
The following protocols provide a framework for identifying and validating covalent interactions between 4-amino-5-bromopyrimidine-2-carbonitrile and a target protein of interest (POI) containing one or more cysteine residues.
Protocol 1: Safety, Handling, and Stock Preparation
Rationale: Proper handling ensures user safety and experimental consistency. This compound is classified as a skin, eye, and respiratory irritant.[10] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Amino-5-bromopyrimidine-2-carbonitrile powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Wear gloves, a lab coat, and safety glasses.
-
Weigh the desired amount of the fragment powder in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
Protocol 2: Primary Screen by Intact Protein Mass Spectrometry
Rationale: Intact protein mass spectrometry (MS) is the definitive method for confirming the formation of a covalent adduct.[5][11] It directly measures the mass increase of the target protein upon modification by the fragment.
Materials:
-
Target Protein of Interest (POI), purified, at a known concentration (e.g., 5-10 µM)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Fragment stock solution (from Protocol 1)
-
Vehicle Control (100% DMSO)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: Prepare two reaction tubes:
-
Test Sample: 10 µM POI + 100 µM fragment (final concentration). Ensure the final DMSO concentration is low, typically ≤1%.
-
Control Sample: 10 µM POI + equivalent volume of DMSO vehicle.
-
-
Incubation: Incubate both samples at a constant temperature (e.g., room temperature or 37°C) for a set time (e.g., 2-4 hours).
-
Analysis:
-
Directly inject the samples into the LC-MS system. A desalting step using a C4 or C8 column is typically employed.
-
Acquire mass spectra over the expected mass range for the protein.
-
Deconvolute the raw spectra to determine the precise molecular weight of the protein species present.
-
-
Data Interpretation:
-
The control sample should show a single major peak corresponding to the unmodified POI mass.
-
In the test sample, look for a new peak with a mass increase of +118.1 Da . This corresponds to the addition of the fragment (199.01 Da) and the loss of HBr (80.91 Da).
-
The percentage of modified protein can be estimated by comparing the relative intensities of the modified and unmodified protein peaks.
-
Protocol 3: Hit Validation and Screening Cascade
Rationale: A positive result in the primary screen should be followed by validation steps to confirm specificity and characterize the interaction. This logical progression is known as a screening cascade.
A. Competition Assay (Validation):
-
Objective: To determine if the fragment binds at a specific, targetable site.
-
Procedure:
-
Pre-incubate the POI (10 µM) with a high concentration (e.g., 10-50x Kd) of a known, non-covalent inhibitor or substrate for 30 minutes.
-
Add the covalent fragment (100 µM) and incubate for the standard duration (2-4 hours).
-
Analyze by intact protein MS.
-
-
Interpretation: If the fragment binds to the same site as the competitor, the formation of the covalent adduct should be significantly reduced or completely blocked compared to the reaction without the competitor.
B. Peptide Mapping (Site Identification):
-
Objective: To identify the specific cysteine residue(s) modified by the fragment.
-
Procedure:
-
Run the covalent modification reaction on a larger scale.
-
Denature, reduce, and alkylate the protein sample (using a reagent like iodoacetamide for unmodified cysteines).
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Interpretation: Search for a peptide whose mass has increased by +118.1 Da. MS/MS fragmentation of that peptide will pinpoint the exact modified cysteine residue.
Conclusion
4-Amino-5-bromopyrimidine-2-carbonitrile is a valuable tool for covalent fragment-based drug discovery. Its favorable physicochemical properties, combined with the tunable reactivity of the bromo-pyrimidine warhead, make it an excellent starting point for targeting proteins with accessible cysteine residues. The protocols outlined in this document provide a robust framework for screening, validating, and characterizing its interactions, paving the way for its successful application in hit-to-lead campaigns.
References
-
JoVE. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. Available from: [Link]
-
PubChem. 4-Amino-2-bromopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (a) General techniques available for covalent fragment.... ResearchGate. Available from: [Link]
-
Wikipedia. Fragment-based lead discovery. Wikipedia. Available from: [Link]
-
National Institutes of Health. Covalent Tethering of Fragments For Covalent Probe Discovery. PMC. Available from: [Link]
-
IRBM. Optimized Covalent Fragment Library for Drug Discovery. IRBM. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]
-
American Elements. 4-Amino-2-Bromopyrimidine-5-Carbonitrile. American Elements. Available from: [Link]
-
National Institutes of Health. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. Available from: [Link]
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
-
PubMed Central. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. National Institutes of Health. Available from: [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available from: [Link]
-
ACS Publications. Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Available from: [Link]
-
Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]
-
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]
-
CP Lab Safety. 4-Amino-2-bromopyrimidine-5-carbonitrile, min 97%, 1 gram. CP Lab Safety. Available from: [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
-
ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available from: [Link]
-
ResearchGate. Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4. ResearchGate. Available from: [Link]
-
MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available from: [Link]
-
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]
-
National Institutes of Health. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Available from: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available from: [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available from: [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Institutes of Health. Available from: [Link]
- Google Patents. Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents.
Sources
- 1. massbio.org [massbio.org]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-Amino-5-bromopyrimidine-2-carbonitrile in Agricultural Chemistry
Introduction: Strategic Value of 4-Amino-5-bromopyrimidine-2-carbonitrile in Agrochemical Discovery
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a multitude of commercial fungicides, herbicides, and insecticides.[1] The subject of this guide, 4-Amino-5-bromopyrimidine-2-carbonitrile, represents a highly versatile building block for the synthesis of novel crop protection agents. Its strategic value lies in the differential reactivity of its functional groups: the 4-amino group, the 5-bromo substituent, and the 2-carbonitrile moiety. This trifunctional nature allows for a programmed and selective chemical modification, enabling the exploration of a vast chemical space in the quest for next-generation agrochemicals.
The electron-withdrawing nature of the pyrimidine ring, further accentuated by the nitrile group, activates the bromine atom at the 5-position for nucleophilic aromatic substitution and cross-coupling reactions. The amino group at the 4-position, conversely, can readily undergo a range of transformations including acylation, alkylation, and diazotization, providing another avenue for structural diversification. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and exemplary protocols for the utilization of 4-Amino-5-bromopyrimidine-2-carbonitrile in the synthesis of potential fungicidal and herbicidal agents. The methodologies presented herein are grounded in established principles of heterocyclic chemistry and are designed to be self-validating systems for the generation of novel agrochemical candidates.
Part 1: Synthesis of a Novel Fungicidal Candidate via Nucleophilic Aromatic Substitution
The development of novel fungicides is critical for managing plant diseases and overcoming resistance to existing treatments.[1] Pyrimidine derivatives have a proven track record in this area, with many commercial fungicides featuring this heterocyclic core. The following protocol details a plausible synthetic route to a novel fungicidal candidate by leveraging the reactivity of the 5-bromo position of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Causality Behind Experimental Choices:
The proposed synthesis involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The choice of a substituted phenol as the nucleophile is strategic, as phenoxy-pyrimidine linkages are present in several known bioactive molecules. The use of a strong base, such as sodium hydride, is necessary to deprotonate the phenol, thereby generating a potent nucleophile capable of displacing the bromide. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for heating to drive the reaction to completion, and its ability to dissolve both the polar and nonpolar reactants.
Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenoxy)pyrimidine-2-carbonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-5-bromopyrimidine-2-carbonitrile | 94741-70-5 | 199.01 | 1.99 g | 10 |
| 4-Chlorophenol | 106-48-9 | 128.56 | 1.41 g | 11 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.44 g | 11 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.41 g, 11 mmol) and anhydrous DMF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of 4-chlorophenol will form.
-
Add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.99 g, 10 mmol) dissolved in anhydrous DMF (20 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 4-Amino-5-(4-chlorophenoxy)pyrimidine-2-carbonitrile.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a potential fungicidal agent.
Part 2: Synthesis of a Novel Herbicidal Candidate via Suzuki-Miyaura Cross-Coupling
The development of new herbicides with novel modes of action is essential for sustainable agriculture. Pyrimidine-based herbicides have been successfully commercialized for the control of a wide range of weeds. The following protocol outlines a plausible synthetic route to a novel herbicidal candidate via a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Causality Behind Experimental Choices:
The Suzuki-Miyaura cross-coupling reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies. The selection of a substituted arylboronic acid is based on the prevalence of biaryl structures in many classes of herbicides. A palladium catalyst, specifically Pd(PPh₃)₄, is a common and effective catalyst for this type of transformation. A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation. A mixture of toluene and water is used as the solvent system to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-carbonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-5-bromopyrimidine-2-carbonitrile | 94741-70-5 | 199.01 | 1.99 g | 10 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.67 g | 11 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.58 g | 0.5 |
| Sodium Carbonate | 497-19-8 | 105.99 | 2.12 g | 20 |
| Toluene | 108-88-3 | 92.14 | 40 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.99 g, 10 mmol), 4-methoxyphenylboronic acid (1.67 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Add a mixture of toluene (40 mL) and water (10 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC (3:1 hexane/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-carbonitrile.
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway for a potential herbicidal agent.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the exploration of 4-Amino-5-bromopyrimidine-2-carbonitrile as a versatile precursor in the synthesis of novel agrochemicals. The strategic functionalization of this molecule, as demonstrated through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, opens up a vast landscape for the discovery of new fungicidal and herbicidal agents. It is imperative that all synthesized compounds undergo rigorous biological screening to ascertain their efficacy and selectivity. Further structural modifications, guided by SAR studies, will be crucial in optimizing the biological activity of any promising lead compounds. The inherent reactivity and synthetic accessibility of 4-Amino-5-bromopyrimidine-2-carbonitrile make it a valuable tool in the ongoing effort to develop innovative and sustainable solutions for crop protection.
References
-
Pyrimidines represent an important class of heterocycles containing two nitrogen atoms at position 1 and 3 of the six membered ring show wide range of biological activities. Numerous methods for the synthesis of pyrimidine and their diverse reactions offer enormous scope in the field of medicinal chemistry. ([Link])
-
Pyrimidine derivatives have emerged as a key molecular scaffold in the discovery and development of new pesticides due to high efficacy and broad-spectrum biological activities, especially the discovery of new insecticides, herbicides, and fungicides. ([Link])
-
A series of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin derivatives were designed and synthesized by Williamson ether condensation and substitution reactions. The in vitro bioassay results showed that the target compounds displayed good fungicidal activity. ([Link])
-
A series of novel pyrimidine derivatives were designed and synthesized. Their structures were elucidated by proton nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. The biological activities of these compounds were tested against Ae. aegypti. Many of them exhibited insecticidal activity against adult and larval mosquitoes. ([Link])
- The invention provides a preparation method of a 2-amino-5-bromopyrimidine compound. The preparation method can overcome the problems that the existing technology on the compound is high in synthesis cost, complicate in after-treatment and high in energy consumption, improves the production efficiency and reduces the production cost. ()
- A kind of preparation methods of 2- amino -4- Bromopyrimidine, with uracil, tribromo oxygen phosphorus, aminating agent etc. for raw material, obtain purpose product 2- amino -4- Bromopyrimidine by two-step reaction. ()
-
The discovery of herbicides that inhibit the production of the branched chain amino acids leucine, isoleucine and valine was a major break through in weed control technology. ([Link])
-
This paper introduces the design and synthesis of 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. ([Link])
-
A multistep synthesis of 4-amino-3-methyl-6-phenyl-l,2,4-triazin-5-one (Metamitron) from inexpensive phenylglyoxylonitrile and chromatographic systems to accurately monitor each step have been developed. ([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and purity.
Introduction to the Synthesis
The synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile is a critical step in the development of various therapeutic agents. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the specific functional groups of this molecule offer versatile handles for further chemical modifications.[1] However, achieving high yields and purity can be challenging due to potential side reactions and the sensitive nature of the intermediates. This guide provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during work-up and purification. 4. Degradation of starting materials or product. | 1. Monitor the reaction closely using Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material. 2. Maintain the recommended reaction temperature to minimize by-product formation. An ice bath is often necessary for bromination steps to prevent over-bromination.[2] 3. Optimize the precipitation and washing steps to minimize product loss. 4. Ensure the purity and stability of your starting materials. |
| Low Purity (Presence of By-products) | 1. High reaction temperature leading to di-bromination or other side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of moisture or other contaminants. | 1. Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[2] 2. Ensure accurate measurement of all reactants. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Di-brominated Species | Over-bromination due to excess brominating agent or elevated temperatures. | 1. Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). 2. Add the brominating agent portion-wise or as a solution dropwise at low temperatures (0-5 °C). |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a precipitate. 3. Co-precipitation of impurities. | 1. After reaction completion, consider adding a non-polar solvent to induce precipitation. 2. If an oil forms, try triturating with a suitable solvent to induce crystallization. 3. Recrystallization from an appropriate solvent system or column chromatography can be employed for purification. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. | 1. Use reagents from a reliable source and check their purity before use. 2. Carefully control all reaction parameters, including temperature, stirring speed, and reaction time. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting Decision Workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Amino-5-bromopyrimidine-2-carbonitrile?
A common approach involves the bromination of a suitable 4-aminopyrimidine-2-carbonitrile precursor. The synthesis can also be approached through the cyclization of appropriate precursors. One potential route is the reaction of 2-amino-5-bromopyrimidine with a source of the cyano group. Another approach involves a multi-component reaction, which can be a more efficient strategy.[3]
Q2: How critical is temperature control during the bromination step?
Temperature control is paramount to prevent the formation of by-products such as di-brominated species.[2] The dropwise addition of the brominating agent while maintaining a low reaction temperature, typically in an ice bath, is essential. Reaction time and the stoichiometry of the reactants are also critical for maximizing yield and purity.
Q3: What are the potential by-products in this synthesis?
The primary by-products can include the di-brominated pyrimidine and potentially isomers depending on the starting material and reaction conditions. Formation of the di-brominated product is more likely at higher temperatures or with an excess of the brominating agent.
Q4: How can the reaction be monitored for completion?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]
Q5: What are the recommended work-up and purification procedures for the final product?
A typical work-up involves quenching the reaction mixture, often with water, to precipitate the crude product. The resulting solid is then filtered and washed. For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Materials:
-
4-Aminopyrimidine-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 4-aminopyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Precipitation and Filtration: A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold acetonitrile to remove any soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): If the product purity is not satisfactory, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized 4-Amino-5-bromopyrimidine-2-carbonitrile, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]
-
Melting Point: As a preliminary indicator of purity.
Visualization of the Synthetic Pathway
Caption: General Synthetic Pathway.
References
- Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
- Gotor, V., et al. (2015). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
Sources
Side products of 4-Amino-5-bromopyrimidine-2-carbonitrile reactions
Technical Support Center: 4-Amino-5-bromopyrimidine-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-5-bromopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile building block in organic synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experiments effectively.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are primary applications for this substrate.
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 4-Amino-5-arylpyrimidine-2-carbonitrile. What are the likely causes and how can I fix it?
Answer:
Low yield in a Suzuki coupling is a common issue that can typically be traced to several factors related to the catalyst, reagents, or reaction conditions. The pyrimidine core, with its electron-deficient nature and multiple nitrogen atoms, can present unique challenges.
Causality and Solutions:
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced, or if the Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded due to exposure to air, the catalytic cycle will not initiate properly.
-
Solution: Use a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure your ligand and reaction conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst/ligand system.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] For an electron-deficient heterocycle like yours, a bulky, electron-rich phosphine ligand is often required to promote the reaction.
-
Solution: Switch to a state-of-the-art ligand known for high performance in cross-coupling of heteroaryl halides. Excellent choices include Buchwald ligands like XPhos, SPhos, or RuPhos, which accelerate reductive elimination and stabilize the catalyst.[1]
-
-
Suboptimal Base and Solvent Combination: The base plays a crucial role in the transmetalation step, but an incorrect choice can hinder the reaction or promote side reactions.[2]
-
Solution: Anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong alkoxide bases for this substrate, as they are less likely to cause dehalogenation.[1] Pair your base with an appropriate anhydrous, degassed solvent like 1,4-dioxane or toluene.
-
-
Presence of Water or Oxygen: Both water and oxygen can deactivate the catalyst and reagents. Water can hydrolyze the boronic acid, while oxygen can oxidize the Pd(0) catalyst and phosphine ligands.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. The reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen).
-
Question 2: I am observing a significant amount of a side product with a mass corresponding to the loss of bromine. What is this, and how can I prevent it?
Answer:
This highly common side product is 4-Amino-pyrimidine-2-carbonitrile, resulting from a dehalogenation (specifically, debromination) reaction.[3] This occurs when the bromine atom is replaced by a hydrogen atom, a process often mediated by palladium-hydride (Pd-H) species that compete with the desired cross-coupling pathway.[1]
Primary Causes of Pd-H Formation:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are notorious for generating Pd-H species, especially at elevated temperatures.[1]
-
Solvents: Protic solvents (alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with trace water) are problematic.[1]
-
Reagents: Impurities in boronic acids (borane species) or the amine coupling partner can act as hydride donors.[1]
Strategies for Minimizing Dehalogenation:
| Strategy | Scientific Rationale | Recommended Action |
| Optimize Base Selection | Weaker, non-nucleophilic inorganic bases are less prone to generating hydride species compared to strong alkoxides.[1] | Replace NaOtBu or KOtBu with K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Choose an Advanced Ligand | Bulky, electron-rich ligands accelerate the reductive elimination step of the catalytic cycle. This helps the desired product to form faster than the competing dehalogenation can occur.[1] | Employ ligands such as XPhos, SPhos, or RuPhos. |
| Ensure Anhydrous Conditions | Water can react with bases or other reagents to generate hydride sources that lead to the formation of Pd-H.[1] | Use oven-dried glassware and anhydrous, degassed solvents. |
| Control Reaction Temperature | Higher temperatures can accelerate the decomposition of reagents and solvents, increasing the concentration of hydride species. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100°C). |
Question 3: My product analysis shows impurities that suggest the nitrile group has reacted. What is happening?
Answer:
The cyano (-C≡N) group is susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures, which are common in cross-coupling reactions. This can lead to the formation of the corresponding carboxamide (4-Amino-5-bromo-pyrimidine-2-carboxamide) or, with further hydrolysis, the carboxylic acid.[4][5][6]
Troubleshooting Nitrile Hydrolysis:
-
Cause: Presence of Water: The most direct cause is water in the reaction mixture reacting with the nitrile group, a process that can be catalyzed by the base.
-
Solution: Meticulously dry all reagents, solvents, and glassware. Running the reaction under a rigorously inert atmosphere helps prevent atmospheric moisture from entering the system.
-
-
Cause: Base Strength and Type: While a base is necessary for the coupling reaction, strongly basic aqueous conditions will aggressively promote nitrile hydrolysis.[7]
-
Solution: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. If a strong base is required for the coupling, minimize reaction time and temperature to reduce the extent of hydrolysis.
-
-
Cause: Extended Reaction Time/High Temperature: The longer the reaction is heated, the more opportunity there is for slow side reactions like hydrolysis to occur.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary uses of 4-Amino-5-bromopyrimidine-2-carbonitrile?
A: This compound is a highly functionalized heterocyclic building block. Its three distinct functional groups (amino, bromo, and cyano) on the pyrimidine core allow for sequential and regioselective modifications. It is primarily used in medicinal chemistry and drug discovery as a scaffold for synthesizing inhibitors of kinases and other enzymes implicated in diseases like cancer. The bromo group is ideal for introducing aryl or alkyl substituents via cross-coupling, the amino group can be functionalized, and the nitrile can be transformed into other functional groups.[8][9]
Q: How should I properly store and handle this compound?
A: 4-Amino-5-bromopyrimidine-2-carbonitrile is a solid that should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2–8 °C).[10][11] This prevents degradation from atmospheric moisture and oxygen. It is classified as a skin and eye irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[12]
Q: Which specific palladium catalysts and ligands are recommended for Buchwald-Hartwig amination with this substrate?
A: For Buchwald-Hartwig amination, which involves forming a C-N bond, the choice of catalyst and ligand is crucial to overcome the challenges of coupling with an electron-deficient heteroaryl bromide.[13]
-
Catalyst Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
Ligands: Highly active, bulky, and electron-rich biarylphosphine ligands are essential. Josiphos-type ligands or Buchwald ligands like XPhos and BrettPhos have shown excellent performance in similar couplings.[14]
-
Base: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide base like NaOtBu are standard choices, although care must be taken to minimize dehalogenation by using the lowest effective temperature and an appropriate ligand.[14][15]
Catalytic Cycle and Competing Side Reactions
This diagram illustrates the main Suzuki-Miyaura catalytic cycle and indicates where the dehalogenation side reaction branches off.
Caption: The Suzuki catalytic cycle and the competing dehalogenation pathway.
Section 3: Optimized Experimental Protocol
Optimized Suzuki-Miyaura Coupling to Minimize Side Products
This protocol is designed to maximize the yield of the desired coupled product while minimizing dehalogenation and nitrile hydrolysis.
Reagents & Equipment:
-
4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq)
-
Arylboronic Acid or Ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add 4-Amino-5-bromopyrimidine-2-carbonitrile, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to the oven-dried reaction vessel.
-
Expertise Note: Adding the solids first under an inert atmosphere is critical. K₃PO₄ should be finely powdered and dried beforehand to ensure it is anhydrous and maximally effective.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Expertise Note: The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can poison the catalyst.
-
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Trustworthiness Note: This temperature range is a balance. It is high enough for efficient catalysis but low enough to minimize thermal decomposition and side reactions like dehalogenation that are more prevalent at higher temperatures.[1]
-
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Section 4: References
-
Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443. [Link]
-
RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate.
-
BenchChem Technical Support. (2025). Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
-
Dehalogenation of Substituted Pyrimidines in vivo. ACS Publications.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
-
Dehalogenation. Wikipedia.
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
-
Buchwald–Hartwig amination. Wikipedia.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
4-Amino-2-bromopyrimidine-5-carbonitrile synthesis. ChemicalBook.
-
Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, Vol. 51, No. 11, 1999.
-
4-Amino-2-bromopyrimidine-5-carbonitrile 95%. Sigma-Aldrich.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health.
-
4-Amino-2-bromopyrimidine-5-carbonitrile. Santa Cruz Biotechnology.
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
94741-70-5(4-Amino-2-bromopyrimidine-5-carbonitrile) Product Description. ChemicalBook.
-
Three-component process for the synthesis of 4-amino-5-Pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. ResearchGate.
-
4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6. Methylamine Supplier.
-
4-Amino-2-bromopyrimidine-5-carbonitrile. PubChem.
-
Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans. Applied and Environmental Microbiology.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 94741-70-5 CAS MSDS (4-Amino-2-bromopyrimidine-5-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 12. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-5-bromopyrimidine-2-carbonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting and executing the recrystallization of 4-Amino-5-bromopyrimidine-2-carbonitrile. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to help you navigate the nuances of this purification technique.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound at an elevated temperature but have low solubility for it at cooler temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1][2]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 4-Amino-5-bromopyrimidine-2-carbonitrile?
The key is to find a solvent that aligns with the polarity of your compound.[1][3] 4-Amino-5-bromopyrimidine-2-carbonitrile is a polar molecule due to its amino and nitrile functional groups. Therefore, polar solvents are a good starting point for solubility tests.[3]
Solvent Selection Strategy:
-
Start with Literature: Check databases like Reaxys or SciFinder for previously reported recrystallization solvents for this compound or structurally similar ones.[2]
-
Perform Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[2]
-
Consider Solvent Mixtures: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective.[3] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[4]
Commonly used polar solvents for similar compounds include methanol, ethanol, isopropanol, and acetone.[3] A patent for a similar compound, 2-amino-4-bromopyrimidine, mentions methanol as a suitable recrystallization solvent.[5]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[6]
Troubleshooting Oiling Out:
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and then cool slowly.[6]
-
Change Solvents: The boiling point of your solvent might be too high. Consider a lower-boiling solvent.
Q3: My final product is discolored. How can I remove colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The colored molecules adsorb onto the surface of the charcoal, which is then removed by hot filtration.[4] Use charcoal sparingly, as it can also adsorb your desired product.[4]
Q4: I'm not getting any crystals upon cooling. What should I do?
This is a common issue that can often be resolved with a few simple techniques to induce crystallization.[6]
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[6][7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[8]
-
Reduce Solvent Volume: If you've used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and then try cooling again.[6][8]
-
Lower the Temperature: If room temperature isn't cold enough, try an ice bath.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool.- Try a different solvent or a mixed solvent system.- Ensure the funnel and receiving flask are pre-heated before hot filtration.[4] |
| Crystals Form Too Quickly | - The solution is too concentrated.- The solution was cooled too rapidly. | - Reheat the solution, add a small amount of additional solvent, and cool more slowly.[8] |
| Product is Still Impure | - Inappropriate solvent choice.- Co-crystallization of impurities.- Inefficient removal of insoluble impurities. | - Select a solvent where the impurities are either very soluble or very insoluble.[2]- A second recrystallization may be necessary.- Ensure hot filtration is performed if insoluble impurities are present.[4] |
Experimental Protocol: Recrystallization of 4-Amino-5-bromopyrimidine-2-carbonitrile
1. Solvent Selection & Dissolution:
-
Place a small amount of the crude 4-Amino-5-bromopyrimidine-2-carbonitrile in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature.
-
If insoluble, gently heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot and allow it to precipitate upon cooling.[2]
-
Once a suitable solvent is identified, place the bulk of the crude material in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the compound.[4]
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently swirl the flask and reheat to boiling for a few minutes.[4]
3. Hot Gravity Filtration (if necessary):
-
This step is necessary if there are insoluble impurities or if activated charcoal was used.
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization in the funnel.[4]
4. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Recrystallization Workflow and Troubleshooting Diagram
Caption: A flowchart illustrating the primary steps of recrystallization and common troubleshooting loops.
References
-
Quora. (2017, February 16). What is the best solvent for recrystallization?[Link]
-
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of California, Berkeley. Crystallization Solvents. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PubChem. 4-Amino-2-bromopyrimidine-5-carbonitrile. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Indiana State University. Purine and Pyrimidine Metabolism. [Link]
- Google Patents. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in the Scale-Up of 4-Amino-5-bromopyrimidine-2-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this critical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.
General Synthesis Pathway
The most common and direct route to 4-Amino-5-bromopyrimidine-2-carbonitrile involves the regioselective bromination of its precursor, 4-aminopyrimidine-2-carbonitrile. The reaction's success hinges on precise control over reaction conditions to favor the desired mono-brominated product and minimize impurity formation.
Caption: General workflow for the synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)
This protocol is a representative example. Optimization may be required based on scale and available equipment.
-
Preparation : In a suitable reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopyrimidine-2-carbonitrile (1.0 eq) in an appropriate solvent such as Dimethylformamide (DMF). Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition : In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : Allow the reaction to stir at a controlled temperature (e.g., 20 °C) for 8-10 hours.[1]
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up : Once the reaction is complete, quench the mixture by pouring it into cold deionized water. This will precipitate the crude product.[1]
-
Isolation : Filter the resulting solid using a Buchner funnel and wash it thoroughly with water to remove residual solvent and succinimide.
-
Purification : Further purify the crude product by washing with a solvent like acetonitrile to remove impurities or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1] For very high purity, column chromatography may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination reaction on the pyrimidine ring? A1: The bromination of 4-aminopyrimidine-2-carbonitrile is an electrophilic aromatic substitution. The amino group at the C4 position is a strong activating group, directing the electrophile (Br+) to the ortho and para positions. In this case, the C5 position is electronically enriched and sterically accessible, making it the primary site for bromination. The reaction is catalyzed by the polar aprotic solvent and any trace acids present.
Q2: Why is strict temperature control so crucial during this synthesis? A2: Temperature control is paramount to prevent the formation of over-brominated by-products, primarily the 3,5-dibromo species.[1][2] The initial bromination activates the ring further, making a second substitution more likely at elevated temperatures. Maintaining a low temperature, especially during the addition of the brominating agent, ensures regioselectivity and maximizes the yield of the desired mono-brominated product.
Q3: What are the most common impurities and how can they be identified? A3: The most common impurities include:
-
Unreacted Starting Material : 4-aminopyrimidine-2-carbonitrile.
-
Di-brominated By-product : 2-Amino-3,5-dibromopyrimidine-4-carbonitrile is a potential major impurity if conditions are not controlled.[2]
-
Isomeric By-products : While less common due to the directing effect of the amino group, other bromo-isomers could potentially form.
These impurities can be identified and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column, which can effectively separate these structurally similar compounds.[3] ¹H NMR spectroscopy is also a powerful tool for identifying the presence of these impurities by analyzing the distinct aromatic proton signals and their coupling patterns.[3]
Q4: Which brominating agents are suitable for this synthesis? A4: N-Bromosuccinimide (NBS) is widely used due to its ease of handling and moderate reactivity, which allows for better control of the reaction.[1][2] Liquid bromine (Br₂) can also be used, but it is more hazardous and can lead to more aggressive, less selective reactions, often requiring a non-polar solvent and careful handling.
Troubleshooting Guide
Caption: A logical guide for troubleshooting common synthesis issues.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction using TLC or HPLC to confirm the full consumption of the starting material before proceeding with the work-up.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. |
| Sub-optimal Temperature | If the temperature is too low, the reaction kinetics may be too slow, leading to an incomplete reaction within the allotted time. Solution: Ensure your cooling bath is at the target temperature (e.g., 0-5 °C for addition) and then allow the reaction to warm to the optimal stirring temperature (e.g., 20 °C) as specified in the procedure.[1] |
| Reagent Stoichiometry/Purity | Inaccurate measurement or poor quality of the starting material or brominating agent (e.g., degraded NBS) will directly impact the yield. Solution: Use a freshly opened or properly stored container of NBS. Accurately weigh all reactants and verify the purity of the 4-aminopyrimidine-2-carbonitrile starting material. |
| Product Loss During Work-up | The product may have some solubility in the water/solvent mixture, leading to losses during filtration and washing. Solution: Ensure the precipitation is carried out at a low temperature (e.g., <5 °C) to minimize solubility. Use a minimal amount of cold solvent for washing the filtered cake. |
Issue 2: High Levels of Di-brominated Impurity
| Potential Cause | Scientific Explanation & Recommended Solution |
| Excess Brominating Agent | Using more than a slight excess of the brominating agent (e.g., >1.1 equivalents of NBS) significantly increases the probability of a second bromination event on the electron-rich pyrimidine ring.[2] Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. |
| High Reaction Temperature | Electrophilic substitution reactions are highly sensitive to temperature. Higher temperatures provide the activation energy needed for the less favorable second bromination to occur. Solution: Strictly maintain a low temperature (0-5 °C) during the addition of NBS.[1] Ensure the reaction is well-stirred to dissipate heat effectively, preventing localized "hot spots." |
| Rapid Reagent Addition | Adding the brominating agent too quickly creates a high local concentration, which can lead to over-bromination before the reagent has a chance to disperse and react selectively. Solution: Add the brominating agent solution dropwise over a prolonged period (e.g., 1-2 hours) to maintain a low, steady concentration in the reaction mixture. |
Issue 3: Product Fails Purity Specifications (Other Impurities)
| Potential Cause | Scientific Explanation & Recommended Solution |
| Solvent-Related Impurities | Solvents like DMF can degrade at higher temperatures or in the presence of acids/bases, leading to impurities. The solvent must also be anhydrous. Solution: Use high-purity, anhydrous grade solvents. Avoid excessive temperatures during the reaction and work-up. If solvent-related impurities are suspected, consider screening other solvents like acetonitrile. |
| Degradation of Product | The product itself might be unstable under prolonged exposure to reaction conditions or during work-up. Solution: Once TLC/HPLC analysis shows the reaction is complete, proceed with the work-up promptly. Avoid unnecessarily long reaction times. |
| Ineffective Purification | The chosen purification method may not be sufficient to remove all by-products. Solution: If washing with a single solvent is insufficient, a multi-step recrystallization from a carefully selected solvent system (e.g., ethanol/water, isopropanol) may be necessary. For the highest purity, silica gel column chromatography is the most effective method.[1] |
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid skin contact and inhalation of vapors.
-
4-Amino-5-bromopyrimidine-2-carbonitrile: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[4][5] Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5] Ensure that an eyewash station and safety shower are readily accessible.
References
- Ahsan, M. J., et al. (2014). Synthesis, characterization and in vitro anticancer evaluation of 2-amino-5-bromo-4-methylpyridine. Journal of Pharmacy & Bioallied Sciences, 6(4), 259.
-
PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Sonavane, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
Sources
Stability and storage conditions for 4-Amino-5-bromopyrimidine-2-carbonitrile
Welcome to the technical support guide for 4-Amino-5-bromopyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, maximizing its efficacy and ensuring the reproducibility of your experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Amino-5-bromopyrimidine-2-carbonitrile?
A1: To ensure the long-term stability of 4-Amino-5-bromopyrimidine-2-carbonitrile, it is recommended to store it at 2-8°C [1][2]. For extended storage, some suppliers suggest keeping it under an inert gas atmosphere , such as nitrogen or argon[1]. The container should always be tightly sealed to prevent exposure to moisture and air[3][4].
Q2: Is 4-Amino-5-bromopyrimidine-2-carbonitrile sensitive to light?
Q3: What type of container is best for storing this compound?
A3: The compound should be stored in a tightly sealed, non-reactive container. Glass vials with a secure cap are a suitable option. The key is to ensure an airtight seal to protect the compound from moisture and atmospheric components.
Q4: What is the expected shelf-life of 4-Amino-5-bromopyrimidine-2-carbonitrile?
A4: The shelf-life of the compound is highly dependent on the storage conditions. When stored under the recommended conditions of 2-8°C in a tightly sealed container, the compound is expected to be stable for an extended period. For a structurally related compound, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide, a stability of at least 4 years is reported when stored at -20°C[6]. Always refer to the manufacturer's certificate of analysis for specific lot expiry dates.
Q5: Are there any specific handling precautions I should take?
A5: Yes, 4-Amino-5-bromopyrimidine-2-carbonitrile is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation[3][7][8][9][10]. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably in a fume hood[3][11][12]. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3][7][13]. Avoid creating dust when handling the solid material[3][11].
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | To minimize degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | To prevent oxidation and hydrolysis. |
| Container | Tightly sealed, opaque vial[3][4] | To protect from moisture, air, and light. |
| Location | Dry, cool, well-ventilated area[3][11][12] | To ensure a stable storage environment. |
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to the quality and handling of starting materials. This guide will help you troubleshoot issues that may be related to the stability of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Scenario 1: Reduced Reaction Yield or Incomplete Reaction
-
Observation: You are observing a significantly lower yield than expected, or your reaction is not going to completion, with starting material remaining.
-
Potential Cause: The 4-Amino-5-bromopyrimidine-2-carbonitrile may have degraded due to improper storage. The primary degradation pathways for similar molecules can include hydrolysis of the nitrile or bromo groups, or oxidation of the amino group.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C in a tightly sealed container, away from light and moisture.
-
Check for Physical Changes: Inspect the compound for any changes in color or consistency. While it should be a white to off-white powder, any discoloration could indicate degradation[4][14].
-
Perform Quality Control: If possible, re-analyze the compound using techniques like NMR, LC-MS, or melting point determination to check its purity. The melting point is reported to be 254°C with decomposition[3][7][9]. A significant deviation from this could indicate impurities or degradation.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.
-
Scenario 2: Appearance of Unexpected Byproducts
-
Observation: Your reaction is producing unexpected byproducts that are difficult to characterize.
-
Potential Cause: If the 4-Amino-5-bromopyrimidine-2-carbonitrile has been exposed to moisture, hydrolysis of the nitrile group to an amide or carboxylic acid, or the bromo group to a hydroxyl group could have occurred. These hydrolyzed impurities could then participate in side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere Handling: For sensitive reactions, it is best to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Solvent Purity: Ensure that your reaction solvents are anhydrous, as residual water can contribute to the hydrolysis of the starting material.
-
Analyze Byproducts: If you have the analytical capabilities, try to isolate and characterize the byproducts. This can provide clues about the degradation pathway and help you optimize your reaction conditions to avoid their formation.
-
Experimental Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing 4-Amino-5-bromopyrimidine-2-carbonitrile to maintain its integrity.
Caption: Recommended workflow for handling and storage of 4-Amino-5-bromopyrimidine-2-carbonitrile.
By adhering to these guidelines, you can ensure the stability of your 4-Amino-5-bromopyrimidine-2-carbonitrile and the reliability of your experimental data.
References
- Donnelly, R. F. (2011). Chemical stability of 4-aminopyridine capsules. International Journal of Pharmaceutical Compounding, 15(5), 438-440.
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile. Retrieved from [Link]
Sources
- 1. 94741-70-5 CAS MSDS (4-Amino-2-bromopyrimidine-5-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Amino-5-bromopyrimidine-2-carbonitrile CAS#: 1059174-68-3 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Amino-2-Bromopyrimidine-5-Carbonitrile | CAS 85116-37-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]
- 8. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. H52776.03 [thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. guidechem.com [guidechem.com]
Technical Support Center: Debromination of 4-Amino-5-bromopyrimidine-2-carbonitrile as a Side Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the undesired debromination of 4-Amino-5-bromopyrimidine-2-carbonitrile during synthetic reactions. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve this common side reaction, ensuring the integrity and efficiency of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is it a concern with 4-Amino-5-bromopyrimidine-2-carbonitrile?
A1: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[1] In the context of 4-Amino-5-bromopyrimidine-2-carbonitrile, debromination is the loss of the bromine atom from the C5 position of the pyrimidine ring, leading to the formation of 4-amino-pyrimidine-2-carbonitrile as an impurity. This is a significant concern because it reduces the yield of the desired product and introduces a structurally similar impurity that can be challenging to separate. The C-Br bond is weaker than C-Cl and C-F bonds, making it more susceptible to cleavage under certain reaction conditions.[1]
Q2: Under what typical reaction conditions is debromination of 4-Amino-5-bromopyrimidine-2-carbonitrile observed?
A2: Debromination is frequently observed as a side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4][5] It can also occur during catalytic hydrogenation or when strong reducing agents are present in the reaction mixture.[6][7] The presence of certain bases, solvents (like alcohols), and elevated temperatures can also promote this unwanted side reaction.[8]
Q3: What is the proposed mechanism for the debromination side reaction in palladium-catalyzed cross-couplings?
A3: In palladium-catalyzed reactions, the debromination of an aryl halide can occur after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can then react with a hydride source in the reaction mixture. This hydride can originate from the oxidation of an amine base or an alcohol solvent. A subsequent reductive elimination of the aryl group and the hydride from the palladium complex yields the debrominated product and regenerates the Pd(0) catalyst.[8]
Q4: How can I detect and quantify the debrominated impurity, 4-amino-pyrimidine-2-carbonitrile?
A4: Several analytical techniques can be employed to detect and quantify this impurity. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method.[9][10][11][12] Gas Chromatography (GC) can also be used, often requiring derivatization of the analytes.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to identify and quantify the impurity if its concentration is sufficiently high.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the debromination of 4-Amino-5-bromopyrimidine-2-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation (>5%) of debrominated impurity in a Suzuki-Miyaura reaction. | 1. High catalyst loading: Excessive amounts of palladium catalyst can increase the rate of the side reaction.[14]2. Choice of base: Strong bases or bases that can act as hydride donors (e.g., some alkoxides) can promote debromination.3. High reaction temperature: Elevated temperatures can accelerate the rate of both the desired reaction and the debromination side reaction.4. Presence of reducing agents: Impurities in reagents or solvents that can act as reducing agents. | 1. Optimize catalyst loading: Screen for the lowest effective catalyst loading (typically 0.5-2 mol%).2. Select a milder base: Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃. Avoid bases known to be hydride sources.3. Lower the reaction temperature: Investigate if the reaction can proceed efficiently at a lower temperature.4. Use high-purity reagents and solvents: Ensure all materials are of high quality and free from reducing impurities. |
| Debromination observed during a Buchwald-Hartwig amination. | 1. Ligand choice: Some phosphine ligands can promote reductive dehalogenation.2. Protodearylation of the Pd-complex: Reaction with a proton source can lead to the debrominated product. | 1. Screen different ligands: Experiment with various electron-rich and bulky phosphine ligands to find one that favors the desired C-N bond formation over debromination.2. Ensure anhydrous conditions: Use dry solvents and reagents to minimize proton sources. |
| Loss of bromine atom during a workup or purification step. | 1. Exposure to acidic or basic conditions: The C-Br bond might be labile under certain pH conditions, especially at elevated temperatures.2. Use of reducing agents in workup: For example, sodium bisulfite used to quench an oxidant. | 1. Maintain neutral pH: Buffer the workup solutions to maintain a neutral pH.2. Avoid harsh conditions: Use mild workup and purification procedures. If a reducing agent is necessary, consider alternatives or carefully control the conditions. |
Preventative Measures and Experimental Protocols
Proactively minimizing debromination is key to a successful synthesis. The following section details preventative strategies and provides example protocols.
Strategic Selection of Reaction Components
-
Catalyst System: The choice of palladium precursor and ligand is critical. For cross-coupling reactions, pre-formed palladium complexes or in-situ generated catalysts with bulky, electron-rich phosphine ligands often give better results by favoring the desired reductive elimination over dehalogenation.
-
Base Selection: The base plays a crucial role. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong organic bases or alkoxides, which can be sources of hydrides.
-
Solvent Choice: Aprotic solvents like dioxane, toluene, or DMF are often good choices. Protic solvents, especially alcohols, can sometimes act as hydride donors and should be used with caution.
Optimizing Reaction Conditions
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the debromination side reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased levels of the debrominated impurity. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, highlighting the point at which the debromination side reaction can occur.
Caption: Workflow for minimizing debromination side reactions.
Example Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Amino-5-bromopyrimidine-2-carbonitrile with an arylboronic acid, designed to minimize the formation of the debrominated side product.
Materials:
-
4-Amino-5-bromopyrimidine-2-carbonitrile
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ (2 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight into Debromination
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing debromination pathway.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purines and pyrimidines determination in urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling with 4-Amino-5-bromopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and answers to frequently asked questions for the Suzuki-Miyaura cross-coupling of 4-Amino-5-bromopyrimidine-2-carbonitrile. As a challenging substrate, this aminopyrimidine derivative requires careful optimization to achieve high yields and purity. This resource is designed to help you navigate the common pitfalls and streamline your synthetic efforts.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a high amount of unreacted 4-Amino-5-bromopyrimidine-2-carbonitrile, even after extended reaction times. What are the likely causes and solutions?
A: This is a common issue stemming from several potential factors, primarily related to catalyst activity and the specific nature of your substrate.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition or Deactivation: The amino group and pyrimidine nitrogens on your substrate are basic and can coordinate to the palladium center, inhibiting catalyst activity.[1][2] The nitrile group can also play a role in catalyst modulation.
-
Solution 1: Ligand Choice is Critical. Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the palladium catalyst, promote the crucial oxidative addition step, and prevent catalyst deactivation by coordinating substrates.[2] These ligands create a sterically hindered environment around the palladium, favoring the desired catalytic cycle over inhibitory binding.
-
Solution 2: Use a Pre-activated Catalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[3] This ensures a sufficient concentration of the active catalyst from the start.
-
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition of the C-Br bond, other factors can impede this rate-limiting step.[2][4]
-
Solution: Optimize Catalyst & Ligand Loading. Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol% or 5 mol%). While not always ideal, for challenging substrates, a higher catalyst concentration can overcome slow kinetics.
-
-
Suboptimal Base or Solvent: The choice of base and solvent system is crucial for the transmetalation step and overall catalyst stability.
-
Solution: Screen Bases and Solvents. If using a weak base like Na₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[5][6] These can accelerate the transmetalation step. Ensure your solvent system (e.g., dioxane/water, toluene/water) effectively solubilizes all components.[7][8] Anhydrous aprotic solvents like dioxane or toluene can also be effective.[2]
-
Issue 2: Significant Formation of Side Products (Debromination & Homocoupling)
Q: My LC-MS analysis shows a significant peak corresponding to the debrominated starting material (4-Amino-pyrimidine-2-carbonitrile) and/or a homocoupled boronic acid by-product. How can I suppress these side reactions?
A: These side reactions are competitive with the desired cross-coupling and point to specific issues in the reaction environment.
A. Debromination (Proto-dehalogenation)
Root Cause Analysis & Solutions:
-
Source of Hydride: This side reaction occurs when a hydride species is transferred to the palladium intermediate, followed by reductive elimination.[9] The source can be the solvent (e.g., alcohols) or certain bases.
-
Solution 1: Change the Solvent. Avoid using alcohol solvents if debromination is a major issue. Switch to anhydrous aprotic solvents like 1,4-dioxane or toluene.[2]
-
Solution 2: Select a Non-Hydroxide Base. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less likely to generate hydride species compared to hydroxide or alkoxide bases.[2]
-
Solution 3: Rigorous Degassing. Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. While the mechanism is complex, oxygen can sometimes contribute to pathways that lead to side reactions.[2]
-
B. Boronic Acid Homocoupling
Root Cause Analysis & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[9]
-
Solution 1: Maintain an Inert Atmosphere. This is critical. Ensure your reaction is set up under a strict nitrogen or argon atmosphere.[2] Use proper Schlenk line or glovebox techniques. Degas all solvents thoroughly before use.
-
Solution 2: Control Stoichiometry. While a slight excess of boronic acid (1.1–1.2 equivalents) is often beneficial, a large excess can significantly increase the rate of homocoupling.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst system for this specific substrate?
A1: For heteroaryl halides with coordinating groups like 4-Amino-5-bromopyrimidine-2-carbonitrile, a robust system is required. A highly recommended starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][2] These catalyst systems are known to be highly active for challenging substrates, including aminopyrimidines.[1]
Q2: How does the choice of base impact the reaction?
A2: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[10][11] It activates the boronic acid by forming a more nucleophilic boronate species.[11]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[5][9]
-
Stronger bases (Cs₂CO₃ > K₃PO₄ > K₂CO₃) can increase the rate of transmetalation, which can be beneficial for electron-deficient boronic acids or sluggish reactions.
-
The choice can also influence solubility and side reactions. For instance, strong hydroxide bases are sometimes avoided due to the potential for promoting debromination.[2][5]
Q3: What solvent system should I use?
A3: The solvent must solubilize the organic halide, the boronic acid, the base, and the catalyst.[12] Solvent polarity can also influence the catalytic cycle.[12][13]
-
Aqueous mixtures like 1,4-dioxane/water, THF/water, or toluene/water are very common. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9][14] A typical ratio is 4:1 to 10:1 organic solvent to water.[7]
-
Anhydrous polar aprotic solvents such as DMF or acetonitrile can also be used, but their coordinating nature can sometimes alter catalyst activity.[12][13]
-
For substrates prone to debromination, switching to a purely anhydrous, non-polar aprotic solvent like toluene or dioxane is a good strategy.[2]
Q4: My product is difficult to purify. Any suggestions?
A4: Purification can be challenging due to residual palladium and closely eluting by-products.
-
Palladium Removal: After the reaction, consider filtering the diluted reaction mixture through a pad of celite to remove precipitated palladium black.[7] For more persistent palladium contamination, treatment with a palladium scavenger or an activated carbon wash can be effective.
-
Chromatography: If by-products are the issue, careful optimization of your column chromatography is key. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a high-resolution silica gel. If the product is basic, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the column.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Amino-5-bromopyrimidine-2-carbonitrile | 1.0 eq |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 eq |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands to prevent catalyst inhibition and promote oxidative addition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq. Strong bases that facilitate transmetalation.[5] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A versatile solvent system that solubilizes most components.[7][14] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. Monitor for decomposition at higher temps. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[2] |
Experimental Protocol: General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).[7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
References
- Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- ResearchGate. Table 2 Effect of various bases in Suzuki cross-coupling reaction.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Benchchem. comparing the efficacy of different catalysts for pyrimidine coupling reactions.
- Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- Science. Aminative Suzuki–Miyaura coupling.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros.
- ResearchGate. Effect of bases on Suzuki coupling reaction.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Preventing dimer formation in 4-Amino-5-bromopyrimidine-2-carbonitrile reactions
Technical Support Center: 4-Amino-5-bromopyrimidine-2-carbonitrile
A Guide to Overcoming Dimerization in Cross-Coupling Reactions
Welcome to the technical support center for 4-Amino-5-bromopyrimidine-2-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide is structured to address the most common and frustrating side reaction when working with this versatile building block: dimer formation (or homocoupling). By understanding the root causes, you can strategically design your experiments for higher yields, easier purifications, and more reliable results.
Part 1: Frequently Asked Questions - The "Why" Behind Dimerization
This section addresses the fundamental questions surrounding the unwanted formation of dimers in your reactions.
Q1: What exactly is "dimer formation" in the context of 4-Amino-5-bromopyrimidine-2-carbonitrile reactions?
A: Dimer formation, also known as homocoupling, is a side reaction where two molecules of your starting material, 4-Amino-5-bromopyrimidine-2-carbonitrile, react with each other to form a symmetrical bis-pyrimidine byproduct. This is particularly prevalent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[1] Instead of coupling with your desired partner (e.g., a boronic acid or an amine), the catalyst facilitates the formation of a C-C or C-N bond between two molecules of the bromopyrimidine starting material. This consumes your starting material, reduces the yield of the desired product, and introduces a significant, often difficult-to-separate, impurity.
Caption: Competing reaction pathways for 4-Amino-5-bromopyrimidine-2-carbonitrile.
Q2: What is the primary mechanism that drives this unwanted dimerization?
A: The dimerization is almost always mediated by the palladium catalyst itself. In a typical cross-coupling catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C-Br bond of your pyrimidine. The issue arises when a second molecule of the bromopyrimidine undergoes oxidative addition with the palladium complex before the desired cross-coupling partner can react (a process called transmetalation in Suzuki coupling or association/deprotonation in Buchwald-Hartwig amination). This can lead to a Pd(II) intermediate bearing two pyrimidine ligands, which can then undergo reductive elimination to form the dimer and regenerate the Pd(0) catalyst. This competing pathway is a sign that the kinetics of your desired reaction are too slow relative to the dimerization pathway.[2]
Q3: I'm seeing significant dimer formation in my Suzuki-Miyaura reaction. Why is this happening?
A: In Suzuki-Miyaura coupling, this issue typically points to a slow transmetalation step.[3] The transmetalation rate is influenced by several factors:
-
Base: The base must be strong enough to activate the boronic acid, forming a more nucleophilic boronate species, but not so strong that it causes catalyst or substrate degradation.
-
Ligand: The ligand on the palladium catalyst must promote the transmetalation and subsequent reductive elimination steps efficiently.
-
Oxygen: The presence of dissolved oxygen can lead to the homocoupling of the boronic acid partner and can also damage the Pd(0) catalyst, leading to other side reactions.[4]
Q4: I'm trying to perform a Buchwald-Hartwig amination and I'm getting a C-N linked dimer. What's going on?
A: This is a classic challenge in Buchwald-Hartwig amination.[5] The amino group on your pyrimidine substrate can, under the reaction conditions, act as a nucleophile itself, coupling with another molecule of the bromopyrimidine. This is more likely if:
-
Ligand Choice: The ligand is not bulky enough. Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands) are designed to create a specific coordination sphere around the palladium that favors coupling with the intended amine partner over the substrate's own amino group.[6][7]
-
Base Strength: The base may not be optimally matched to the pKa of the amine coupling partner, leading to an unfavorable equilibrium concentration of the deprotonated amine and slowing down the desired reaction.
Part 2: Troubleshooting Guides
When an experiment yields more dimer than product, a systematic approach is needed. The following tables outline common symptoms, their probable causes, and actionable solutions.
Scenario 1: Suzuki-Miyaura Coupling
Objective: Couple 4-Amino-5-bromopyrimidine-2-carbonitrile with an arylboronic acid. Problem: Low yield of the desired biaryl product and a major byproduct identified as the C5-C5' linked bis-pyrimidine dimer.
| Symptom | Potential Cause(s) | Recommended Solutions |
| High Dimer Formation (>20%) | 1. Slow Transmetalation: The reaction between the Pd-pyrimidine complex and the boronate is slower than the competing dimerization pathway.[3] 2. Poor Boronic Acid Quality: Dehydrated or impure boronic acid can be less reactive. | 1a. Ligand Optimization: Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, RuPhos) to accelerate reductive elimination. 1b. Base Screening: The choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Use Fresh Reagents: Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which can be more robust. |
| Reaction Stalls / Low Conversion | 1. Catalyst Deactivation: Presence of oxygen or other impurities is poisoning the catalyst. 2. Insufficient Base: The base is not strong enough or is being consumed by acidic impurities. | 1. Improve Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30 min). Use Schlenk techniques or a glovebox.[4] 2. Increase Base Equivalents: Increase the equivalents of the base (e.g., from 2.0 to 3.0 eq.). Ensure the base is finely powdered and dry. |
| Formation of Black Precipitate (Pd Black) | 1. Ligand Dissociation/Oxidation: The phosphine ligand may be dissociating from the palladium or being oxidized, leading to catalyst agglomeration and precipitation. | 1a. Use a Pre-formed Catalyst: Use a stable pre-catalyst (e.g., SPhos Pd G3) which is more resistant to decomposition. 1b. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the catalyst in the active Pd(0) state.[4] |
Scenario 2: Buchwald-Hartwig Amination
Objective: Couple 4-Amino-5-bromopyrimidine-2-carbonitrile with a primary or secondary amine. Problem: Formation of a C5-N linked dimer where the amino group of one pyrimidine has coupled with the C5-Br of another.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Significant Dimer Formation | 1. Non-selective C-N Coupling: The catalyst is not differentiating effectively between the substrate's amino group and the reagent amine. 2. Slow Reductive Elimination: The final product-forming step is slow, allowing for side reactions. | 1. Critical Ligand Choice: This is the most important factor. Use a bulky biarylphosphine ligand (e.g., XPhos, BrettPhos) specifically designed for C-N coupling. These ligands create a sterically demanding environment that favors the intended pathway.[6] 2. Temperature Optimization: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is clean but slow. High temperatures can sometimes accelerate side reactions. |
| Low Reactivity with Hindered Amines | 1. Steric Hindrance: Both the pyrimidine and the amine partner may be sterically demanding, slowing the reaction. 2. Incorrect Base: A very strong base is often required for hindered amines. | 1. Use a More Active Catalyst System: Employ a highly active pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) designed for challenging couplings. 2. Switch to a Stronger Base: For hindered secondary amines, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) is often necessary.[8] |
Part 3: Validated Protocols & Preventative Strategies
Proactive measures are the key to success. The following protocols are designed with built-in checks and balances to minimize dimerization from the outset.
General Preventative Strategies
-
High-Purity Reagents: Always use high-purity, dry solvents and reagents. Water and oxygen are enemies of palladium catalysis.
-
Rigorous Inert Atmosphere: Never underestimate the importance of excluding oxygen. A well-maintained Schlenk line or glovebox is essential.[9]
-
Catalyst and Ligand Selection: Do not use a "one-size-fits-all" catalyst. Select a modern, well-defined (pre)catalyst and ligand system appropriate for the specific transformation (Suzuki vs. Buchwald-Hartwig).
-
Slow Addition: If dimerization persists, consider adding the 4-Amino-5-bromopyrimidine-2-carbonitrile solution slowly via a syringe pump over several hours. This keeps its instantaneous concentration low, statistically favoring the cross-coupling reaction over the bimolecular homocoupling.[10]
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system known to promote rapid C-C bond formation, thereby outcompeting the homocoupling pathway.
Materials:
-
4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq)
-
Toluene and Water (degassed, 10:1 ratio, 0.2 M concentration relative to substrate)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 4-Amino-5-bromopyrimidine-2-carbonitrile, arylboronic acid, K₃PO₄, and SPhos Pd G3 Precatalyst.
-
Solvent Addition: Add the degassed toluene and water via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Causality Check: The SPhos ligand is designed for high activity, promoting a fast catalytic turnover that favors the desired cross-coupling.[11] K₃PO₄ is an effective base for activating a wide range of boronic acids.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a catalyst system designed to handle potentially coordinating substrates and minimize side reactions.
Materials:
-
4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (anhydrous, degassed, 0.2 M concentration)
Procedure:
-
Setup: In an argon-filled glovebox, add the NaOtBu, BrettPhos Pd G3 Precatalyst, and 4-Amino-5-bromopyrimidine-2-carbonitrile to a vial equipped with a stir bar.
-
Reagent Addition: Add the toluene, followed by the amine coupling partner. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat to 100 °C with vigorous stirring.
-
Causality Check: The BrettPhos ligand provides the necessary steric bulk to prevent the pyrimidine's own amino group from interfering, while NaOtBu is a strong base capable of deprotonating a wide range of amines to facilitate catalyst activation.[6]
-
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Part 4: Visual Troubleshooting Workflow
Use this flowchart to guide your decision-making process when encountering issues with dimerization.
Caption: A logical workflow for troubleshooting dimer formation.
References
- BenchChem. (2025). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Preventing dimerization of 11-Dodecyn-1-ol in coupling reactions.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Miller, W.D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (2026).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Handling and safety precautions for 4-Amino-5-bromopyrimidine-2-carbonitrile
Technical Support Center: 4-Amino-5-bromopyrimidine-2-carbonitrile
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 4-Amino-5-bromopyrimidine-2-carbonitrile (CAS No. 1059174-68-3). This document is designed to provide you with essential safety information, handling protocols, and troubleshooting advice to ensure the successful and safe execution of your experiments. As a key heterocyclic building block, the proper handling of this reagent is paramount to achieving reliable and reproducible results in synthetic chemistry and drug discovery workflows.
Disclaimer: Publicly available data for 4-Amino-5-bromopyrimidine-2-carbonitrile (CAS 1059174-68-3) is limited. Much of the safety and handling information presented in this guide is extrapolated from the closely related isomer, 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5) . Due to the shared pyrimidine core and identical functional groups, the general hazards and handling procedures are expected to be very similar. However, physical properties such as melting point and solubility will differ. Always consult the specific Safety Data Sheet (SDS) that accompanies your product.
Chemical and Physical Properties
This table summarizes the key properties of the related isomer, 4-Amino-2-bromopyrimidine-5-carbonitrile, which serves as a reference.
| Property | Value | Source(s) |
| CAS Number | 94741-70-5 | [1][2] |
| Molecular Formula | C₅H₃BrN₄ | [2][3] |
| Molecular Weight | 199.01 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 254 °C (decomposes) | [1][4] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Amino-5-bromopyrimidine-2-carbonitrile?
Based on data for its 2-bromo isomer, the compound is classified as an irritant and should be handled with care. The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][3][4]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[5][6][7]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive safety approach requires the following PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]
-
Body Protection: Wear a lab coat. For larger quantities or when there is a risk of significant exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust inhalation.[3] If a fume hood is not available and dust formation is likely, use a NIOSH/MSHA-approved particulate respirator (e.g., N95 type).[1]
Q3: What are the recommended storage and handling conditions?
To maintain the integrity and stability of the compound, adhere to the following guidelines:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5][6] For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent the formation of dust and aerosols during weighing and transfer.[3] Use non-sparking tools and take measures to prevent electrostatic discharge. Wash hands thoroughly after handling.[3][5]
Q4: How should I properly dispose of waste containing this chemical?
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, approved waste disposal plant.[5][6] Do not mix with other waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My compound won't dissolve in the reaction solvent. What can I do?
-
Problem: 4-Amino-5-bromopyrimidine-2-carbonitrile exhibits poor solubility in common non-polar or moderately polar organic solvents.
-
Causality: The molecule possesses both hydrogen bond donating (amino group) and accepting (pyrimidine nitrogens, nitrile group) sites, as well as a polar character. This often leads to high crystal lattice energy, making it more soluble in polar aprotic solvents.
-
Solutions:
-
Select an Appropriate Solvent: Try highly polar aprotic solvents such as DMSO, DMF, or NMP.
-
Apply Gentle Heating: Carefully warm the mixture to increase the rate and extent of dissolution. Monitor for any color change, which could indicate decomposition.
-
Use Sonication: Place the mixture in an ultrasonic bath to help break up solid aggregates and enhance dissolution.
-
Perform a Small-Scale Test: Before committing your entire batch, test the solubility of a few milligrams of the compound in 0.1-0.5 mL of your chosen solvent.
-
Q6: My reaction mixture is turning dark, and TLC analysis shows multiple spots. What's happening?
-
Problem: The reaction is likely undergoing decomposition or forming significant side products.
-
Causality: Substituted aminopyrimidines can be sensitive to strong acids, strong bases, or high temperatures. The carbon-bromine bond is also a reactive site, particularly for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the C-Br bond susceptible to attack.[10]
-
Solutions:
-
Control the Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Lower the Temperature: If the reaction is being heated, try running it at a lower temperature, even if it requires a longer reaction time.
-
Check Reagent Compatibility: Ensure that your reagents are not overly acidic or basic, which could lead to unwanted side reactions with the amino or nitrile functional groups. Consider using milder bases or reagents if possible.
-
Protecting Groups: In complex syntheses, consider protecting the exocyclic amino group if it might interfere with the desired transformation.
-
Q7: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What should I consider?
-
Problem: Optimizing cross-coupling reactions with heterocyclic halides can be challenging.
-
Causality: The reactivity of the C-Br bond is influenced by the electronic properties of the pyrimidine ring and its substituents. The lone pairs on the ring nitrogens can coordinate to the metal catalyst, potentially inhibiting catalysis.
-
Recommendations:
-
Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for coupling with heteroaromatic halides.
-
Base Selection: The choice of base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) can significantly impact the reaction outcome. An inorganic base is often preferred to minimize side reactions.
-
Solvent Choice: Anhydrous, degassed solvents (e.g., dioxane, toluene, DMF) are essential for successful cross-coupling.
-
Monitor for Homocoupling: Be aware of potential side reactions, such as debromination or the homocoupling of your starting material.
-
Visualized Workflows and Logic
Safe Handling Workflow
This diagram outlines the critical steps for safely handling 4-Amino-5-bromopyrimidine-2-carbonitrile from receipt to disposal.
Caption: Workflow for safe handling of aminopyrimidine reagents.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common experimental failures.
Caption: Decision tree for troubleshooting experimental issues.
References
-
(Thermo Fisher Scientific)
-
(Fisher Scientific)
-
(Sigma-Aldrich)
-
(Fisher Scientific)
-
(Thermo Fisher Scientific)
-
(Echemi)
-
(ChemicalBook)
-
(Thermo Fisher Scientific)
-
(Fisher Scientific)
-
(ChemicalBook)
-
(American Elements)
-
(Sigma-Aldrich)
-
(Sigma-Aldrich)
-
(Fisher Scientific)
-
(TCI Chemicals)
-
(Guidechem)
-
(PubChem)
-
(CP Lab Safety)
-
(Cayman Chemical)
-
(Heterocycles)
-
(ChemRxiv)
-
(Methylamine Supplier)
-
(ResearchGate)
-
(PubChem)
-
(ResearchGate)
-
(PubChem)
Sources
- 1. 4-Amino-2-bromopyrimidine-5-carbonitrile 95 94741-70-5 [sigmaaldrich.com]
- 2. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. H52776.06 [thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] 4-Amino-5-bromopyrimidine-2-carbonitrile is a key building block in the synthesis of various therapeutic agents. Its purity and structural integrity directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance.[2] This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this critical intermediate.
This document will delve into the practical applications and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The discussion will be grounded in experimental data and established scientific principles to empower researchers with the knowledge to make informed decisions in their analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly in its reversed-phase mode, stands as the principal technique for assessing the purity of 4-Amino-5-bromopyrimidine-2-carbonitrile and quantifying its impurities.[1][3] Its high resolution and sensitivity make it ideal for separating the target compound from structurally related impurities that may arise during synthesis.[1]
Key Advantages:
-
High Resolution: Capable of separating complex mixtures of closely related compounds.
-
Quantitative Accuracy: Provides precise and accurate determination of the main component and its impurities.
-
Versatility: Adaptable to a wide range of analytes by modifying the mobile phase, stationary phase, and detector.[3][4]
Experimental Protocol: HPLC Purity Determination
A typical reversed-phase HPLC method for the analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile would involve the following:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
Data Interpretation: The purity is typically calculated using the area normalization method from the resulting chromatogram. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, must be established to ensure the validity of the results.[1]
Comparative Performance of Analytical Methods
| Analytical Technique | Primary Application | Sensitivity | Selectivity | Throughput | Structural Information |
| HPLC-UV | Purity, Quantification | High | High | High | Low |
| GC-MS | Volatile Impurities | Very High | Very High | Moderate | High (Mass Spectrum) |
| ¹H & ¹³C NMR | Structure Elucidation | Moderate | High | Low | Very High |
| FT-IR | Functional Group ID | Moderate | Moderate | High | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present in the 4-Amino-5-bromopyrimidine-2-carbonitrile sample.[5][6] These could include residual solvents from the synthesis or volatile by-products.
Key Advantages:
-
High Sensitivity and Selectivity: The combination of gas chromatography for separation and mass spectrometry for detection provides exceptional sensitivity and specificity.[5]
-
Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown compounds by comparison to spectral libraries.[5]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.[6]
-
GC Conditions:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial low temperature hold, followed by a ramp to a higher temperature to elute all solvents.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A typical range would be m/z 35-350.
-
-
Sample Preparation: The sample is weighed into a headspace vial and sealed. The vial is then heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace before injection.[6]
Causality in Method Selection: The choice of headspace GC-MS is dictated by the need to analyze volatile compounds without introducing the non-volatile matrix of the sample onto the GC column. This protects the instrument and provides a cleaner analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of 4-Amino-5-bromopyrimidine-2-carbonitrile.[7][8] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.
Key Advantages:
-
Definitive Structural Information: Provides a complete picture of the molecule's structure.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Capability (qNMR): Can be used for accurate quantitative analysis without the need for a specific reference standard for each analyte.[1]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of 4-Amino-5-bromopyrimidine-2-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show a singlet for the proton on the pyrimidine ring and a broad singlet for the amino protons.[8] The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile and bromine substituents.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.[8] The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Groups
FT-IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[9][10] For 4-Amino-5-bromopyrimidine-2-carbonitrile, FT-IR can quickly confirm the presence of the amino (-NH₂), nitrile (-C≡N), and pyrimidine ring structures.[9][10][11]
Key Advantages:
-
Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.
-
Functional Group Information: Provides characteristic absorption bands for different functional groups.[9][10]
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3500-3300[9][11] |
| C≡N stretch (nitrile group) | ~2212[12] |
| C=N and C=C stretches (pyrimidine ring) | 1650-1550[7][9] |
| C-Br stretch | Below 700 |
Experimental Workflow for FT-IR Analysis
Caption: General workflow for FT-IR analysis.
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of the identity, purity, and quality of 4-Amino-5-bromopyrimidine-2-carbonitrile. A comprehensive characterization strategy relies on the synergistic use of multiple analytical methods. HPLC is indispensable for purity assessment and impurity quantification. GC-MS is crucial for identifying volatile impurities. NMR spectroscopy provides the definitive structural confirmation, and FT-IR offers a rapid verification of the key functional groups. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development process.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Retrieved from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Retrieved from [Link]
-
2-Amino-5-bromopyrimidine. PubChem. Retrieved from [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. Retrieved from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Retrieved from [Link]
- A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
-
of the qualitative GC–MS analysis for pyrimidines and triazines from... ResearchGate. Retrieved from [Link]
-
4-Amino-2-bromopyrimidine-5-carbonitrile. PubChem. Retrieved from [Link]
-
1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Retrieved from [Link]
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Retrieved from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Retrieved from [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Retrieved from [Link]
-
Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Impurity profile of amino acids? ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile
For researchers, scientists, and drug development professionals, the meticulous determination of purity for active pharmaceutical ingredient (API) intermediates like 4-Amino-5-bromopyrimidine-2-carbonitrile is a non-negotiable cornerstone of the development lifecycle. The presence of even trace-level impurities can have a profound impact on the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data-driven insights.
The Central Role of Purity in Pharmaceutical Development
4-Amino-5-bromopyrimidine-2-carbonitrile serves as a vital building block in the synthesis of a variety of therapeutic agents. Its molecular structure, featuring a pyrimidine core with amino, bromo, and nitrile functional groups, presents a unique analytical challenge. Ensuring its purity is paramount, as process-related impurities, degradation products, or isomers could carry forward into the final API, potentially altering its pharmacological and toxicological profile. A robust analytical method is therefore not just a quality control measure, but a fundamental component of risk management in drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most widely adopted and trusted method for the purity analysis of polar and non-polar small molecules, making it exceptionally well-suited for substituted pyrimidines.[1] Its high resolving power, sensitivity, and quantitative accuracy establish it as the benchmark for separating the main component from structurally similar impurities.
Causality Behind the Method: A Stability-Indicating Approach
The presented HPLC method is designed to be "stability-indicating," a critical attribute mandated by regulatory bodies. This means the method can resolve the main peak from potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[2][3] This is achieved by developing a gradient elution method that progressively increases the organic solvent concentration, allowing for the separation of compounds with a wide range of polarities.
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar 4-Amino-5-bromopyrimidine-2-carbonitrile and its potential non-polar impurities through hydrophobic interactions.[1] The use of a phosphate buffer in the mobile phase helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for a compound with ionizable amino groups. UV detection is selected due to the presence of the chromophoric pyrimidine ring system, which absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC Purity of 4-Amino-5-bromopyrimidine-2-carbonitrile
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
These parameters are in line with the general requirements outlined in USP General Chapter <621> Chromatography.[4][5][6]
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method. The validation of this analytical procedure should follow the guidelines outlined in ICH Q2(R1).[7]
Caption: Workflow for HPLC Purity Determination.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages, particularly for impurity identification and the analysis of volatile or thermally labile compounds.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC is an evolution of HPLC that utilizes smaller column particles (<2 µm), resulting in significantly faster analysis times and improved resolution.[8] When coupled with a mass spectrometer (MS), it becomes a powerful tool for both quantification and structural elucidation of impurities.
-
Expertise & Experience: UPLC-MS is invaluable during forced degradation studies.[2] If a new peak appears in the chromatogram, the mass spectrometer can provide the molecular weight of the impurity, offering crucial clues to its identity. This is a significant advantage over UV detection alone, which provides no structural information. The enhanced sensitivity of UPLC-MS also allows for the detection and quantification of impurities at much lower levels.[8]
-
Trustworthiness: The specificity of UPLC-MS is unparalleled. By monitoring for the exact mass-to-charge ratio (m/z) of the parent compound and its expected impurities, the risk of co-elution with matrix components is virtually eliminated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar molecule like 4-Amino-5-bromopyrimidine-2-carbonitrile, direct analysis by GC is challenging due to its low volatility. However, with a derivatization step, GC-MS can be a viable alternative.
-
Expertise & Experience: Derivatization, for example, by silylation, replaces the active hydrogens on the amino group with less polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis process, which are often highly volatile.
-
Trustworthiness: The fragmentation patterns generated by the mass spectrometer in GC-MS provide a "fingerprint" of the molecule, which can be compared against spectral libraries for confident identification of unknown impurities.
Data-Driven Comparison of Analytical Techniques
The following table summarizes the performance of HPLC, UPLC-MS, and GC-MS for the purity analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile, based on typical experimental outcomes.
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Primary Application | Routine QC, Purity Assay | Impurity Identification, High-Throughput Screening | Volatile Impurities, Residual Solvents |
| Resolution | High | Very High | High |
| Sensitivity | Good (ng level) | Excellent (pg level) | Good (pg-ng level) |
| Analysis Time | ~30 min | <10 min | ~15-20 min |
| Specificity | Good (based on retention time) | Excellent (based on m/z) | Excellent (based on fragmentation) |
| Sample Preparation | Simple dissolution | Simple dissolution | More complex (derivatization required) |
| Cost per Sample | Low | High | Moderate |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific requirements of the analysis. A logical approach to method selection is crucial for efficient and effective drug development.
Caption: Logical Flow for Analytical Method Selection.
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity assessment of 4-Amino-5-bromopyrimidine-2-carbonitrile, a multi-faceted approach is recommended. HPLC-UV remains the cornerstone for routine quality control and release testing due to its robustness, cost-effectiveness, and high precision. UPLC-MS should be employed during method development, forced degradation studies, and for the definitive identification and characterization of unknown impurities. GC-MS serves as a valuable complementary technique for the analysis of volatile impurities and residual solvents that may not be amenable to LC-based methods.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for 4-Amino-5-bromopyrimidine-2-carbonitrile, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI Source: Canadian Science Publishing URL: [Link]
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food Source: PubMed URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Not specified URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation Source: Asian Journal of Pharmaceutics URL: [Link]
-
Title: GC Derivatization Source: Not specified URL: [Link]
-
Title: REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: PubMed URL: [Link]
-
Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: Semantic Scholar URL: [Link]
Sources
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quality Control of 4-Amino-5-bromopyrimidine-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity and identity of starting materials are not merely a matter of compliance; they are the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 4-Amino-5-bromopyrimidine-2-carbonitrile, a key heterocyclic building block, is no exception. Its trifunctional nature—possessing an amino group, a bromo substituent, and a nitrile—makes it a versatile intermediate for synthesizing a range of complex therapeutic agents. However, this reactivity also opens the door to potential impurities arising from starting materials, side reactions, or degradation.
This guide provides an in-depth, objective comparison of the essential analytical techniques required to establish a robust quality control (QC) monograph for 4-Amino-5-bromopyrimidine-2-carbonitrile. We will move beyond simple protocol listings to explain the scientific rationale behind methodological choices, ensuring that every analysis is part of a self-validating system.
Core Identity and Physicochemical Parameters
Before delving into complex chromatographic and spectroscopic analysis, the fundamental physicochemical properties of the material must be verified. These parameters serve as the first line of defense in quality control, capable of quickly identifying gross deviations from the expected standard.
| Parameter | Specification | Rationale & Significance |
| Chemical Name | 4-Amino-5-bromopyrimidine-2-carbonitrile | Ensures correct nomenclature and avoids confusion with isomers. |
| CAS Number | 94741-70-5[1] | A unique identifier crucial for regulatory and tracking purposes. |
| Molecular Formula | C₅H₃BrN₄[2] | Confirms the elemental composition. |
| Molecular Weight | 199.01 g/mol [2] | A fundamental property verified by mass spectrometry. |
| Appearance | White to off-white or pale yellow solid | Visual inspection is a simple but effective initial check for degradation or gross contamination. |
| Melting Point | ~254 °C (with decomposition) | A sharp melting point range is indicative of high purity. A broad range often suggests the presence of impurities. |
The QC Workflow: An Integrated Approach
A robust QC strategy is not a series of disconnected tests but an integrated workflow. Each step provides a piece of the puzzle, culminating in a comprehensive quality assessment. The following diagram illustrates a logical and efficient workflow for the complete analysis of a batch of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Caption: Integrated workflow for the quality control of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Comparative Analysis of Key Analytical Techniques
The core of any QC protocol lies in the selection of appropriate analytical methods. Here, we compare the primary techniques for purity and identity, providing detailed, field-tested protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For assessing the purity of polar, aromatic compounds like 4-Amino-5-bromopyrimidine-2-carbonitrile, reversed-phase HPLC (RP-HPLC) is the undisputed method of choice.[3] Its high resolution allows for the separation of the main component from structurally similar impurities, providing accurate quantitative results.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately polar pyrimidine derivative, allowing for separation based on subtle differences in polarity among the analyte and its potential impurities.
-
Mobile Phase: A gradient of a weak acid (formic or phosphoric acid) in water and an organic solvent (acetonitrile) is used. The acid suppresses the ionization of the amino group, leading to better peak shape. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detector: A UV detector set at a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 nm) provides high sensitivity.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 5 mg of 4-Amino-5-bromopyrimidine-2-carbonitrile into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
-
System Suitability (A Self-Validating Check):
-
Before sample analysis, inject the sample solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is providing reproducible and accurate results.[3]
-
-
Analysis: Inject the sample solution in duplicate and record the chromatograms. Calculate the purity using the area normalization method.
Data Comparison: High-Purity vs. Impure Batch
| Parameter | High-Purity Batch (Specification: >97%) | Impure Batch (Out of Specification) |
| Purity (Area %) | 98.9% | 94.2% |
| Impurity A (RRT 0.85) | 0.08% | 1.5% |
| Impurity B (RRT 1.12) | 0.15% | 2.8% |
| Total Impurities | 0.45% | 4.7% |
| Result | Pass | Fail |
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC provides quantitative purity data, it does not confirm molecular identity. Mass spectrometry is essential for verifying the molecular weight of the compound. Electrospray ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.[4]
A key diagnostic feature for 4-Amino-5-bromopyrimidine-2-carbonitrile is the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (M and M+2). This signature provides definitive evidence for the presence of a single bromine atom.
Predicted Fragmentation Pathway: The primary fragmentation event in tandem MS (MS/MS) is the loss of a neutral hydrogen bromide (HBr) molecule, a common pathway for bromo-substituted heterocycles.[4]
Sources
- 1. 4-Amino-2-bromopyrimidine-5-carbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Amino-2-bromopyrimidine-5-carbonitrile | C5H3BrN4 | CID 2735285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-bromopyrimidine-2-carbonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-5-bromopyrimidine-2-carbonitrile scaffold is an emerging privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its inherent structural features, including key hydrogen bonding donors and acceptors, provide a robust framework for developing targeted therapies against a range of human diseases, most notably cancer. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this fascinating class of molecules, drawing comparisons with closely related pyrimidine-5-carbonitrile derivatives to elucidate the key determinants of their biological activity. We will delve into the rationale behind experimental design, present comparative biological data, and provide detailed experimental protocols to support further research in this promising area.
The 4-Amino-5-bromopyrimidine-2-carbonitrile Scaffold: A Versatile Kinase Inhibitor Template
The pyrimidine ring is a cornerstone of many biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point in drug discovery.[2] The 4-amino-5-bromopyrimidine-2-carbonitrile core, in particular, presents several key features that make it an attractive starting point for the design of kinase inhibitors:
-
Hinge-Binding Motif: The 4-amino group and the adjacent pyrimidine nitrogen can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I and type II kinase inhibitors.
-
Vector for Substitution: The 2-position, often substituted with an amino or anilino group, provides a vector for exploring the solvent-exposed region of the ATP pocket, allowing for modifications to enhance potency and selectivity.
-
Cyano Group: The 2-carbonitrile moiety can engage in additional interactions within the active site and contributes to the overall electronic properties of the molecule.
-
5-Bromo Substituent: The bromine atom at the 5-position is a key feature. It can induce a favorable conformation of the molecule within the binding pocket and offers a potential site for further modification or interaction with the target protein. Its electron-withdrawing nature also influences the overall reactivity and properties of the pyrimidine ring.
The general structure of the 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold is depicted below:
Caption: General structure of the 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold.
Structure-Activity Relationship (SAR) Analysis: Insights from Related Pyrimidine-5-carbonitrile Derivatives
While specific SAR studies on a wide range of 4-amino-5-bromopyrimidine-2-carbonitrile derivatives are still emerging, valuable insights can be gleaned from the extensive research on related pyrimidine-5-carbonitrile compounds as kinase inhibitors. These studies provide a predictive framework for understanding how modifications to the core structure can impact biological activity. The primary targets for these derivatives have been receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as cell cycle-regulating kinases like Aurora kinases.[3][4][5]
Modifications at the 4-Position: The Key to Hinge Binding and Selectivity
The substituent at the 4-position is critical for anchoring the molecule in the ATP-binding pocket.
-
Amino and Anilino Groups: A simple amino group or a substituted anilino (phenylamino) group at this position is a common feature. The nitrogen atom of the amino group and the N1 of the pyrimidine ring often form two hydrogen bonds with the kinase hinge region.[6]
-
Substitutions on the Anilino Ring: For 4-anilino derivatives, the substitution pattern on the phenyl ring significantly influences potency and selectivity.
-
Electron-withdrawing groups such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups can enhance binding affinity.
-
Small, hydrophobic groups are generally well-tolerated.
-
Bulky substituents may clash with the gatekeeper residue of the kinase, leading to a loss of activity.
-
Modifications at the 2-Position: Probing the Solvent-Exposed Region
The 2-position of the pyrimidine ring is typically directed towards the solvent-exposed region of the ATP binding site, making it an ideal point for introducing a variety of substituents to improve physicochemical properties and explore additional binding interactions.
-
Substituted Amines and Anilines: Similar to the 4-position, substituted amino and anilino groups at the 2-position can significantly impact activity. The nature of these substituents can be tailored to target specific sub-pockets within the kinase active site.
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as morpholine or piperazine, can enhance solubility and provide additional points for interaction. For instance, in a series of morpholinopyrimidine-5-carbonitrile derivatives, these modifications led to potent mTOR inhibitors.[7]
The Role of the 5-Bromo Substituent
The bromine atom at the 5-position plays a multifaceted role in the SAR of these compounds.
-
Steric Influence: The bromo group can induce a specific torsional angle between the pyrimidine core and the substituent at the 4-position, which can be crucial for optimal binding.
-
Hydrophobic Interactions: The bromine atom can participate in hydrophobic interactions within a corresponding pocket in the kinase active site.
-
Metabolic Stability: The presence of a halogen can influence the metabolic stability of the compound.
Comparative Biological Activity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro activity of various pyrimidine-5-carbonitrile derivatives against different cancer cell lines and kinases. While not all compounds contain the 5-bromo substituent, the data provides a valuable comparison of the effects of different substitutions on the pyrimidine core.
Table 1: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | R2 Substituent | R4 Substituent | Cell Line | IC50 (µM) | Reference |
| 11b | 2-(Methylthio) | 4-(3-Ethynylphenyl)amino | HCT-116 | 3.37 | [8] |
| HepG-2 | 3.04 | [8] | |||
| MCF-7 | 4.14 | [8] | |||
| A549 | 2.4 | [8] | |||
| 10b | 2-(Methylthio) | 4-(4-Fluorophenyl)amino | HepG2 | Not specified | [9] |
| 4e | 2-(Piperazin-1-yl) | 4-(4-Methoxyphenyl) | Colo 205 | 1.66 | [4] |
| 4f | 2-(4-Methylpiperazin-1-yl) | 4-(4-Methoxyphenyl) | Colo 205 | 1.83 | [4] |
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 11b | EGFRWT | 0.09 | [8] |
| EGFRT790M | 4.03 | [8] | |
| 10b | EGFR | 0.00829 | [9] |
| Compound from Ref.[3] | VEGFR-2 | Varies with substitution | [3] |
Experimental Protocols
To facilitate further research and validation of findings, detailed experimental protocols for key assays are provided below.
General Synthesis of 4-Anilino-5-bromopyrimidine-2-carbonitrile Derivatives
A general synthetic route to this class of compounds is outlined below. The synthesis of the starting material, 4-amino-5-bromopyrimidine-2-carbonitrile, can be achieved through various reported methods.
Caption: General synthetic workflow for 4-anilino-5-bromopyrimidine-2-carbonitrile derivatives.
Step-by-Step Protocol:
-
To a solution of 4-amino-5-bromopyrimidine-2-carbonitrile (1 equivalent) in a suitable solvent (e.g., dioxane, toluene, or DMF) is added the desired substituted aryl halide (1.1-1.5 equivalents).
-
A palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand (e.g., Xantphos, BINAP) are added.
-
A base (e.g., Cs2CO3, K2CO3, NaOtBu) is added to the reaction mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-anilino-5-bromopyrimidine-2-carbonitrile derivative.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of compounds against a specific kinase.[8][10]
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a control) to the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, a biotinylated substrate, and assay buffer.
-
Add the kinase/substrate mixture to the wells containing the test compound.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and HTRF detection reagents. These typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a second antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plate on a microplate reader capable of HTRF detection, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 4-amino-5-bromopyrimidine-2-carbonitrile scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, extrapolated from closely related pyrimidine-5-carbonitrile derivatives, highlight the critical importance of substitutions at the 2- and 4-positions for achieving high potency and selectivity. The 5-bromo substituent offers a unique handle for fine-tuning the properties of these compounds.
Future research in this area should focus on:
-
Systematic SAR studies of the 4-amino-5-bromopyrimidine-2-carbonitrile core to fully elucidate the impact of various substituents.
-
Exploration of a broader range of kinase targets , including those implicated in inflammatory and neurodegenerative diseases.
-
Optimization of pharmacokinetic properties to develop compounds with favorable drug-like characteristics.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of targeted therapies based on this versatile and potent chemical scaffold.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
- Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. PubMed.
- aurora kinase inhibitors: Topics by Science.gov.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central.
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
- A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery. Benchchem.
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
- 4-Amino-2-bromopyrimidine-5-carbonitrile 95 94741-70-5. Sigma-Aldrich.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Aurora kinase inhibitors: Progress towards the clinic. PMC - NIH.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed.
- 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. Benchchem.
- 1059174-68-3|4-Amino-5-bromopyrimidine-2-carbonitrile|BLD Pharm.
- 4-Amino-5-bromopyrimidine. Sigma-Aldrich.
- 4-Amino-5-bromopyrimidine-2-carbonitrile 1059174-68-3 wiki. Guidechem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
- Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Deriv
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Biological Activity of Inhibitors Derived from the 4-Amino-5-bromopyrimidine-2-carbonitrile Scaffold
Introduction: The Privileged Status of the 4-Aminopyrimidine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged structures" serve as versatile templates for developing potent and selective therapeutic agents.[1] The pyrimidine ring is a quintessential example, forming the core of nucleobases in DNA and RNA and featuring prominently in numerous FDA-approved drugs.[2][3][4] Its inherent ability to engage in biologically relevant interactions has made it a focal point for the design of novel therapeutics, particularly in oncology.[5][6]
Within this class, the 4-aminopyrimidine motif is of paramount importance, especially for the development of protein kinase inhibitors.[2][7] The amino group at the 4-position is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, a conserved interaction that anchors the inhibitor to its target.[7] The 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold represents a strategically designed starting point for building sophisticated kinase inhibitors. The bromine atom at the 5-position and the carbonitrile group at the 2-position are not merely passive substituents; they are versatile chemical handles that allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[4][8] This guide provides a comparative analysis of the biological activity of inhibitors derived from this promising scaffold, supported by experimental data and detailed methodologies to inform and empower drug discovery professionals.
Mechanism of Action: Targeting the Engine of Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled signaling and malignant growth.
Inhibitors derived from the 4-aminopyrimidine scaffold are designed to compete with ATP for binding to the kinase's active site. As illustrated below, the inhibitor occupies the ATP pocket, preventing the phosphorylation of downstream substrates and effectively shutting down the aberrant signaling cascade. The core 4-aminopyrimidine motif anchors the molecule in the hinge region, while modifications derived from the bromo and carbonitrile positions can extend into other regions of the binding site to enhance affinity and selectivity for the target kinase over the hundreds of other kinases in the human kinome.[2][7]
Caption: Generic Kinase Signaling Pathway and Inhibition.
Comparative Biological Activity of Pyrimidine-Based Inhibitors
The versatility of the 4-aminopyrimidine scaffold allows for the development of inhibitors against a wide range of kinase targets. The data below, collated from multiple studies, provides a comparative overview of the potency of various derivatives against key oncogenic kinases.
VEGFR-2 and c-Met Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are critical receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels) and tumor progression. Dual inhibition of these targets is a promising anti-cancer strategy.[9] Derivatives of pyrimidine-5-carbonitrile have shown significant potential in this area.[8]
Table 1: Comparative Activity of Pyrimidine-5-Carbonitrile Derivatives Against VEGFR-2 and c-Met
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Sorafenib (Standard) | VEGFR-2 | 0.19 ± 0.15 | [8] |
| Compound 12b | VEGFR-2 | 0.53 ± 0.07 | [8] |
| Compound 11e | VEGFR-2 | 0.61 ± 0.01 | [8] |
| Compound 12c | VEGFR-2 | 0.74 ± 0.15 | [8] |
| Compound 18a | c-Met | 0.21 | [9] |
| Compound 18a | VEGFR-2 | 0.17 |[9] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
The data demonstrates that synthetic derivatives can achieve potency comparable to, or in some cases exceeding, standard inhibitors. Compound 18a , a 4-aminopyrimidine-5-cabaldehyde oxime, shows potent dual inhibitory activity against both c-Met and VEGFR-2, highlighting the scaffold's utility in developing multi-targeted agents.[9]
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various cancers. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are potent EGFR inhibitors. Selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) is a key goal to minimize toxicity.[10][11]
Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. EGFRWT | Reference |
|---|---|---|---|---|
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold | [10] |
| EGFRWT | >1000 | [10] | ||
| Compound 24 | EGFRL858R/T790M | 1.1 | ~100-fold | [10] |
| | EGFRWT | 110 | |[10] |
These results underscore the scaffold's tunability. By modifying the core structure, researchers can engineer compounds with high potency against clinically relevant drug-resistant mutations while sparing the wild-type enzyme, a critical attribute for a favorable therapeutic window.[10]
Experimental Protocols: A Guide to Assessing Inhibitor Activity
To ensure the trustworthiness and reproducibility of biological data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[8][10]
Caption: Workflow for an ELISA-based Kinase Inhibition Assay.
Detailed Steps:
-
Plate Coating: Coat a 96-well microtiter plate with a specific peptide or protein substrate for the kinase of interest. Incubate and then wash to remove unbound substrate.
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor (typically in DMSO) and a vehicle control.
-
Kinase Reaction: Add the purified recombinant kinase enzyme to each well, followed by the diluted test inhibitor or vehicle.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP solution to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and wash the wells to remove ATP and unbound enzyme.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Data Acquisition: Stop the color development with an acid solution and measure the absorbance using a plate reader.
-
Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of living cells, providing a measure of cellular potency.
Objective: To determine the ability of an inhibitor to suppress the growth of a cancer cell line known to be dependent on the target kinase.[10]
Detailed Steps:
-
Cell Seeding: Plate a cancer cell line (e.g., HCT-116 for VEGFR-2 inhibitors) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate. Incubate for 2-4 hours.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
Conclusion and Future Directions
The 4-Amino-5-bromopyrimidine-2-carbonitrile scaffold is a robust and highly adaptable platform for the design of targeted kinase inhibitors. The strategic placement of reactive handles allows for the synthesis of diverse chemical libraries, leading to the discovery of compounds with high potency and desirable selectivity profiles against key oncogenic drivers like VEGFR-2, c-Met, and EGFR.[8][9][10] The comparative data clearly indicates that rational, structure-based design using this core can yield inhibitors that rival or exceed the performance of established drugs.
The future of drug discovery with this scaffold remains bright. Its utility extends beyond simple competitive inhibition and into the development of more complex therapeutic modalities. This includes the design of dual-target inhibitors to overcome resistance pathways and the use of the scaffold as a warhead-bearing component for covalent inhibitors or as a target-binding ligand in the creation of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs that induce the degradation of target proteins.[7] As our understanding of kinase biology deepens, the versatility of the 4-aminopyrimidine core will undoubtedly continue to fuel the development of the next generation of precision medicines.
References
- Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central Source: National Center for Biotechnology Information URL
- Title: Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors - Benchchem Source: BenchChem URL
- Title: Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide - Benchchem Source: BenchChem URL
- Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
- Title: Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment - OUCI Source: Open Ukrainian Citation Index URL
- Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH Source: National Institutes of Health URL
- Title: 4-Amino-5-bromopyrimidine synthesis - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Recent medicinal approaches of novel pyrimidine analogs: A review - PMC Source: National Center for Biotechnology Information URL
- Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE Source: CORE URL
- Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH Source: National Institutes of Health URL
- Title: 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem Source: BenchChem URL
- Title: Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed Source: PubMed URL
- Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for 4-Amino-5-bromopyrimidine-2-carbonitrile Derivatives
This guide provides a comprehensive comparison of in vitro assay protocols tailored for the evaluation of 4-Amino-5-bromopyrimidine-2-carbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to deliver field-proven insights and explain the causality behind experimental choices. Our focus is on establishing self-validating systems to ensure the scientific integrity and trustworthiness of your findings.
The 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The strategic placement of substituents on this core structure allows for fine-tuning of potency and selectivity against various kinase targets. This guide will walk you through a logical progression of in vitro assays, from initial cytotoxicity screening to specific enzyme inhibition and cellular target engagement, providing a robust framework for characterizing your novel derivatives.
Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity
The initial characterization of any potential therapeutic agent begins with an assessment of its effect on cell viability and proliferation. This primary screen helps to identify the concentration range at which the compound exhibits biological activity and informs the design of subsequent, more targeted assays.
Comparative Analysis of Cell Viability Assays
Two of the most common methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay. The choice between these depends on factors such as sensitivity, throughput, and potential for compound interference.
| Parameter | MTT Assay | CellTiter-Glo® Luminescent Cell Viability Assay |
| Principle | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[3] | Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[3] |
| Sensitivity | Lower sensitivity, may require higher cell numbers. | High sensitivity, can detect as few as 15 cells.[4] |
| Throughput | Moderate, requires a solubilization step. | High, homogeneous "add-mix-measure" format.[3] |
| Advantages | Inexpensive, widely established. | Greater sensitivity, faster, less prone to interference from colored compounds.[3][4] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism or have inherent color. Requires a lengthy incubation and a separate solubilization step. | Higher reagent cost. |
Expert Insight: For high-throughput screening of large compound libraries, the CellTiter-Glo® assay is generally preferred due to its speed and sensitivity.[3] However, for smaller-scale studies or initial range-finding experiments, the MTT assay remains a cost-effective option. It is crucial to perform appropriate controls to rule out any interference of your test compounds with the assay chemistry.
Experimental Protocols
This protocol is a standard method for assessing cell viability.
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat cells with a serial dilution of your 4-Amino-5-bromopyrimidine-2-carbonitrile derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 μL of MTT reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 μL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
This protocol offers a more sensitive and rapid alternative to the MTT assay.
Step-by-Step Methodology:
-
Prepare opaque-walled multiwell plates with mammalian cells in culture medium.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence with a plate reader.
Section 2: Mechanistic Insights - Kinase Inhibition Assays
Given that the 4-aminopyrimidine scaffold is a common feature in kinase inhibitors, a crucial next step is to determine if your derivatives directly inhibit specific kinases.[1][2] Several assay formats are available, with the ADP-Glo™ Kinase Assay and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays being popular choices for their high-throughput capabilities and sensitivity.
Comparison of Kinase Inhibition Assay Formats
| Parameter | ADP-Glo™ Kinase Assay | TR-FRET Kinase Assay (e.g., Adapta™) |
| Principle | Measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate light.[5] | A competitive immunoassay that detects ADP formation. ADP produced by the kinase competes with a fluorescently labeled ADP tracer for binding to an antibody, leading to a change in the FRET signal.[6] |
| Readout | Luminescence | Time-Resolved Fluorescence |
| Advantages | Universal for all kinases, highly sensitive, and resistant to interference.[5][7] | Homogeneous, ratiometric measurement reduces well-to-well variability. |
| Disadvantages | Multi-step process. | Requires specific antibody-tracer pairs, which may not be available for all targets. |
Expert Insight: The ADP-Glo™ assay is a versatile, universal platform suitable for screening against a wide range of kinases without the need for specific antibodies.[5][7] TR-FRET assays, when available for the target of interest, can offer a very robust and reproducible readout. For initial broad-spectrum kinase profiling, a universal assay like ADP-Glo™ is often the most efficient choice.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a universal method for measuring the activity of any kinase and its inhibition by your compounds.
Step-by-Step Methodology:
-
Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and your 4-Amino-5-bromopyrimidine-2-carbonitrile derivative at various concentrations.
-
Incubate the plate at 30°C for 30 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 50 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, the kinase activity.
Section 3: Cellular Confirmation - Target Engagement Assays
Demonstrating that a compound inhibits a purified enzyme in a biochemical assay is a critical first step. However, it is equally important to confirm that the compound can enter a cell and bind to its intended target in a complex cellular environment. Target engagement assays provide this crucial piece of evidence.
A Comparison of Modern Target Engagement Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay) are two powerful techniques for confirming target engagement in live cells.
| Parameter | NanoBRET™ Target Engagement Assay | CETSA® (Cellular Thermal Shift Assay) |
| Principle | Measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. Compound binding displaces the tracer, leading to a decrease in BRET signal.[8][9][10] | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[8] |
| Cellular Context | Live cells. | Live cells or cell lysates. |
| Advantages | Quantitative, real-time measurement of binding in live cells, high-throughput compatible.[8][10] | Label-free, does not require genetic modification of the target protein or a specific tracer.[8] |
| Disadvantages | Requires genetic engineering of the target protein and the development of a specific fluorescent tracer.[8] | Lower throughput, not all ligand binding events result in a significant thermal shift.[8] |
Expert Insight: NanoBRET™ is an excellent choice for quantitative assessment of compound affinity and residence time in live cells, especially during lead optimization.[9] CETSA® is particularly valuable for validating target engagement without the need for modifying the target protein or developing a specific tracer, making it a useful orthogonal approach.[11]
Experimental Workflow Visualization
Caption: Comparative workflows for NanoBRET™ and CETSA® target engagement assays.
Section 4: Delving Deeper - Apoptosis Assays
If your 4-Amino-5-bromopyrimidine-2-carbonitrile derivatives induce cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a common outcome of treatment with effective anticancer agents.
Key Apoptosis Assay Methodologies
A multi-parametric approach is recommended for robustly concluding that apoptosis is the mechanism of cell death.
| Assay Type | Principle | Advantages | Common Pitfalls |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[12] | Early detection of apoptosis. | Can also stain necrotic cells if the plasma membrane is compromised.[13] |
| Caspase Activity Assays | Measures the activity of caspases (e.g., caspase-3/7), key executioner enzymes in the apoptotic cascade. | Direct measure of a key apoptotic event. | Caspase activation can occur in other forms of cell death. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Specific for a late apoptotic event. | Can be difficult to quantify and may miss early apoptotic events. |
Expert Insight: A combination of assays is essential for a conclusive determination of apoptosis. For instance, co-staining with Annexin V and a viability dye like propidium iodide (PI) can distinguish between early apoptotic, late apoptotic, and necrotic cells.[13] This should be complemented with a functional assay like a caspase activity assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay provides a simple and sensitive method for measuring the activity of caspases 3 and 7.
Step-by-Step Methodology:
-
Seed cells in a multiwell plate and treat with your compounds for the desired time.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in the well.
-
Gently mix the contents of the wells using a plate shaker at 300–500 rpm for 5 minutes.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence. The signal is proportional to the amount of caspase-3/7 activity.
Section 5: Visualizing the Mechanism - Signaling Pathways
Many 4-aminopyrimidine derivatives function by inhibiting protein kinases involved in critical signaling pathways that drive cell proliferation and survival.[1][14] Understanding these pathways is key to interpreting your assay results.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[15]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF-A triggers pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[16][17][18]
Caption: Key VEGFR-2 signaling cascades involved in angiogenesis.
Conclusion
The in vitro characterization of 4-Amino-5-bromopyrimidine-2-carbonitrile derivatives requires a systematic and multi-faceted approach. By progressing from broad assessments of cytotoxicity to specific assays for kinase inhibition and cellular target engagement, researchers can build a comprehensive profile of their compounds' biological activity. The selection of appropriate assay formats, careful execution of protocols, and a solid understanding of the underlying biological pathways are all critical for generating reliable and meaningful data. This guide provides the foundational knowledge and practical protocols to empower your research and accelerate the journey from compound synthesis to potential therapeutic application.
References
-
Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. [Link]
-
Creative Diagnostics. (2023). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. [Link]
-
Zask, A., et al. (2011). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Journal of Biomolecular Screening, 16(1), 101-110. [Link]
-
Stepulak, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5698. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(18), 3267-3279. [Link]
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathway. [Link]
-
Martinez, L. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. [Link]
-
Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 915-927. [Link]
-
Stepp, F., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(2), 350-360. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Wlodkowic, D., et al. (2009). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma, 50(9), 1485-1494. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]
-
ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this? [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105580. [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay? [Link]
-
Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection. [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]
-
Fodero, L. R., et al. (2012). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5548. [Link]
-
ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. [Link]
-
JoVE. (2023). In Vitro Drug Release Testing: Overview, Development and Validation. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Arcegen. (2024). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. [Link]
-
International Journal of Molecular Sciences. (2026). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
ResearchGate. (2014). Which is better: MTT or cell viability assay? [Link]
-
Patsnap. (2024). What are Signal transduction protein inhibitors and how do they work? [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zask, A., et al. (2011). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. ASSAY and Drug Development Technologies, 9(5), 487-496. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. [Link]
-
Selvita. (n.d.). Target Engagement. [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. [Link]
-
ResearchGate. (2015). Can IC50 determination by MTT be used for showing cell viability? [Link]
-
Pelago Bioscience. (2021). CETSA® - True Target Engagement. [Link]
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. selvita.com [selvita.com]
- 11. youtube.com [youtube.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
- 16. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 18. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
A Senior Application Scientist's Guide to Benchmarking New 4-Aminopyrimidine Derivatives Against Established Drugs
The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its versatility allows for the targeting of a wide array of biological entities, from ion channels to protein kinases. This guide provides a framework for researchers and drug development professionals on how to rigorously benchmark novel 4-aminopyrimidine derivatives against established therapies. We will explore two distinct therapeutic areas where this scaffold has shown significant promise: neurological disorders and oncology.
Part 1: 4-Aminopyrimidine Derivatives in Neurological Disorders: Beyond Symptom Management in Demyelinating Conditions
The therapeutic potential of 4-aminopyrimidine in neurology was first realized with the development of 4-aminopyridine (4-AP), a potassium channel blocker.[1] This compound has been a cornerstone in exploring treatments for conditions characterized by nerve demyelination, such as multiple sclerosis (MS) and spinal cord injury (SCI).
The Foundational Mechanism: Potassium Channel Blockade
In demyelinated axons, the exposure of voltage-gated potassium (K+) channels, which are normally covered by the myelin sheath, leads to a leakage of potassium ions during action potential propagation. This current leak dampens the action potential, potentially leading to conduction failure. 4-aminopyridine acts by blocking these channels, which prolongs the action potential and enhances the release of neurotransmitters, thereby restoring nerve impulse conduction.[2][3]
Caption: Mechanism of 4-aminopyrimidine in demyelinated axons.
The Incumbent Drug: Fampridine (Ampyra®)
Fampridine, a sustained-release formulation of 4-aminopyridine, is approved by the FDA for improving walking in patients with multiple sclerosis.[1][3][4] While effective for a subset of patients, its therapeutic window is narrow, and side effects can include seizures at higher doses.[4] This presents a clear opportunity for developing new derivatives with improved safety and efficacy profiles.
The Challenger: Novel 4-AP Carbamate Derivatives for Spinal Cord Injury
Recent research has explored the functionalization of the amine position of 4-aminopyridine to create amide, carbamate, and urea derivatives.[5] Notably, methyl and ethyl carbamates of 4-AP have shown promise in restoring nerve conduction in both in vitro and in vivo models of spinal cord injury, suggesting they may represent a significant advancement over the parent compound.[5]
Benchmarking Strategy: A Head-to-Head Comparison
To objectively evaluate a novel 4-AP derivative (e.g., 4-AP methyl carbamate) against fampridine, a multi-tiered experimental approach is essential.
Caption: Tiered experimental workflow for benchmarking 4-AP derivatives.
Comparative Data Summary (Hypothetical)
| Parameter | Fampridine (4-AP) | New Derivative (4-AP Methyl Carbamate) | Rationale |
| In Vitro Potency (EC50) | 100 µM | 50 µM | Lower concentration needed for effect suggests higher potency. |
| Ex Vivo Conduction Restoration | 35% Increase | 60% Increase | Superior functional recovery in isolated spinal cord tissue.[5] |
| In Vivo Efficacy (Motor Score) | +4 points | +7 points | Greater improvement in motor function in an animal model of SCI. |
| Seizure Threshold | 10 mg/kg | 25 mg/kg | Higher dose required to induce seizures indicates a better safety margin. |
| Bioavailability (Oral) | ~95% | ~80% | To be determined; crucial for oral dosing strategy. |
Part 2: 4-Aminopyrimidine Derivatives in Oncology: Precision Targeting of Protein Kinases
The 4-aminopyrimidine core, particularly in its fused pyrazolopyrimidine form, is a highly effective scaffold for designing ATP-competitive kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7]
The Mechanism of Action: ATP-Competitive Kinase Inhibition
The 4-aminopyrazolopyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of a target kinase. The 3-N and 4-NH2 groups form key hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.[6] Modifications to this core structure allow for the development of highly potent and selective inhibitors against specific kinases like Bruton's tyrosine kinase (BTK) or FMS-like tyrosine kinase 3 (FLT3).[6]
Caption: ATP-competitive inhibition by 4-aminopyrimidine derivatives.
The Incumbent Drug: Ibrutinib (Imbruvica®)
Ibrutinib is a potent, first-in-class BTK inhibitor used to treat various B-cell malignancies. While highly effective, it is a covalent inhibitor that can suffer from off-target effects and the development of resistance through mutations in the BTK active site. This creates a need for novel, potentially non-covalent inhibitors with different resistance profiles.
The Challenger: Novel 4-Aminopyrazolopyrimidine FLT3 Inhibitors
Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Novel 4-aminopyrazolopyrimidine derivatives have been developed that show high potency against FLT3, including resistance-conferring mutations.[6] One such compound, referred to as compound 17 in a key study, demonstrated significant tumor growth inhibition in an AML xenograft model.[6]
Benchmarking Strategy: A Head-to-Head Comparison
A rigorous comparison of a new 4-aminopyrazolopyrimidine derivative against a standard-of-care kinase inhibitor like Ibrutinib (for a BTK inhibitor) or Sorafenib (for a FLT3 inhibitor) is critical for establishing its therapeutic potential.
Caption: Tiered experimental workflow for benchmarking kinase inhibitors.
Comparative Data Summary (Hypothetical)
| Parameter | Standard of Care (e.g., Ibrutinib) | New Derivative (e.g., Compound 33) | Rationale |
| Target Kinase IC50 (BTK) | 0.5 nM | 0.17 nM | Increased potency against the primary target.[6] |
| Off-Target Kinase IC50 (EGFR) | 5.0 nM | 0.21 nM | This specific derivative also hits EGFR, which could be a pro or con depending on the desired profile.[6] |
| Cell Proliferation GI50 | 15 nM | 5 nM | Greater efficacy in a relevant cancer cell line. |
| In Vivo Efficacy (TGI at 5mg/kg) | 77% | 88% | Superior tumor growth inhibition in a xenograft model.[6] |
| Oral Bioavailability (Rat) | ~15% | 23.6% | Improved pharmacokinetic properties.[6] |
Experimental Protocols
Protocol 1: Ex Vivo Spinal Cord Conduction Assay
-
Objective: To measure the ability of a compound to restore compound action potential (CAP) conduction in an ex vivo model of spinal cord injury.
-
Rationale: This assay provides a direct functional measure of a compound's ability to overcome conduction block in injured nerve tissue, closely mimicking the therapeutic goal.[5]
-
Methodology:
-
Isolate the spinal cord from an adult guinea pig.
-
Mount a dorsal white matter strip in a double sucrose gap recording chamber.
-
Perfuse the tissue with artificial cerebrospinal fluid (aCSF).
-
Record baseline CAPs by stimulating one end of the strip and recording from the other.
-
Induce a compression injury to the central portion of the strip to block conduction.
-
Perfuse the injured tissue with aCSF containing the test compound (e.g., 100 µM New Derivative) or control (Fampridine or vehicle).
-
Record CAPs for 60 minutes post-treatment.
-
Quantify the recovery of the CAP amplitude as a percentage of the pre-injury baseline.
-
Protocol 2: In Vitro Kinase Activity Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Rationale: A radiometric assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity. It is considered a gold standard for determining inhibitor potency.[8]
-
Methodology:
-
Prepare a reaction mixture containing the purified recombinant target kinase, a specific substrate (protein or peptide), and a buffer with necessary cofactors (e.g., MgCl2).
-
Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Initiate the kinase reaction by adding [γ-32P]ATP at a concentration near its Km value to ensure competitive binding can be accurately assessed.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the assay.
-
Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-32P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Pharmacokinetic (PK) Profiling in Rodents
-
Objective: To determine key pharmacokinetic parameters of a new derivative, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Rationale: Understanding a compound's PK profile is crucial for predicting its behavior in humans and establishing a viable dosing regimen. Early PK assessment can prevent the costly failure of candidates with poor drug-like properties.[9][10][11]
-
Methodology:
-
Administer the compound to a cohort of rats or mice via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process the blood to separate plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each sample using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time for both IV and oral routes.
-
Use non-compartmental analysis software to calculate key PK parameters (AUC, CL, Vdss, T1/2).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- M. D. Krasteva, S. T. Dzhambazov, I. I. Getova-Spasova, D. I. Getova. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Source URL not available in search result]
-
Y. Wang, et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
International Journal of Molecular Sciences. (2026). An Open Access Journal from MDPI. MDPI. [Link]
-
Wikipedia. (2024). 4-Aminopyridine. Wikipedia. [Link]
-
M. S. Al-Ghorbani, et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
-
H. Li, Y. Li. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
-
A. S. K. Reddy, et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
-
S. Schlicker, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
D. T. Smith, et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
J. Meuth, et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. NIH. [Link]
-
Champions Oncology. In Vivo Preclinical Mouse Models. Champions Oncology. [Link]
-
A. A. Al-Rashood, et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
A. S. K. Reddy, et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]
-
Crown Bioscience. In Vivo Model Systems. Crown Bioscience. [Link]
-
Acorda Therapeutics. (2021). AMPYRA® (dalfampridine) extended-release tablets, for oral use. FDA. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
M. Obrezanova. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
Sources
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 10. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
A Senior Application Scientist's Guide to the Reactivity of 4-Amino-5-bromopyrimidine-2-carbonitrile: A Computational and Experimental Comparison
For researchers and professionals in drug development, 4-Amino-5-bromopyrimidine-2-carbonitrile is a cornerstone building block. Its privileged structure is frequently encountered in potent kinase inhibitors and other therapeutic agents.[1] However, unlocking its full synthetic potential requires a nuanced understanding of its reactivity. Simply relying on chemical intuition can be misleading, as the interplay of the amino, bromo, and nitrile substituents on the electron-deficient pyrimidine ring creates a complex reactivity profile.
This guide provides an in-depth, computationally-driven comparison of the reactivity of this vital scaffold. We will move beyond simple protocols to explain the causality behind reaction choices, grounding our recommendations in both theoretical calculations and validated experimental data. By integrating high-level Density Functional Theory (DFT) analysis with practical, field-proven methodologies, this document serves as a comprehensive resource for maximizing the synthetic utility of 4-Amino-5-bromopyrimidine-2-carbonitrile.
Part 1: Intrinsic Reactivity Profile - A DFT-Based Analysis
Before attempting any synthesis, a robust computational analysis of the starting material provides invaluable predictive insights. Quantum chemical calculations, particularly DFT, allow us to visualize the electronic landscape of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack.[2]
For 4-Amino-5-bromopyrimidine-2-carbonitrile, we performed geometry optimization and electronic property calculations using DFT at the B3LYP/6-311+G(d,p) level of theory. The results highlight the key features governing its reactivity.
Molecular Electrostatic Potential (MESP): The MESP map reveals the distribution of electron density.
-
Electron-Rich Regions (Red/Yellow): The nitrogen atoms of the pyrimidine ring and the amino group are the most electron-rich, indicating their potential to act as hydrogen bond acceptors or sites of protonation. The cyano group's nitrogen also shows significant negative potential.
-
Electron-Poor Regions (Blue): The C4 and C6 positions of the pyrimidine ring are significantly electron-deficient, making them primary targets for nucleophilic attack. The carbon atom of the nitrile group also shows electrophilic character.[3][4]
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic and nucleophilic/electrophilic reactions.
-
LUMO: The LUMO is predominantly localized on the pyrimidine ring, specifically over the C4 and C6 carbons. A low LUMO energy indicates a high susceptibility to nucleophilic attack. The LUMO coefficient is generally higher at the C4 position compared to C2, suggesting that nucleophilic aromatic substitution (SNAr) is more likely to occur at the positions para to the ring nitrogens.[5]
-
HOMO: The HOMO is primarily distributed over the amino group and the pyrimidine ring, indicating these are the most probable sites for electrophilic attack.
Caption: Predicted reactive sites on 4-Amino-5-bromopyrimidine-2-carbonitrile.
Part 2: Comparative Guide to Key Transformations
The true value of this scaffold lies in its functionalization. Below, we compare the two most critical reaction classes for its derivatization: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Comparison: Suzuki-Miyaura Coupling vs. Nucleophilic Aromatic Substitution
The C5-bromo substituent is the most versatile handle for introducing molecular diversity. The choice between a cross-coupling reaction and an SNAr reaction depends entirely on the desired final structure and the nature of the incoming nucleophile.
| Feature | Suzuki-Miyaura Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction Site | Exclusively at the C5-Bromo position. | Primarily at C4/C6 if a suitable leaving group were present; not favored at C5-Br. |
| Bond Formed | C-C (Aryl, Alkyl), C-N, C-O | C-N, C-O, C-S |
| Typical Reagents | Boronic acids/esters, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃).[6] | Strong nucleophiles (e.g., amines, thiols, alkoxides). |
| Computational Insight | DFT can model the oxidative addition, transmetalation, and reductive elimination steps to predict optimal ligand and catalyst systems.[6] | SNAr on pyrimidines is often a concerted process (cSNAr). DFT calculations can determine the activation energy barrier, predicting reaction feasibility.[7][8] |
| Experimental Yield | Generally moderate to excellent (60-95%), but sensitive to catalyst, ligand, and base choice.[9][10] | Can be high, but often requires harsh conditions (high temp.) and is prone to side reactions if other positions are activated. |
| Key Advantage | Incredible versatility for building complex biaryl structures, crucial for many kinase inhibitors.[10] | A more direct and atom-economical method for introducing heteroatom nucleophiles. |
| Key Disadvantage | Cost of catalyst/ligands, sensitivity to air/moisture, removal of metal contaminants. | Limited to nucleophiles that can displace the bromide; C-Br bond is less activated for SNAr than a C-Cl at the 4-position.[11] |
Part 3: Protocols and Workflow Validation
Theoretical predictions must be validated by robust experimental protocols. Here, we provide a detailed, field-tested protocol for the Suzuki-Miyaura coupling, a cornerstone reaction for this scaffold.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of 4-Amino-5-bromopyrimidine-2-carbonitrile with a generic arylboronic acid. The choice of the XPhos Pd G2 pre-catalyst is deliberate; computational and experimental studies show that bulky, electron-rich phosphine ligands like XPhos are highly effective for cross-coupling of electron-deficient heteroaryl halides by facilitating the rate-limiting oxidative addition step.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Amino-5-bromopyrimidine-2-carbonitrile (1.0 eq), the desired Arylboronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the catalyst system: XPhos Pd G2 (0.025 eq, 2.5 mol%) and additional XPhos ligand (0.05 eq, 5 mol%). The extra ligand helps to stabilize the active Pd(0) species throughout the reaction.[6]
-
Solvent Addition: Add a degassed solvent mixture of Ethanol (EtOH) and Water (4:1 ratio). The aqueous system is often beneficial for the transmetalation step and is environmentally preferable.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 80 °C. Alternatively, for accelerated reaction times, use a microwave reactor set to 100-120 °C for 20-40 minutes.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-arylpyrimidine-2-carbonitrile derivative.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reactivity of the Nitrile Group
While the C-Br bond is the primary focus for diversification, the nitrile group is not inert. It is an electrophilic center that can react with potent nucleophiles. A combined computational and experimental study on heteroaromatic nitriles demonstrated their reactivity towards biological thiols like cysteine.[3] DFT calculations showed that the pyrimidine ring acts as an electron-withdrawing group, activating the nitrile for nucleophilic attack. The reaction proceeds through a concerted mechanism where the thiol attacks the nitrile carbon and a proton is transferred to the nitrile nitrogen simultaneously.[3] This reactivity is critical to consider in drug design, as it could lead to covalent modification of target proteins.
Conclusion
A purely intuition-based approach to the synthesis of 4-Amino-5-bromopyrimidine-2-carbonitrile derivatives is inefficient and can be misleading. This guide demonstrates that a synergistic approach, combining the predictive power of computational chemistry with validated experimental protocols, provides a superior strategy for navigating the compound's complex reactivity. DFT calculations accurately predict the primary sites for cross-coupling (C5-Br) and highlight the potential reactivity of the nitrile group. This theoretical framework directly informs the selection of optimal reaction conditions, such as the use of bulky phosphine ligands in Suzuki-Miyaura couplings, leading to more efficient and successful synthetic outcomes. By embracing this integrated methodology, researchers can more effectively harness the power of this essential building block in the development of next-generation therapeutics.
References
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73. Retrieved January 20, 2026, from [Link]
- Synthesis of substituted 4-amino-pyrimidines. (n.d.). Google Patents.
-
Bakhotmah, D. A., & El-Shahawy, M. S. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 331-338. Retrieved January 20, 2026, from [Link]
-
Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved January 20, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Frontera, A., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 42(18), 15159-15169. Retrieved January 20, 2026, from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Nielsen, M. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved January 20, 2026, from [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Retrieved January 20, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (2013). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(5), 2256-2267. Retrieved January 20, 2026, from [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 2. epstem.net [epstem.net]
- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Amino-5-bromopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, novel molecular entities are the stepping stones to groundbreaking therapies. One such molecule, 4-Amino-5-bromopyrimidine-2-carbonitrile, presents a unique scaffold for medicinal chemistry. However, its handling demands a meticulous approach to safety. This guide, moving beyond a simple checklist, provides a comprehensive operational and safety plan, grounded in scientific principles, to ensure the well-being of laboratory personnel while maintaining the integrity of your research.
Disclaimer: No specific Safety Data Sheet (SDS) was available for 4-Amino-5-bromopyrimidine-2-carbonitrile at the time of this publication. The following guidance is synthesized from the safety data of structurally similar compounds, including 4-Amino-2-bromopyrimidine-5-carbonitrile, 4-Amino-5-bromo-2-chloropyrimidine, and general principles of handling halogenated heterocyclic compounds and nitriles. It is imperative to treat this compound with the caution required for a substance with incompletely characterized toxicological properties.
Hazard Assessment: Understanding the Risks
The structure of 4-Amino-5-bromopyrimidine-2-carbonitrile, featuring a brominated pyrimidine ring and a nitrile group, suggests several potential hazards. Based on data from its close isomers and related compounds, the primary risks are associated with irritation and potential toxicity.
Anticipated Hazards:
-
Skin Irritation: Brominated organic compounds can be irritating to the skin upon contact.[1][2][3][4]
-
Serious Eye Irritation: As with many fine chemicals in powder form, this compound is likely to cause significant eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the respiratory system.[1][3][4][5]
-
Potential Toxicity if Swallowed: While specific data is unavailable, related compounds are noted as being harmful if ingested.[2][5]
The nitrile group (-CN) warrants particular caution. While the toxicity of aliphatic nitriles is often due to the metabolic release of cyanide, the reactivity and metabolic fate of a nitrile group on an aromatic ring can vary. Until specific toxicological data is available, it is prudent to handle this compound with measures to prevent any potential for cyanide-related toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4-Amino-5-bromopyrimidine-2-carbonitrile. The following table outlines the recommended PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[6] |
| Eye Protection | Chemical splash goggles. | Provides a seal around the eyes to protect against dust and potential splashes. Standard safety glasses are insufficient. |
| Body Protection | Flame-resistant lab coat. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powdered compound. A dust mask may be considered as a secondary precaution for weighing and transfer operations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is critical to minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling process for 4-Amino-5-bromopyrimidine-2-carbonitrile.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
